molecular formula C22H26N2O7 B159092 Darifenacin_dealkyl_tartrate CAS No. 134002-26-9

Darifenacin_dealkyl_tartrate

Katalognummer: B159092
CAS-Nummer: 134002-26-9
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: HRXFENQYWZZQMX-NUFNRNBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Darifenacin_dealkyl_tartrate is a useful research compound. Its molecular formula is C22H26N2O7 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Darifenacin_dealkyl_tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Darifenacin_dealkyl_tartrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.C4H6O6/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;5-1(3(7)8)2(6)4(9)10/h1-10,16,20H,11-13H2,(H2,19,21);1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXFENQYWZZQMX-NUFNRNBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648092
Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134002-26-9
Record name (S)-3-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine L-tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134002-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darifenacin_dealkyl_tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134002269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrrolidineacetamide, α,α-diphenyl-, (3S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DARIFENACIN_DEALKYL_TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMW3Q5BC2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Darifenacin_dealkyl_tartrate mechanism of action on M3 receptors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Mechanism of Action of Darifenacin on M3 Muscarinic Receptors

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of action of darifenacin, a selective M3 muscarinic receptor antagonist. The nomenclature "Darifenacin_dealkyl_tartrate" appears to be a composite term, referencing the active pharmaceutical ingredient (darifenacin), a major metabolic pathway (N-dealkylation), and a potential salt form (tartrate). This guide will focus on the parent compound, darifenacin, which is the pharmacologically active entity. We will dissect its high-affinity interaction with the M3 receptor, the downstream signaling consequences of this blockade, and the experimental methodologies used to characterize this interaction. Furthermore, we will clarify the role of its metabolism, including N-dealkylation, which primarily results in inactive metabolites, a critical factor in its clinical pharmacology.

Part 1: The M3 Muscarinic Receptor: The Primary Target

The therapeutic efficacy of darifenacin is fundamentally linked to its interaction with the M3 muscarinic acetylcholine receptor. Understanding this receptor's function is paramount.

Physiological Role and Signaling Cascade

The M3 receptor is a G-protein coupled receptor (GPCR) belonging to the muscarinic acetylcholine receptor family. It is predominantly expressed in smooth muscle, glandular tissue, and the eye. In the urinary bladder, the M3 receptor is the primary subtype responsible for mediating involuntary detrusor muscle contractions that lead to urination.[1][2][3]

Upon binding of the endogenous neurotransmitter, acetylcholine (ACh), the M3 receptor undergoes a conformational change, activating its associated heterotrimeric G-protein, Gq/11. This initiates a well-defined signaling cascade:

  • Gαq Activation: The alpha subunit of Gq/11 dissociates and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Smooth Muscle Contraction: The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, ultimately resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Initiates

Caption: M3 receptor signaling cascade leading to smooth muscle contraction.

Part 2: Darifenacin's Selective Antagonism of the M3 Receptor

Darifenacin functions as a competitive antagonist at the M3 receptor. Its chemical structure allows it to bind to the receptor's active site with high affinity, thereby preventing acetylcholine from binding and initiating the signaling cascade described above.

Binding Affinity and Selectivity

The defining characteristic of darifenacin is its selectivity for the M3 receptor over other muscarinic subtypes (M1, M2, M4, M5).[4] This selectivity is crucial for its favorable side-effect profile. Blockade of M1 receptors is associated with central nervous system effects like cognitive impairment, while M2 receptor blockade can lead to cardiac side effects.[2] Darifenacin's higher affinity for M3 receptors ensures that therapeutic doses primarily target the bladder smooth muscle, with reduced impact on other systems.

Receptor SubtypeDarifenacin Affinity (pKi)Primary LocationAssociated Side Effects of Blockade
M3 8.9 Smooth Muscle, Glands Therapeutic Effect (Bladder Relaxation)
M17.7CNS, Salivary GlandsCognitive Impairment, Dry Mouth
M27.4Heart, CNSTachycardia
M47.6CNSNot well defined
M58.0CNSNot well defined
Source: Data compiled from multiple pharmacological studies.[5]

The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. As shown in the table, darifenacin has a significantly higher affinity for the M3 receptor.

Competitive_Antagonism cluster_0 Normal Activation cluster_1 Competitive Blockade ACh ACh Receptor1 M3 Receptor ACh->Receptor1 Binds Signal1 Contraction Receptor1->Signal1 Signal Transduction Darifenacin Darifenacin Receptor2 M3 Receptor Darifenacin->Receptor2 Binds & Blocks NoSignal Relaxation Receptor2->NoSignal No Signal ACh2 ACh ACh2->Receptor2 Binding Prevented

Caption: Darifenacin competitively blocks acetylcholine at the M3 receptor.

Part 3: Pharmacological Consequences of M3 Receptor Blockade

By selectively antagonizing M3 receptors, darifenacin produces several key pharmacological effects:

  • Detrusor Muscle Relaxation: The primary therapeutic effect is the relaxation of the bladder's detrusor muscle, which increases the bladder's capacity to store urine and reduces the involuntary contractions that cause urgency and incontinence.[2]

  • Reduced Afferent Nerve Activity: Studies have shown that darifenacin can also reduce bladder afferent nerve activity in both Aδ and C fibers.[6] This suggests a potential secondary mechanism by which it reduces the sensation of urgency.

  • Favorable Side-Effect Profile: Due to its M3 selectivity, darifenacin has a lower incidence of CNS and cardiac side effects compared to non-selective antimuscarinic agents.[4] However, side effects related to M3 blockade in other tissues, such as dry mouth and constipation, can still occur.[7][8]

Part 4: Experimental Protocols for Characterization

The affinity and potency of darifenacin at the M3 receptor are determined through rigorous in vitro assays.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Objective: To determine the inhibition constant (Ki) of darifenacin for the M3 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).

  • Radioligand Selection: Use a high-affinity M3 receptor radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-NMS (typically at its Kd value), and varying concentrations of unlabeled darifenacin.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the darifenacin concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of darifenacin that inhibits 50% of specific radioligand binding).

  • Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Bladder Smooth Muscle Contraction Assay (Potency Determination)

Objective: To determine the functional potency (pA2 value) of darifenacin as an M3 antagonist.

Methodology:

  • Tissue Preparation: Isolate smooth muscle strips from the bladder of an appropriate animal model (e.g., guinea pig).

  • Organ Bath Setup: Mount the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Contraction Measurement: Connect the tissue strips to an isometric force transducer to record contractile responses.

  • Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissues and incubate them with a fixed concentration of darifenacin for a predetermined period.

  • Shift in Response Curve: Generate a second cumulative concentration-response curve for carbachol in the presence of darifenacin. The curve should be shifted to the right.

  • Schild Analysis: Repeat steps 5 and 6 with multiple concentrations of darifenacin. Perform a Schild regression analysis by plotting the log(concentration ratio - 1) against the log of the darifenacin concentration. The x-intercept of this plot provides the pA2 value, which is a measure of the antagonist's potency.

Part 5: The Role of Metabolism: N-Dealkylation and Inactivation

Darifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[9][10] This first-pass metabolism contributes to its relatively low bioavailability.[11] The main metabolic pathways include:

  • Monohydroxylation

  • Dihydrobenzofuran ring opening

  • N-dealkylation of the pyrrolidine nitrogen [9][11]

Crucially, the metabolites formed, including the N-dealkylated product, are considered to be pharmacologically inactive .[1] Therefore, the therapeutic effect of the drug is attributable solely to the parent darifenacin molecule. The N-dealkylation pathway is a clearance mechanism, not an activation step.

Metabolism_Pathway Darifenacin Darifenacin (Active) Liver Liver Metabolism Darifenacin->Liver CYP2D6 CYP2D6 Liver->CYP2D6 CYP3A4 CYP3A4 Liver->CYP3A4 Hydroxylation Hydroxylated Metabolite (Inactive) CYP2D6->Hydroxylation RingOpening Ring-Opened Metabolite (Inactive) CYP3A4->RingOpening Dealkylation N-dealkylated Metabolite (Inactive) CYP3A4->Dealkylation

Caption: Metabolic pathways of darifenacin leading to inactive metabolites.

Conclusion

The mechanism of action of darifenacin is characterized by its high-affinity, selective, and competitive antagonism of the M3 muscarinic receptor. This targeted blockade of the primary receptor responsible for detrusor muscle contraction provides the therapeutic benefit in overactive bladder. Its pharmacological profile is further defined by its metabolism, including N-dealkylation, into inactive compounds, ensuring that the parent drug is the sole contributor to its clinical effect. This combination of high M3 selectivity and metabolic inactivation underpins its efficacy and safety profile.

References

  • Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Clinical Pharmacokinetics, 45(4), 325-350. Link

  • ResearchGate. The Clinical Pharmacokinetics of Darifenacin. ResearchGate. Retrieved January 25, 2026. Link

  • BenchChem. The Discovery and Development of Darifenacin (UK-88,525): A Technical Guide. BenchChem. Retrieved January 25, 2026. Link

  • Chapple, C. R. (2004). Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder. Expert Opinion on Investigational Drugs, 13(11), 1493-1500. Link

  • Medscape. Enablex (darifenacin) dosing, indications, interactions, adverse effects, and more. Medscape. Retrieved January 25, 2026. Link

  • Patsnap Synapse. What is the mechanism of Darifenacin Hydrobromide? Patsnap Synapse. Retrieved January 25, 2026. Link

  • Avra Synthesis. Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic M3 receptor antagonist. Avra Synthesis. Retrieved January 25, 2026. Link

  • National Center for Biotechnology Information. Darifenacin. LiverTox - NCBI Bookshelf. Retrieved January 25, 2026. Link

  • Urology Textbook. Darifenacin: Adverse Effects, Contraindications, and Dosage. Urology Textbook. Retrieved January 25, 2026. Link

  • National Center for Biotechnology Information. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. Retrieved January 25, 2026. Link

  • Google Patents. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process. Google Patents. Retrieved January 25, 2026. Link

  • Dove Press. Darifenacin: a selective M muscarinic receptor antagonist for the treatment of overactive bladder. Dove Press. Retrieved January 25, 2026. Link

  • New Drug Approvals. Darifenacin Hydrobromide. New Drug Approvals. Retrieved January 25, 2026. Link

  • Washington University in St. Louis. Darifenacin: A selective M>3> muscarinic receptor antagonist for the treatment of overactive bladder. WashU Medicine Research Profiles. Retrieved January 25, 2026. Link

  • MedChemExpress. Darifenacin (UK-88525). MedChemExpress. Retrieved January 25, 2026. Link

  • Mita, H., et al. (2007). Effects of the M3 receptor selective muscarinic antagonist darifenacin on bladder afferent activity of the rat pelvic nerve. Urology, 69(4), 793-797. Link

Sources

An In-Depth Technical Guide to the Investigation of the Muscarinic Receptor Affinity of Darifenacin_dealkyl_tartrate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale Behind Investigating Metabolites

In the landscape of drug development, the journey of a molecule does not end upon administration. Its metabolic fate—the transformation into various metabolites by the body's enzymatic machinery—is a critical chapter in its pharmacological story. While often viewed as a process of detoxification and elimination, metabolism can produce compounds with their own significant biological activity, sometimes contributing to the therapeutic effect, and other times to off-target effects. Darifenacin, a potent and selective M3 muscarinic receptor antagonist, is a cornerstone in the treatment of overactive bladder.[1][2] Its efficacy is rooted in its high affinity for the M3 receptors in the bladder's detrusor muscle.[2] However, like most xenobiotics, darifenacin is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4.[3][4][5] One of the three major metabolic pathways is the N-dealkylation of the pyrrolidine nitrogen.[3][4][5]

This guide focuses on a key, yet often overlooked, aspect of darifenacin's pharmacology: the muscarinic receptor affinity of its N-dealkylated metabolite. While clinical pharmacology reviews submitted to the FDA suggest that the major circulating metabolites of darifenacin, including those from the N-dealkylation pathway, do not contribute significantly to its overall clinical effect,[3] a thorough, direct characterization of the binding profile of these metabolites is essential for a complete understanding of the drug's in-vivo behavior. One publication notes that the primary metabolite of darifenacin exhibits 11% of the parent drug's activity and is 50-fold less potent after correcting for in-vivo protein binding.[6] This underscores the necessity for a detailed investigation.

This document serves as a technical guide for researchers embarking on the characterization of the muscarinic receptor affinity of Darifenacin_dealkyl_tartrate. It is structured not as a rigid protocol, but as a strategic workflow, grounded in the principles of scientific integrity and informed by years of experience in receptor pharmacology. We will delve into the "why" behind the "how," ensuring that each step is not just a procedure, but a self-validating system for generating robust and reliable data.

Part 1: Foundational Knowledge - Darifenacin and its Metabolic Landscape

Darifenacin's therapeutic success is attributed to its high affinity for the M3 muscarinic receptor subtype, with significantly lower affinity for M1, M2, M4, and M5 subtypes.[2][7] This selectivity is thought to minimize side effects commonly associated with less selective antimuscarinic agents, such as cognitive impairment (M1-mediated) and cardiac effects (M2-mediated).[1]

Table 1: Known Muscarinic Receptor Affinity Profile of Darifenacin

Receptor SubtypepKi (Mean)Selectivity vs. M3
M1~8.2~9-fold lower
M2~7.6~59-fold lower
M3~9.1-
M4~7.6~59-fold lower
M5~8.1~12-fold lower

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data compiled from multiple sources.[2][7]

The metabolism of darifenacin is extensive and occurs primarily in the liver via CYP2D6 and CYP3A4.[3][4][5] The main metabolic routes are:

  • Monohydroxylation of the dihydrobenzofuran ring.

  • Opening of the dihydrobenzofuran ring.

  • N-dealkylation of the pyrrolidine nitrogen.[3][4][5]

The focus of our investigation, Darifenacin_dealkyl, is a product of this third pathway.

Part 2: The Investigative Workflow - A Step-by-Step Guide

This section outlines a comprehensive plan to determine the muscarinic receptor affinity of Darifenacin_dealkyl_tartrate.

Compound Acquisition and Characterization

The first critical step is to obtain the metabolite, Darifenacin_dealkyl_tartrate, of high purity. As this is not a commercially available compound, it will likely require custom synthesis. The synthesis would logically start from a known precursor in the darifenacin synthesis pathway, specifically 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine.

Once synthesized, rigorous chemical characterization is non-negotiable to ensure the identity and purity of the compound. This should include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >98%.

The tartrate salt form is chosen for its common use in pharmaceuticals to improve solubility and stability.

Experimental Design: Competitive Radioligand Binding Assay

The gold standard for determining the affinity of an unlabeled compound for a receptor is the competitive radioligand binding assay. This assay measures the ability of the test compound (Darifenacin_dealkyl_tartrate) to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.

The Causality Behind the Choices:

  • Why Radioligand Binding? It provides a direct measure of the interaction between the compound and the receptor, independent of downstream signaling events. This is crucial for determining the true affinity (Ki).

  • Why Competitive? It allows for the determination of the affinity of an unlabeled compound by measuring its ability to compete with a labeled one.

  • Why All Five Subtypes (M1-M5)? To generate a complete selectivity profile and understand the potential for off-target effects.

G Compound Compound Incubation Incubation Compound->Incubation Filtration Filtration Incubation->Filtration Radioligand Radioligand Radioligand->Incubation Membranes Membranes Membranes->Incubation Counting Counting Filtration->Counting Analysis Analysis Counting->Analysis

Detailed Experimental Protocol

Materials:

  • Test Compound: Darifenacin_dealkyl_tartrate, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Radioligand: A non-selective muscarinic antagonist such as [³H]-N-methylscopolamine ([³H]-NMS) is a suitable choice due to its high affinity for all muscarinic receptor subtypes.

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, non-selective antagonist (e.g., 1 µM Atropine).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Fluid.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of Darifenacin_dealkyl_tartrate in assay buffer, typically covering a concentration range from 1 pM to 100 µM.

    • Prepare the radioligand solution in assay buffer at a concentration close to its dissociation constant (Kd) for the respective receptor subtype.

    • Prepare the cell membrane suspension in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding (NSB) Wells: Add the non-specific binding control (e.g., Atropine), radioligand, and membrane suspension.

    • Competition Wells: Add the serially diluted Darifenacin_dealkyl_tartrate, radioligand, and membrane suspension.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium. This time should be determined in preliminary experiments.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis and Interpretation

From Raw Counts to Affinity Constant (Ki):

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate IC50 Curve: Plot the percentage of specific binding against the logarithm of the concentration of Darifenacin_dealkyl_tartrate. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Inhibition Constant (Ki): The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound for the receptor (the Ki value), the Cheng-Prusoff equation is used:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • Ki: The inhibition constant for the test compound.

    • IC50: The concentration of the test compound that inhibits 50% of specific radioligand binding.

    • [L]: The concentration of the radioligand used in the assay.

    • Kd: The dissociation constant of the radioligand for the receptor.

    This calculation should be performed for each of the five muscarinic receptor subtypes.

G cluster_input Experimental Data cluster_equation Cheng-Prusoff Equation cluster_output Result IC50 IC50 Value (from dose-response curve) Equation Ki = IC50 / (1 + [L]/Kd) IC50->Equation L [L] (Radioligand Concentration) L->Equation Kd Kd (Radioligand Affinity) Kd->Equation Ki Ki Value (Inhibition Constant) Equation->Ki

Hypothetical Data Presentation:

The final data should be presented in a clear, tabular format to allow for easy comparison with the parent compound, darifenacin.

Table 2: Hypothetical Muscarinic Receptor Affinity Profile of Darifenacin_dealkyl_tartrate

Receptor SubtypeKi (nM)pKiSelectivity vs. M3
M1[Experimental Value][Calculated Value][Calculated Value]
M2[Experimental Value][Calculated Value][Calculated Value]
M3[Experimental Value][Calculated Value]-
M4[Experimental Value][Calculated Value][Calculated Value]
M5[Experimental Value][Calculated Value][Calculated Value]

Note: This table is a template for presenting the results of the proposed investigation.

Part 3: Concluding Remarks and Future Directions

The comprehensive investigation outlined in this guide will provide a definitive answer to the question of the muscarinic receptor affinity of Darifenacin_dealkyl_tartrate. By directly measuring the Ki values for all five human muscarinic receptor subtypes, researchers can:

  • Quantify the contribution of the metabolite to the overall pharmacological effect of darifenacin. Based on existing literature, it is expected that the affinity of the dealkylated metabolite will be significantly lower than that of the parent compound.[3][6]

  • Assess the potential for off-target effects. A full selectivity profile will reveal if the metabolite interacts with other muscarinic subtypes, even if its affinity for M3 is reduced.

  • Provide valuable data for pharmacokinetic/pharmacodynamic (PK/PD) modeling. Understanding the affinity of major metabolites is crucial for building accurate models that can predict in-vivo drug behavior.

This guide provides a robust framework for such an investigation, emphasizing the importance of careful experimental design, meticulous execution, and accurate data analysis. By adhering to these principles, researchers can ensure the generation of high-quality, reliable data that will contribute to a more complete understanding of darifenacin's pharmacology.

References

  • U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review(s) for Darifenacin. Available at: [Link]

  • Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Clinical Pharmacokinetics, 45(4), 325-350. Available at: [Link]

  • Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. ResearchGate. Available at: [Link]

  • Srinivas, K., et al. (2010). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 3(4), 674-681. Available at: [Link]

  • Wallis, R. M., & Napier, C. M. (1998). Muscarinic antagonists in development for disorders of smooth muscle function. Life sciences, 64(6-7), 407-414. Available at: [Link]

  • Alobaidy, R. A. R., Rajab, N. A., & Haider, A. J. (2021). Preparation and In-vitro Evaluation of Darifenacin HBr as Nanoparticles Prepared as Nanosuspension. International Journal of Drug Delivery Technology, 12(2). Available at: [Link]

  • Marek, G. N., et al. (2017). Assessment of inhibitory effects on major human cytochrome P450 enzymes by spasmolytics used in the treatment of overactive bladder syndrome. Drug metabolism and disposition, 45(9), 1024-1033. Available at: [Link]

  • Srinivas, K., et al. (2010). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Available at: [Link]

  • Abrams, P., & Andersson, K. E. (2007). Darifenacin: a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder. Future Drugs, 4(12), 1607-1619. Available at: [Link]

  • Jonkers, D. M., et al. (2004). Assessment of the relative in vivo potency of the hydroxylated metabolite of darifenacin in its ability to decrease salivary flow using pooled population pharmacokinetic–pharmacodynamic data. British journal of clinical pharmacology, 58(4), 357-367. Available at: [Link]

  • Jerling, M., et al. (2000). Identification of the Human Cytochrome P450 Isoforms Mediating in Vitro N-dealkylation of Perphenazine. British Journal of Clinical Pharmacology, 50(6), 573-581. Available at: [Link]

  • Google Patents. (2009). WO2009125430A2 - Improved process for producing darifenacin.
  • Taylor & Francis. (n.d.). CYP3A4 – Knowledge and References. Available at: [Link]

  • Reddy, P. P., et al. (2011). Note Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry, 50B, 1318-1323. Available at: [Link]

  • Araco, A., & Cardozo, L. (2008). Treatment of overactive bladder in the aging population: focus on darifenacin. Clinical interventions in aging, 3(3), 453. Available at: [Link]

  • U.S. Food and Drug Administration. (2004). ENABLEX (darifenacin) extended-release tablets Label. Available at: [Link]

  • Tanaka, E., et al. (2022). Measurement of Hepatic CYP3A4 and 2D6 Activity Using Radioiodine-Labeled O-Desmethylvenlafaxine. Metabolites, 12(10), 911. Available at: [Link]

  • Shin, K. H., et al. (2008). Identification of cytochrome P450 enzymes responsible for N-dealkylation of a new oral erectogenic, mirodenafil. Drug metabolism and disposition, 36(7), 1375-1381. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of Darifenacin_dealkyl_tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Pharmaceutical Development

Darifenacin is a potent and selective M3 muscarinic receptor antagonist, clinically indicated for the treatment of overactive bladder.[1] Its therapeutic efficacy is intrinsically linked to its molecular structure and purity. In the landscape of pharmaceutical manufacturing and drug development, the identification and characterization of impurities and metabolites are not merely a regulatory hurdle but a scientific necessity to ensure patient safety and product quality.[2] The International Council on Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels of 0.10% or higher.[3]

One such critical related substance is N-dealkyl_darifenacin, a potential metabolite or process impurity. This guide provides an in-depth, multi-technique spectroscopic approach to the unambiguous identification and structural elucidation of Darifenacin_dealkyl_tartrate, leveraging Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for a robust and self-validating analytical workflow.

Mass Spectrometry (MS): The First Step in Molecular Interrogation

Mass spectrometry serves as the initial and indispensable tool for determining the molecular weight and elemental composition of an unknown compound. For a substance like Darifenacin_dealkyl_tartrate, high-resolution mass spectrometry (HRMS) is paramount for confirming the molecular formula, while tandem mass spectrometry (MS/MS) provides the fragmentation data necessary for piecing together the molecular structure.

Theoretical Framework: Ionization and Fragmentation

Darifenacin and its analogues are polar molecules containing tertiary or, in the case of the dealkylated form, secondary amine functionalities, making them ideal candidates for Electrospray Ionization (ESI). ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, minimizing in-source fragmentation and preserving the molecular integrity for MS/MS analysis.[4]

The fragmentation of amines in the gas phase is a well-understood process. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant pathway for aliphatic amines and provides significant structural information.[5][6] The fragmentation pattern of the dealkylated secondary amine will differ predictably from the tertiary amine of the parent darifenacin, providing a clear diagnostic marker.

Experimental Protocol: High-Resolution Tandem Mass Spectrometry (HRMS/MS)

Protocol 1.1: HRMS/MS Analysis via ESI-QTOF

  • Sample Preparation: Dissolve 1 mg of Darifenacin_dealkyl_tartrate reference standard in 10 mL of a 50:50 acetonitrile:water solution to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1 µg/mL for direct infusion.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an ESI source.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • MS Acquisition (Full Scan):

    • Mass Range: m/z 100-1000

    • Acquisition Time: 1 minute

    • Lock Mass: Use a suitable reference compound (e.g., Leucine Enkephalin) for continuous mass accuracy correction.

  • MS/MS Acquisition (Product Ion Scan):

    • Select the [M+H]⁺ ion of dealkyl-darifenacin (predicted m/z 399.21) as the precursor ion.

    • Apply a collision energy ramp (e.g., 15-40 eV) using argon as the collision gas to generate a comprehensive fragmentation spectrum.

Data Interpretation: Decoding the Fragments

The dealkylation of darifenacin involves the removal of the ethyl group attached to the pyrrolidine nitrogen. This results in a mass shift that is readily detectable by MS.

  • Darifenacin Free Base: C₂₈H₃₀N₂O₂; Exact Mass: 426.23; [M+H]⁺: m/z 427.24[1]

  • N-dealkyl_darifenacin Free Base: C₂₆H₂₆N₂O₂; Predicted Exact Mass: 398.20; Predicted [M+H]⁺: m/z 399.21

Table 1: Predicted High-Resolution Mass Spectrometry Data

CompoundMolecular FormulaCalculated Exact MassPredicted [M+H]⁺ (m/z)
DarifenacinC₂₈H₃₀N₂O₂426.2307427.2380
N-dealkyl_darifenacinC₂₆H₂₆N₂O₂398.1994399.2067

The key to confirming the structure lies in the MS/MS fragmentation pattern. The loss of the ethyl group from darifenacin to form the dealkylated version will fundamentally alter the fragmentation pathways originating from the pyrrolidine ring.

cluster_darifenacin Darifenacin Fragmentation cluster_dealkyl N-dealkyl_darifenacin Fragmentation D_parent Darifenacin [M+H]⁺ m/z 427.24 D_frag1 Loss of C₂H₅ (Ethyl group) D_parent->D_frag1 D_product Fragment m/z 398.20 D_frag1->D_product DA_parent N-dealkyl_darifenacin [M+H]⁺ m/z 399.21 DA_frag1 α-cleavage at Pyrrolidine DA_parent->DA_frag1 DA_frag2 Cleavage of Ethyl Linker DA_parent->DA_frag2 DA_product1 Key Fragment A m/z 234.12 DA_frag1->DA_product1 DA_product2 Key Fragment B m/z 133.06 DA_frag2->DA_product2

Caption: Predicted key fragmentation differences between Darifenacin and its N-dealkyl metabolite.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While MS provides the formula, NMR spectroscopy illuminates the atomic connectivity, providing the definitive blueprint of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for complete and unambiguous structural assignment.

Theoretical Framework: Chemical Shifts and Coupling

The chemical environment of each proton and carbon atom in the molecule dictates its resonance frequency (chemical shift). The dealkylation of the pyrrolidine nitrogen from a tertiary to a secondary amine induces significant and predictable changes in the chemical shifts of nearby nuclei.[7][8]

  • ¹H NMR: The most direct evidence will be the disappearance of the signals corresponding to the N-ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃). Furthermore, the protons on the carbons alpha to the nitrogen (in the pyrrolidine ring and the ethyl linker) will experience a significant upfield shift due to the reduced electron-withdrawing effect of the secondary amine compared to the tertiary amine. A new, broad signal for the N-H proton will also appear, which is exchangeable with D₂O.

  • ¹³C NMR: Similar to the proton spectrum, the carbon signals of the N-ethyl group will be absent. The carbons alpha to the nitrogen will also shift upfield.

Experimental Protocol: Comprehensive NMR Analysis

Protocol 2.1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 10 mg of Darifenacin_dealkyl_tartrate in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the salt and to allow for the observation of exchangeable protons (N-H, O-H).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • 1D Experiments:

    • ¹H NMR: Acquire with 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire with 1024-2048 scans using proton decoupling, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • 2D Experiments (for full assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and confirming connectivity across heteroatoms.

Data Interpretation: Pinpointing the Dealkylation

The comparison between the known spectrum of darifenacin and the experimental spectrum of the unknown is the cornerstone of the analysis.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift (δ, ppm) Comparison in DMSO-d₆

MoietyDarifenacin (Predicted ¹H)N-dealkyl_darifenacin (Predicted ¹H)Darifenacin (Predicted ¹³C)N-dealkyl_darifenacin (Predicted ¹³C)Rationale for Change
N-CH₂-CH₃~2.5 (q)Absent~47.0AbsentComplete loss of ethyl group.
N-CH₂-CH₃~1.0 (t)Absent~12.0AbsentComplete loss of ethyl group.
Pyrrolidine N-CH₂~2.8-3.2 (m)~2.5-2.9 (m)~55-58~48-51Upfield shift due to conversion from 3° to 2° amine.
Linker N-CH₂~2.6 (t)~2.3 (t)~53.0~45.0Significant upfield shift.
Pyrrolidine N-HAbsent~8.5 (br s)N/AN/AAppearance of secondary amine proton.
Tartrate -CHN/A~4.2 (s)N/A~72.5Signals from the tartrate counter-ion.[9][10]
Tartrate -COOH/-OHN/ABroad, exchangeableN/A~174.0Signals from the tartrate counter-ion.

Note: Predicted shifts are estimates based on general principles and may vary.[11][12]

cluster_workflow Integrated NMR Structural Elucidation Workflow Sample Sample in DMSO-d₆ H1_NMR 1D ¹H NMR Sample->H1_NMR C13_NMR 1D ¹³C NMR Sample->C13_NMR COSY 2D COSY H1_NMR->COSY Identifies H-H Coupling HSQC 2D HSQC H1_NMR->HSQC Correlates C-H (1-bond) HMBC 2D HMBC H1_NMR->HMBC Correlates C-H (long-range) C13_NMR->HSQC Correlates C-H (1-bond) C13_NMR->HMBC Correlates C-H (long-range) Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for unambiguous structure confirmation using a suite of NMR experiments.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is an excellent confirmatory technique, complementing the data from MS and NMR.

Theoretical Framework: Vibrational Modes

Key functional groups have characteristic absorption bands. For Darifenacin_dealkyl_tartrate, we expect to see vibrations for the secondary amine (N-H stretch), the amide (C=O stretch, N-H stretch), aromatic rings (C=C and C-H stretches), the ether linkage (C-O stretch), and the tartrate counter-ion (O-H and C=O stretches from the carboxylic acid and hydroxyl groups).[13][14][15]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Protocol 3.1: FT-IR Data Acquisition

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid Darifenacin_dealkyl_tartrate powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to sample analysis.

Data Interpretation: Correlating Bands to Structure

The IR spectrum will provide clear evidence for the key functional groups. The presence of the tartrate salt is confirmed by strong, broad absorptions for the carboxylic acid and hydroxyl O-H stretching. The most diagnostic feature differentiating the dealkylated form from darifenacin is the appearance of a secondary amine N-H stretching band.

Table 3: Key IR Absorption Bands for Darifenacin_dealkyl_tartrate

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~3400-3200Strong, BroadO-H Stretch (Tartrate)Confirms presence of hydroxyl and carboxylic acid groups of the tartrate.
~3350Medium, SharpN-H Stretch (Secondary Amine)Key diagnostic band for dealkylation. Absent in Darifenacin.
~3150MediumN-H Stretch (Amide)Confirms presence of the primary amide.
~3050MediumAromatic C-H StretchIndicates presence of phenyl rings.
~2950MediumAliphatic C-H StretchIndicates presence of pyrrolidine and ethyl linker.
~1730StrongC=O Stretch (Tartrate Carboxylic Acid)Confirms presence of the tartrate counter-ion.[13]
~1670StrongC=O Stretch (Amide I)Confirms presence of the primary amide.
~1600MediumAromatic C=C StretchConfirms presence of phenyl rings.
~1250StrongC-O Stretch (Ether)Confirms presence of the dihydrobenzofuran moiety.

Integrated Spectroscopic Analysis: A Triad of Corroboration

The true power of spectroscopic analysis lies not in the individual techniques, but in their synergistic application. Each method provides a unique and orthogonal piece of the structural puzzle, and together they build a case for the molecular structure that is beyond any reasonable doubt.

The analytical logic proceeds as follows:

  • MS proposes the formula: HRMS provides the elemental composition (C₂₆H₂₆N₂O₂) and confirms the loss of an ethyl group (28 Da) from darifenacin.

  • IR confirms the functional groups: The IR spectrum validates the presence of the key functionalities predicted by the MS data, most notably the appearance of a secondary amine N-H stretch and the characteristic bands of the tartrate salt.

  • NMR defines the exact structure: NMR spectroscopy provides the final, unambiguous proof. The disappearance of the N-ethyl signals and the characteristic shifts in the protons and carbons adjacent to the nitrogen atom confirm not only the dealkylation but also its precise location. 2D NMR experiments then lock in the complete connectivity of the molecule.

References

  • Srinivas, K., et al. (2009). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155. [Link]

  • PubChem. (n.d.). Darifenacin. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Tartaric acid: [1H, 13C]-HSQC NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). IR absorption spectra of tartaric acid C4H6O6. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 563-575. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). Darifenacin hydrobromide composition substantially free of oxidized darifenacin and salts thereof.
  • JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2781-2816.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6549. [Link]

  • ResearchGate. (2020). Synthesis and characterization of novel and potentialn impurities of darifenacin. Retrieved from [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Baltrusaitis, J., et al. (2022). Revisiting the Thermal Behavior and Infrared Absorbance Bands of Anhydrous and Hydrated DL-Tartaric Acid. Molecules, 27(19), 6296. [Link]

  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 563-575.
  • ResearchGate. (n.d.). FTIR spectra of darifenacin and complexes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrospray Ionization (ESI) Fragmentations. Retrieved from [Link]

  • Ho, Y. S., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. Applied Sciences, 8(7), 1022. [Link]

  • Veeprho. (2023). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation mass spectra of selected metabolites. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction. Organic & Biomolecular Chemistry, 16(34), 6214-6224. [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • SpectraBase. (n.d.). Tartaric acid. Retrieved from [Link]

  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]

  • NIST. (n.d.). (R,R)-Tartaric acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health. (2019). NMR spectroscopy in drug discovery and development. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. Retrieved from [Link]

  • NSF Public Access Repository. (2024). Metabolite Fragmentation Visualization. Retrieved from [Link]

  • PubChem. (n.d.). L-Tartaric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of darifenacin.
  • ResearchGate. (n.d.). Absorption spectrum of darifenacin. Retrieved from [Link]

  • ResearchGate. (n.d.). The conformations of tartaric acids in aqueous solution studied by 1H and 13C nuclear magnetic resonance. Retrieved from [Link]

  • CORE. (n.d.). Fragmentation pathway of drugs of abuse. Retrieved from [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Zamora Carreras, H. (2024). NMR spectroscopy principles, interpreting an NMR spectrum and common problems. Technology Networks. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR absorbance spectra of citric and tartaric acid. Retrieved from [Link]

  • Chinese Journal of Natural Medicines. (n.d.). The accurate MS/MS spectra and proposed fragmentation patterns of MAG. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantifying crystal form content in physical mixtures of (±)-tartaric acid and (+)-tartaric acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports, 33(3), 382-401. [Link]

Sources

An In-depth Technical Guide to the Solubility and Physicochemical Properties of N-dealkyl-Darifenacin Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The subject of this guide, "Darifenacin_dealkyl_tartrate," is not a commonly referenced substance in publicly available scientific literature. Based on established metabolic pathways of Darifenacin, this document assumes "Darifenacin_dealkyl" refers to the metabolite formed by N-dealkylation at the pyrrolidine nitrogen. The tartrate salt of this metabolite is the focus of this guide. The information presented herein is a synthesis of data available for the parent compound, Darifenacin, and scientifically grounded postulations regarding its N-dealkylated tartrate form. All experimental protocols are provided as standardized methodologies for the characterization of such a compound.

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist indicated for the treatment of overactive bladder.[1][2] Its clinical efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The metabolism of Darifenacin is extensive, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] One of the three major metabolic routes is the N-dealkylation of the pyrrolidine nitrogen.[1][2] This metabolic transformation yields N-dealkyl-Darifenacin, a molecule with altered physicochemical characteristics that can influence its biological activity and clearance.

The selection of a salt form is a critical step in drug development, aimed at optimizing properties such as solubility, stability, and bioavailability. While Darifenacin is commercially available as a hydrobromide salt, this guide will explore the theoretical and practical aspects of the tartrate salt of its N-dealkylated metabolite. Tartrate is a common counterion used to improve the aqueous solubility of basic drug substances.[3][4]

This technical guide provides a comprehensive overview of the anticipated solubility and physicochemical properties of N-dealkyl-Darifenacin Tartrate. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities and their metabolites.

Physicochemical Properties of N-dealkyl-Darifenacin: A Comparative Analysis

The fundamental physicochemical properties of a molecule are the bedrock upon which its formulation and biopharmaceutical behavior are understood. The N-dealkylation of Darifenacin is expected to induce significant changes in these properties.

Structural and Molecular Characteristics

The removal of the ethyl group from the pyrrolidine nitrogen in Darifenacin results in a secondary amine in the N-dealkylated metabolite. This structural modification leads to a decrease in molecular weight and is anticipated to alter the molecule's polarity and hydrogen bonding capacity.

Table 1: Comparison of Physicochemical Properties of Darifenacin and Postulated N-dealkyl-Darifenacin.

Property Darifenacin N-dealkyl-Darifenacin (Predicted) Causality of Change
Molecular Formula C₂₈H₃₀N₂O₂[5] C₂₆H₂₆N₂O₂ Removal of a C₂H₄ group.
Molecular Weight 426.55 g/mol [5] 398.49 g/mol Lowered due to the loss of the ethyl group.
IUPAC Name (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide (S)-2-(pyrrolidin-3-yl)-2,2-diphenylacetamide Reflects the absence of the N-ethyl substituent.
LogP 4.5[1] Lower than 4.5 Increased polarity due to the presence of a secondary amine and reduced alkyl character.
pKa Not explicitly found, but is a basic compound.[1] Expected to be slightly different from Darifenacin. The basicity of the pyrrolidine nitrogen is altered by the absence of the electron-donating ethyl group.

| Melting Point (°C) | Not available for the free base. | To be determined experimentally. | Changes in crystal lattice energy due to altered molecular structure and intermolecular interactions. |

G cluster_0 Molecular Structure cluster_1 Physicochemical Properties Molecular_Formula Molecular Formula (C₂₆H₂₆N₂O₂) Molecular_Weight Molecular Weight (398.49 g/mol) Molecular_Formula->Molecular_Weight Solubility Aqueous Solubility Molecular_Weight->Solubility pKa pKa pKa->Solubility pH-dependence LogP LogP LogP->Solubility Lipophilicity

Caption: Interplay of physicochemical properties influencing solubility.

Solubility Profile of N-dealkyl-Darifenacin Tartrate

The aqueous solubility of a drug substance is a critical determinant of its oral bioavailability. Darifenacin itself is reported to have limited water solubility.[6] The formation of a tartrate salt with the more polar N-dealkyl metabolite is a rational strategy to enhance aqueous solubility.

Expected Solubility Characteristics

The presence of a secondary amine in N-dealkyl-Darifenacin allows for protonation and salt formation with tartaric acid. Tartaric acid is a dicarboxylic acid, which can potentially form different salt stoichiometries. The resulting salt is expected to exhibit significantly higher aqueous solubility compared to the free base, particularly in acidic to neutral pH ranges.

Table 2: Anticipated Solubility Profile of N-dealkyl-Darifenacin Tartrate.

Solvent System Expected Solubility Rationale
Purified Water Moderately Soluble The tartrate salt form is designed to enhance aqueous solubility.
0.1 N HCl (pH 1.2) High The amine will be fully protonated, favoring dissolution. The common ion effect from chloride is not a factor with the tartrate salt.
Phosphate Buffer (pH 6.8) Moderate to High Solubility will be dependent on the pKa of the N-dealkyl-Darifenacin. If the pH is below the pKa, solubility will be enhanced.
Ethanol Soluble The organic nature of the parent molecule suggests solubility in polar organic solvents.

| Methanol | Soluble | Similar to ethanol, expected to be a good solvent. |

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the equilibrium solubility is essential. The shake-flask method is a widely accepted standard.

Step-by-Step Methodology: Equilibrium Solubility Determination

  • Preparation of Solutions: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents.

  • Sample Addition: Add an excess amount of N-dealkyl-Darifenacin Tartrate to a known volume of each solvent in a sealed container. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: Analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) to check for any polymorphic or phase changes during the experiment.

G Start Start Excess_Solid Add excess solid to solvent Start->Excess_Solid Equilibration Agitate at constant temp (24-48h) Excess_Solid->Equilibration Separation Centrifuge/Filter Equilibration->Separation Quantification HPLC analysis of supernatant Separation->Quantification Solid_Analysis XRPD of remaining solid Separation->Solid_Analysis End End Quantification->End

Caption: Workflow for equilibrium solubility determination.

Chemical Stability

The chemical stability of a drug substance is paramount for ensuring its safety and efficacy throughout its shelf life. The N-dealkyl metabolite may exhibit different stability characteristics compared to the parent drug.

Potential Degradation Pathways

Darifenacin hydrobromide has been shown to be susceptible to oxidative degradation.[7] The N-dealkyl metabolite, with its secondary amine, may also be prone to oxidation. Other potential degradation pathways include hydrolysis of the amide bond under extreme pH and temperature conditions.

G N_dealkyl_Darifenacin N-dealkyl-Darifenacin Oxidation Oxidation (e.g., N-oxide formation) N_dealkyl_Darifenacin->Oxidation Oxidative Stress Hydrolysis Hydrolysis (Amide cleavage) N_dealkyl_Darifenacin->Hydrolysis Acidic/Basic Conditions Other Other degradation products N_dealkyl_Darifenacin->Other

Caption: Potential degradation pathways for N-dealkyl-Darifenacin.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Step-by-Step Methodology: Forced Degradation

  • Stress Conditions: Subject solutions of N-dealkyl-Darifenacin Tartrate to a range of stress conditions:

    • Acidic: 0.1 N HCl at 60 °C

    • Basic: 0.1 N NaOH at 60 °C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 80 °C (solid and solution)

    • Photolytic: ICH-compliant light exposure

  • Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity: Assess the peak purity of the parent compound at each time point using a photodiode array (PDA) detector.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for the accurate quantification of N-dealkyl-Darifenacin Tartrate and its impurities.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection is the standard approach for the analysis of small molecule pharmaceuticals.

Table 3: Recommended Starting HPLC Method Parameters.

Parameter Recommended Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid in Water Provides good peak shape for basic compounds.
Mobile Phase B Acetonitrile Common organic modifier for reverse-phase HPLC.
Gradient A suitable gradient from low to high organic content. To ensure elution of the parent compound and any potential impurities with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C To ensure reproducible retention times.
Detection Wavelength To be determined by UV scan (likely around 220 nm and 284 nm).[5][8] Based on the chromophores present in the molecule.

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Conclusion

This technical guide has provided a comprehensive framework for understanding and characterizing the solubility and physicochemical properties of N-dealkyl-Darifenacin Tartrate. By leveraging the available data for the parent compound, Darifenacin, and applying established scientific principles, we have outlined the expected properties and provided detailed experimental protocols for their determination. The N-dealkylation of Darifenacin and its formulation as a tartrate salt represent a scientifically sound approach to potentially modify its biopharmaceutical properties. The methodologies described herein provide a robust roadmap for researchers and drug development professionals to rigorously evaluate this and other similar new chemical entities.

References

  • Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. (n.d.). Retrieved January 25, 2026, from [Link]

  • Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Clinical Pharmacokinetics, 45(4), 325-350. Retrieved January 25, 2026, from [Link]

  • Srinivas, K., et al. (2012). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic M3 receptor antagonist. Journal of Chemical and Pharmaceutical Research, 4(11), 4824-4829. Retrieved January 25, 2026, from [Link]

  • Vijay Prakash, G., et al. (2014). FORMULATION AND EVALUATION OF EXTENDED RELEASE TABLETS OF DARIFENACIN HYDROBROMIDE. International Journal of Pharmacy and Chemical Sciences, 3(1), 96-100. Retrieved January 25, 2026, from [Link]

  • Shinde, V. (2023, November 20). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. Veeprho. Retrieved January 25, 2026, from [Link]

  • Reddy, G. S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(10), 2441-2453. Retrieved January 25, 2026, from [Link]

  • Kay, G. G., & Wesnes, K. A. (2005). Darifenacin: a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder. Expert Review of Clinical Pharmacology, 2(4), 723-730. Retrieved January 25, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Darifenacin-impurities. Retrieved January 25, 2026, from [Link]

  • Srinivas, K., et al. (2020). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Tartrate and aspartate salts (tar and asp indicate tartrate and aspartate anions, respectively). Retrieved January 25, 2026, from [Link]

  • G. S. Reddy, et al. (2012). DENSITOMETRIC EVALUATION OF STABILITY – INDICATING HPTLC METHOD FOR THE ANALYSIS OF DARIFENACIN HYDROBROMIDE IN BULK AND IN TABLET DOSAGE FORM. Journal of Liquid Chromatography & Related Technologies, 35(4), 548-561. Retrieved January 25, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the process-related impurities encountered during the synthesis of Darifenacin, a potent M3 muscarinic receptor antagonist for the treatment of overactive bladder.[1][2] Moving beyond a simple catalog of impurities, this document elucidates the mechanistic origins of these byproducts, linking them directly to the synthetic process conditions. We will dissect the primary synthetic routes, pinpointing critical steps where impurities are most likely to form. By understanding the causality—the "why" behind their formation—we can establish robust control strategies. This guide furnishes detailed analytical methodologies for impurity profiling and provides validated, step-by-step protocols for the synthesis of key impurities, empowering researchers to develop highly pure active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Purity in Darifenacin Synthesis

Darifenacin, chemically known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, is a cornerstone therapy for overactive bladder.[1][3] Its efficacy is intrinsically linked to its specific molecular structure and chirality. The presence of impurities, even in minute quantities, can have significant implications for the safety, efficacy, and stability of the final drug product.[4][5] Regulatory bodies mandate the identification and characterization of any impurity present at levels of 0.10% or higher.[1] This necessitates a profound understanding of the entire manufacturing process, not just as a sequence of reactions, but as a dynamic system where slight variations can lead to the generation of unwanted chemical entities. This guide is crafted to provide that foundational understanding.

The Core Synthetic Pathway: A Foundation for Understanding Impurity Formation

The most prevalent industrial synthesis of Darifenacin involves the N-alkylation of a chiral pyrrolidine intermediate with a dihydrobenzofuran ethyl halide.[3] This key convergent synthesis provides a robust route to the final API, but also presents several opportunities for impurity generation.

A common pathway involves reacting (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (Intermediate A) with 5-(2-bromoethyl)-2,3-dihydrobenzofuran (Intermediate B) in the presence of a base like potassium carbonate.[3]

Darifenacin_Main_Synthesis cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Product Int_A (S)-2,2-diphenyl-2- (pyrrolidin-3-yl)acetamide (Intermediate A) Reaction N-Alkylation (K2CO3, Acetonitrile) Int_A->Reaction Int_B 5-(2-bromoethyl)-2,3- dihydrobenzofuran (Intermediate B) Int_B->Reaction Darifenacin Darifenacin Free Base Reaction->Darifenacin Impurity_Formation_B Int_B 5-(2-bromoethyl)-2,3- dihydrobenzofuran (Intermediate B) Reaction_Conditions Base (K2CO3) Heat, H2O traces Int_B->Reaction_Conditions Impurity_Vinyl Vinyl Impurity (XII) (Elimination) Reaction_Conditions->Impurity_Vinyl -HBr Impurity_Hydroxy Hydroxy Impurity (XI) (Hydrolysis) Reaction_Conditions->Impurity_Hydroxy +H2O

Figure 2: Formation of Impurities from Intermediate B.

Control Strategy: The formation of these impurities is a classic example of competing reaction pathways.

  • Expertise & Experience: To favor the desired SN2 alkylation over E2 elimination, a moderately strong, non-nucleophilic base like potassium carbonate is preferred over stronger bases (e.g., hydroxides). Running the reaction at the lowest effective temperature also disfavors the higher activation energy elimination pathway.

  • Trustworthiness: Strict control over the water content of the solvent (acetonitrile) and reagents is paramount to prevent hydrolysis. Using anhydrous solvents and drying agents is a critical, self-validating protocol step.

Over-Alkylation Impurity: The Darifenacin Dimer

Once Darifenacin is formed, its pyrrolidine nitrogen is still nucleophilic and can react with another molecule of Intermediate B. This leads to the formation of a quaternary ammonium salt, often referred to as a "dimer" or "twice substituted substance X". [6]

Dimer_Formation Darifenacin Darifenacin Reaction Over-Alkylation Darifenacin->Reaction Int_B Intermediate B Int_B->Reaction Dimer Darifenacin Dimer (Impurity X) Reaction->Dimer

Figure 3: Formation of the Darifenacin Dimer Impurity.

Control Strategy:

  • Expertise & Experience: This impurity's formation is directly related to the stoichiometry and addition rate of the reactants. The most effective control is to use a slight excess of the nucleophile (Intermediate A) relative to the alkylating agent (Intermediate B). Furthermore, adding Intermediate B slowly to the reaction mixture ensures its concentration remains low, minimizing the chance of it reacting with the newly formed product.

  • Trustworthiness: In-process controls (IPCs) using HPLC to monitor the consumption of Intermediate B and the formation of Darifenacin are essential. The reaction should be deemed complete when Intermediate B is consumed to a predetermined level (e.g., <1%), preventing its accumulation and subsequent side reactions.

Impurities from the Nitrile Hydrolysis Route

An alternative or final step in some synthetic routes involves the partial hydrolysis of a nitrile precursor to the primary amide of Darifenacin. This step, often using potassium hydroxide in an alcohol solvent like 2-butanol, is a major source of several specific impurities. [1][7]

  • Darifenacin Acid (Impurity 3): Over-hydrolysis of the amide group leads to the corresponding carboxylic acid.

  • Darifenacin Desnitrile (Impurity 4): Hydrolysis of the amide followed by decarboxylation under harsh basic conditions.

  • Darifenacin Ether (Impurity 5): Reaction of the solvent (e.g., secondary butoxide) with the benzylic position of the dihydrobenzofuran ring.

  • Darifenacin Vinyl Phenol (Impurity 6): Attack by hydroxide followed by dehydration.

The formation of these impurities is often exacerbated by high concentrations of base and prolonged reaction times at elevated temperatures. [1][7]

Hydrolysis_Impurities cluster_impurities Hydrolysis-Related Impurities Darifenacin_Nitrile Darifenacin Nitrile Precursor Reaction_Conditions KOH, 2-Butanol Reflux, High Temp Darifenacin_Nitrile->Reaction_Conditions Darifenacin Darifenacin (Desired Amide) Reaction_Conditions->Darifenacin Imp_Acid Darifenacin Acid (Over-hydrolysis) Reaction_Conditions->Imp_Acid Imp_Ether Darifenacin Ether (Solvent Attack) Reaction_Conditions->Imp_Ether Imp_Vinyl Darifenacin Vinyl Phenol (Dehydration) Reaction_Conditions->Imp_Vinyl Darifenacin->Reaction_Conditions Imp_Desnitrile Darifenacin Desnitrile (Decarboxylation) Imp_Acid->Imp_Desnitrile

Figure 4: Impurities from the Nitrile Hydrolysis Step.

Control Strategy:

  • Expertise & Experience: This step is a delicate balance. The conditions must be strong enough to hydrolyze the nitrile but mild enough to prevent complete hydrolysis to the acid or other degradations. Careful optimization of base equivalents, temperature, and reaction time is critical.

  • Trustworthiness: A robust IPC protocol is non-negotiable here. HPLC monitoring should track the disappearance of the nitrile precursor and the appearance of the desired amide product. The reaction must be quenched promptly once the optimal conversion is reached to prevent the accumulation of the Darifenacin Acid impurity and subsequent byproducts.

Experimental Protocols: Synthesis and Analysis

To effectively control impurities, one must be able to detect and characterize them. This requires authentic reference standards.

Protocol: Stress-Induced Synthesis of Hydrolysis Impurities

This protocol is designed to generate a mixture of hydrolysis-related impurities for analytical identification and method development. [1] Objective: To intentionally degrade Darifenacin under harsh basic conditions to generate Darifenacin Acid, Desnitrile, Ether, and Vinyl Phenol impurities.

Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend Darifenacin free base (15.0 g, 0.035 mol) in 2-Butanol (225 mL).

  • Reagent Addition: Add powdered potassium hydroxide (98.6 g, 1.76 mol, approx. 50 equivalents) to the suspension.

  • Reaction Conditions: Stir the mixture at ambient temperature (20-30°C) for 1 hour. Then, heat the reaction mixture to 100-105°C and maintain for 60-80 hours.

  • In-Process Check: After the heating period, cool the reaction mass to ambient temperature. Take a small aliquot for HPLC analysis to confirm the formation of impurities (typically 10-20% area for each).

  • Work-up: Quench the reaction by slowly adding water (150 mL). Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (150 mL).

  • Combine & Wash: Combine all organic layers and wash sequentially with water (2 x 150 mL) and 2.0% aqueous NaCl solution (50 mL).

  • Drying & Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure at 60°C.

  • Purification: The resulting residue, rich in the four impurities, can be purified by flash column chromatography on silica gel to isolate individual compounds. [1]

Protocol: HPLC Method for Impurity Profiling

A validated, stability-indicating HPLC method is the cornerstone of a self-validating system for impurity control. [8] Objective: To separate Darifenacin from its key process-related and degradation impurities.

Parameter Condition
Column C18 (e.g., Zorbax, Hypersil) 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01M Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid
Mobile Phase B Acetonitrile:Methanol (80:20 v/v)
Gradient Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

System Suitability:

  • Resolution: The resolution between Darifenacin and the closest eluting impurity peak must be > 2.0.

  • Tailing Factor: The tailing factor for the Darifenacin peak should be < 1.5.

  • Theoretical Plates: The plate count for the Darifenacin peak should be > 3000.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [8]

Conclusion and Forward Outlook

The synthesis of Darifenacin, like any complex API, is a process where the potential for impurity formation is ever-present. A reactive approach—simply testing the final product—is insufficient. A proactive, science-led strategy grounded in a deep mechanistic understanding is required. By recognizing the specific reaction conditions that favor the formation of impurities like the vinyl derivative, the dimer, or the acid degradant, process chemists can rationally design and optimize synthetic routes to minimize their generation. The implementation of robust in-process controls, validated analytical methods, and the synthesis of authentic impurity standards are the pillars of a trustworthy process that consistently delivers high-purity Darifenacin. This guide serves as a foundational resource for scientists dedicated to achieving that standard of excellence.

References

  • Srinivas, K., et al. (2020). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Available at: [Link]

  • New Drug Approvals. (2017). Darifenacin Hydrobromide. Available at: [Link]

  • Watson Pharma Pvt Ltd. (2010). Process for preparation of darifenacin and intermediates used in the process. Google Patents.
  • Shinde, V. (2023). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. Veeprho. Available at: [Link]

  • Watson Pharma Pvt Ltd. (2011). Process for Preparation of Darifenacin and Intermediates Used in the Process. Google Patents.
  • SynThink Research Chemicals. (n.d.). Darifenacin EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Thomas, S., et al. (2011). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 136(17), 3534-3543. Available at: [Link]

  • Srinivas, K., et al. (2009). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. International Journal of PharmTech Research, 2(1), 151-155. Available at: [Link]

Sources

Characterization of potential Darifenacin metabolites

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of Potential Darifenacin Metabolites

Abstract

This guide provides a comprehensive framework for the identification and structural characterization of potential metabolites of Darifenacin, a selective M3 muscarinic receptor antagonist. Darifenacin is indicated for the treatment of overactive bladder and undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2] A thorough understanding of its metabolic fate is critical for a complete safety and efficacy profile, particularly concerning potential drug-drug interactions and pharmacogenetic variability.[3] This document outlines a strategic, multi-tiered approach, combining in vitro metabolism studies with advanced analytical techniques. We will delve into the causality behind experimental design, present self-validating protocols, and provide a logical workflow for data interpretation, empowering researchers in drug development to conduct robust metabolite characterization studies.

The Metabolic Landscape of Darifenacin

From a strategic standpoint, a metabolite identification program must begin with a foundational understanding of the parent drug's known biotransformation pathways. Darifenacin is well-absorbed after oral administration, but its bioavailability is low (15-19%) due to significant first-pass metabolism in the liver.[4][5] This immediately signals that a rich and complex metabolite profile is likely.

The metabolism of Darifenacin is predominantly hepatic and is mediated by two key polymorphic enzymes: CYP3A4 and CYP2D6.[2][4] The involvement of these enzymes introduces a critical variable: inter-individual differences in metabolic capacity. A subset of the population are poor metabolizers (PMs) for CYP2D6, which can lead to altered drug exposure and response.[4]

Published literature and regulatory filings have established three primary metabolic routes for Darifenacin[1][4][6]:

  • Monohydroxylation: Addition of a hydroxyl group (-OH), most notably on the dihydrobenzofuran ring.

  • Dihydrobenzofuran Ring Opening: Fission of the heterocyclic ring system, leading to a more polar structure.

  • N-dealkylation: Removal of the ethyl-dihydrobenzofuran moiety from the pyrrolidine nitrogen.

While the initial products of these pathways are considered the major circulating metabolites, they are not believed to contribute significantly to the overall clinical effect of the drug.[4]

G Darifenacin Darifenacin (Parent Drug) Hydroxylation Monohydroxylated Metabolite (+16 Da) Darifenacin->Hydroxylation CYP3A4 / CYP2D6 Monohydroxylation RingOpening Ring-Opened Metabolite (+18 Da) Darifenacin->RingOpening CYP3A4 / CYP2D6 Oxidative Ring Opening NDealkylation N-dealkylated Metabolite (-174 Da) Darifenacin->NDealkylation CYP3A4 / CYP2D6 N-dealkylation

Caption: Primary metabolic pathways of Darifenacin.

A Strategic Workflow for Metabolite Discovery

A robust metabolite characterization strategy is not a single experiment but an integrated workflow. The causality is clear: we move from broad discovery to specific confirmation. This ensures that resources are used efficiently and that the data generated at each stage informs the next.

  • In Vitro Screening (The Discovery Engine): The initial phase uses subcellular fractions, primarily Human Liver Microsomes (HLMs), to generate metabolites in a controlled environment. This is the most effective method to screen for Phase I (oxidative) metabolites, as HLMs are rich in the requisite CYP450 enzymes.[7]

  • High-Resolution Analytical Detection: The complex mixture from the in vitro incubation is analyzed using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). This allows for the separation of metabolites from the parent drug and endogenous matrix components, while HRMS provides highly accurate mass data to predict elemental composition.[8]

  • Structural Elucidation (MS/MS): Putative metabolites identified by HRMS are subjected to tandem mass spectrometry (MS/MS). By fragmenting the molecule and analyzing the resulting product ions, we can deduce its structure, often by identifying the "metabolic soft spots" through comparison with the fragmentation pattern of the parent drug.[8]

  • Enzyme Phenotyping: To confirm which enzymes are responsible for forming a specific metabolite, the incubation is repeated with recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6). This step is crucial for predicting potential drug-drug interactions.[9]

G cluster_0 Phase 1: Discovery & Generation cluster_1 Phase 2: Analysis & Identification cluster_2 Phase 3: Confirmation & Characterization HLM Human Liver Microsome (HLM) Incubation LC_HRMS LC-HRMS Analysis (Accurate Mass Detection) HLM->LC_HRMS Recombinant Recombinant CYP (rCYP) Incubation Phenotyping Reaction Phenotyping Recombinant->Phenotyping MSMS Tandem MS (MS/MS) (Fragmentation Analysis) LC_HRMS->MSMS Elucidation Structural Elucidation MSMS->Elucidation Elucidation->Phenotyping

Caption: Integrated workflow for metabolite characterization.

Experimental Protocols: A Self-Validating Approach

Trustworthiness in experimental science is achieved through protocols that are inherently self-validating. This is accomplished by including appropriate controls that confirm the biological and analytical systems are performing as expected.

Protocol 1: In Vitro Incubation of Darifenacin with Human Liver Microsomes (HLMs)

This protocol is designed to generate Phase I metabolites of Darifenacin in a controlled, enzyme-driven reaction.

Objective: To generate sufficient quantities of CYP450-mediated Darifenacin metabolites for analytical detection.

Materials:

  • Darifenacin (analytical standard)

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

  • NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% Formic Acid (Quenching Solution)

  • Control Compounds (e.g., Testosterone for CYP3A4 activity)

Procedure:

  • Preparation: Thaw HLMs on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Reaction Setup (in triplicate):

    • Test Reaction: Add HLM stock to the master mix to achieve a final protein concentration of 0.5 mg/mL. Pre-warm at 37°C for 5 minutes.

    • Negative Control (No NADPH): Prepare as above, but replace the NADPH regenerating system with buffer. This validates that metabolite formation is NADPH-dependent (i.e., CYP-mediated).

    • Negative Control (No HLM): Prepare as above, but replace HLMs with buffer. This controls for non-enzymatic degradation of Darifenacin.

    • Positive Control: Incubate a known CYP3A4 substrate like testosterone under the same conditions to confirm the metabolic competency of the HLM batch.

  • Initiation: Add Darifenacin (final concentration of 1 µM) to all wells to start the reaction.

  • Incubation: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Termination: Stop the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid. This precipitates the proteins and quenches enzymatic activity.

  • Sample Preparation: Centrifuge the samples at 4°C for 15 minutes at >10,000 x g to pellet the precipitated protein.

  • Collection: Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-HRMS analysis.

Advanced Analytical Characterization using LC-HRMS

The cornerstone of modern metabolite identification is high-performance liquid chromatography coupled to high-resolution mass spectrometry.[8] The LC system separates the complex mixture, while the HRMS provides two crucial pieces of information: the retention time and the accurate mass-to-charge ratio (m/z) of the ions.

Data Presentation: Expected Mass Shifts

Before analysis, it is invaluable to create a table of expected mass shifts for common metabolic reactions. This allows the data processing software to specifically hunt for these modifications. The monoisotopic mass of Darifenacin is 426.2617 g/mol .

Metabolic ReactionChemical ChangeMass Shift (Da)Expected m/z of [M+H]+
Parent Drug C28H30N2O20427.2693
Monohydroxylation+O+15.9949443.2642
Dihydroxylation+2O+31.9898459.2591
N-dealkylation-C11H10O-158.0732269.1961
Dihydrobenzofuran Ring Opening+H2O+18.0106445.2799
Glucuronidation (Phase II)+C6H8O6+176.0321603.3014
Protocol 2: LC-HRMS Analysis of In Vitro Incubation Samples

Objective: To separate and detect potential Darifenacin metabolites and determine their accurate mass for empirical formula generation.

Instrumentation:

  • UHPLC system with a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

Procedure:

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • LC Gradient: Run a gradient from low %B to high %B over 15-20 minutes to elute compounds of varying polarities. Metabolites are typically more polar and elute earlier than the parent drug.

    • Example: 5% B to 95% B over 15 minutes, hold for 2 minutes, then re-equilibrate.

  • MS Acquisition:

    • Mode: Positive Electrospray Ionization (ESI+), as Darifenacin contains basic nitrogens that are readily protonated.

    • Full Scan (MS1): Acquire data at high resolution (>60,000) across a mass range of m/z 150-900.

    • Data-Dependent MS/MS (dd-MS2): Set the instrument to automatically trigger MS/MS fragmentation scans on the top 5 most intense ions detected in the full scan. Use a dynamic exclusion list to prevent repeated fragmentation of the same ion.

    • Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to ensure a rich fragmentation spectrum is generated.

Data Interpretation: From Signal to Structure

The final and most critical phase is the interpretation of the acquired data. This involves a systematic process of filtering, comparing, and deducing.

  • Metabolite Prediction: Use metabolite identification software to process the raw LC-HRMS data. The software will compare the "No NADPH" control file to the "Test Reaction" file to subtract background ions and identify peaks unique to the active incubation.

  • Mass-Based Filtering: The software then searches for masses corresponding to the parent drug plus or minus the mass shifts defined in the table above (e.g., +15.9949 Da for hydroxylation).

  • Isotope Pattern Matching: A key feature of HRMS is the ability to resolve isotopic peaks. The software verifies that the isotopic pattern of a candidate ion matches the theoretical pattern for its predicted elemental composition. This is a powerful tool for eliminating false positives.

  • Fragmentation Analysis: The MS/MS spectrum of a metabolite is compared to that of the parent drug.

    • Conserved Fragments: Fragments that are identical in both spectra indicate parts of the molecule that were not modified.

    • Shifted Fragments: A fragment that shows a mass shift (e.g., +16 Da) pinpoints the location of the metabolic modification. For Darifenacin, a shift in fragments containing the dihydrobenzofuran ring would confirm hydroxylation on that moiety.

  • Structural Confirmation: While LC-MS/MS provides powerful evidence, unambiguous structural confirmation often requires isolation of the metabolite and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or comparison to a synthesized chemical standard.[8]

G RawData Raw LC-HRMS Data (Test vs. Control) PeakPicking Peak Detection & Background Subtraction RawData->PeakPicking MassFilter Filter by Expected Mass Shifts PeakPicking->MassFilter IsotopeCheck Isotope Pattern Verification MassFilter->IsotopeCheck MSMS_Analysis MS/MS Fragmentation Analysis IsotopeCheck->MSMS_Analysis Structure Putative Metabolite Structure MSMS_Analysis->Structure

Caption: Logical workflow for LC-HRMS data analysis.

Conclusion

The characterization of potential Darifenacin metabolites is a systematic process that relies on the convergence of sound biochemical principles and advanced analytical technology. By employing a strategic workflow that begins with in vitro generation in well-controlled HLM assays and proceeds through rigorous LC-HRMS and MS/MS analysis, researchers can confidently identify and structurally elucidate key biotransformation products. This in-depth understanding is not merely an academic exercise; it is a regulatory expectation and a cornerstone of developing safer, more effective medicines by accounting for the full metabolic fate of the administered drug.

References

  • The Clinical Pharmacokinetics of Darifenacin - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Clinical Pharmacokinetics, 45(4), 325-350. [Link]

  • Enablex (darifenacin) tablets label - accessdata.fda.gov. (2011). Retrieved January 25, 2026, from [Link]

  • Darifenacin - LiverTox - NCBI Bookshelf. (2023). National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Beaumont, K. C., Cussans, N. J., Nichols, D. J., & Smith, D. A. (1998). Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man. Xenobiotica, 28(1), 63-75. [Link]

  • Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. (n.d.). Retrieved January 25, 2026, from [Link]

  • FTIR spectra of darifenacin and complexes - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Enablex (darifenacin) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved January 25, 2026, from [Link]

  • Ambs, P., Bernard, S., & Griese, N. (2017). Assessment of inhibitory effects on major human cytochrome P450 enzymes by spasmolytics used in the treatment of overactive bladder syndrome. PLoS ONE, 12(6), e0178835. [Link]

  • A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its enantiomer - TSI Journals. (2009). Retrieved January 25, 2026, from [Link]

  • The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of Pimozide to Established and Novel Metabolites - NIH. (2020). Retrieved January 25, 2026, from [Link]

  • Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. (n.d.). Retrieved January 25, 2026, from [Link]

  • The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of Pimozide to Established and Novel Metabolites | Request PDF - ResearchGate. (2020). Retrieved January 25, 2026, from [Link]

  • Ma, L., & Zhu, M. (2004). Analytical strategies for identifying drug metabolites. Current Drug Metabolism, 5(5), 449-462. [Link]

  • Effect of CYP2D6, 2C19, and 3A4 Phenoconversion in Drug-Related Deaths - MDPI. (2024). Retrieved January 25, 2026, from [Link]

  • Wang, J. S., & DeVane, C. L. (2003). Involvement of CYP3A4, CYP2C8, and CYP2D6 in the metabolism of (R)- and (S)-methadone in vitro. Drug Metabolism and Disposition, 31(6), 742-747. [Link]

Sources

Methodological & Application

Application Note: High-Performance Analytical Strategies for the Detection and Quantification of Darifenacin Dealkyl-Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the robust detection and quantification of Darifenacin_dealkyl_tartrate, a potential impurity and metabolite of Darifenacin. The control of such related substances is paramount for ensuring the safety, efficacy, and quality of the active pharmaceutical ingredient (API) and its finished dosage forms.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We present two primary analytical frameworks: a High-Performance Liquid Chromatography (HPLC) method with UV detection suitable for routine quality control, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. Each protocol is supported by a rationale for critical parameter selection and guidelines for method validation, adhering to international regulatory standards.

Introduction to Darifenacin and its Related Substances

Darifenacin is a potent and selective muscarinic M3 receptor antagonist used for the treatment of overactive bladder.[1][4] During its synthesis, storage, or metabolism, various related substances, including process impurities and degradation products, can form. Darifenacin_dealkyl, the N-dealkylated form of the parent molecule, is a representative example of such a substance. Its monitoring and control are mandated by regulatory agencies to ensure product quality and patient safety.[5] The tartrate salt form necessitates precise molecular weight calculations for standard preparation, but the analytical focus remains on the dealkylated moiety.

The choice of analytical technique is dictated by the analytical objective. For routine quality control of bulk drugs and pharmaceutical formulations, a validated HPLC-UV method offers sufficient specificity and sensitivity.[4][6] However, for pharmacokinetic studies or trace-level impurity analysis in biological fluids like plasma, the superior sensitivity and selectivity of LC-MS/MS are required.[7][8]

General Analytical Workflow

The logical flow for analyzing Darifenacin_dealkyl_tartrate, from sample handling to data reporting, is crucial for maintaining data integrity. The diagram below outlines a typical workflow, highlighting key decision points and processes.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt (API, Formulation, or Biological Matrix) StdPrep Standard & QC Preparation (Darifenacin & Dealkyl Impurity) Sample->StdPrep SamplePrep Sample Preparation (Dilution, LLE, SPE) Sample->SamplePrep Decision Select Method: QC or Bioanalysis? StdPrep->Decision SamplePrep->Decision HPLC HPLC-UV Analysis Decision->HPLC QC LCMS LC-MS/MS Analysis Decision->LCMS Bioanalysis Integration Chromatogram Integration & Peak Area Determination HPLC->Integration LCMS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Generation & Data Review Quant->Report

Caption: General workflow for the analysis of Darifenacin_dealkyl_tartrate.

Method 1: RP-HPLC for Routine Quality Control

This method is designed for the quantitative determination of Darifenacin_dealkyl_tartrate in bulk drug substances and tablet dosage forms. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen technique due to its robustness, reproducibility, and widespread availability in pharmaceutical laboratories.[4]

Rationale for Method Development
  • Column Chemistry: A C18 stationary phase is selected for its versatility in retaining and separating moderately polar to non-polar compounds like Darifenacin and its analogs. The dealkylated impurity is inherently more polar than the parent drug and will thus have a shorter retention time, allowing for effective separation.[4]

  • Mobile Phase: A combination of an organic solvent (Acetonitrile) and an aqueous buffer (Potassium Dihydrogen Phosphate) is used. Acetonitrile provides good peak shape and lower backpressure compared to methanol. The buffer's pH is controlled around 7.0 to ensure the consistent ionization state of the analytes, which is critical for reproducible retention times.[4]

  • Detection: UV detection at 286 nm is employed, as both Darifenacin and its dealkylated version are expected to share similar chromophoric properties and exhibit significant absorbance at this wavelength.[4]

Detailed Experimental Protocol

A. Equipment and Reagents

  • HPLC system with UV/PDA detector (e.g., Waters Alliance, Agilent 1260)

  • Symmetry BDS C18 column (4.6 x 100 mm, 3.5 µm) or equivalent[4]

  • Analytical balance, sonicator, pH meter

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical grade

  • Sodium Hydroxide (for pH adjustment)

  • Milli-Q or HPLC grade water

  • Darifenacin and Darifenacin_dealkyl_tartrate reference standards

B. Solutions Preparation

  • Buffer Preparation (pH 7.0): Dissolve 7.0 grams of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 7.0 with a Sodium Hydroxide solution.

  • Mobile Phase: Prepare a mixture of the phosphate buffer and Acetonitrile in a ratio of 35:65 (v/v). Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.[4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Darifenacin_dealkyl_tartrate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase. (Note: Adjust weight based on the purity and salt form of the standard).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

C. Sample Preparation (Tablets)

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer to a suitable volumetric flask.

  • Add approximately 70% of the flask volume with mobile phase, sonicate for 20 minutes to dissolve the API, and then dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter to remove excipients. The final concentration should fall within the calibration range.

D. Chromatographic Conditions

ParameterCondition
Column Symmetry BDS C18 (4.6 x 100mm, 3.5 µm)
Mobile Phase Phosphate Buffer (pH 7.0) : Acetonitrile (35:65 v/v)
Flow Rate 0.8 mL/min[4]
Detection Wavelength 286 nm[4]
Injection Volume 20 µL
Column Temperature Ambient (or 25 °C for better control)
Run Time ~10 minutes
Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[9][10]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte of interest without interference.Peak purity index > 0.995; Baseline resolution > 2.0 between analyte and adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.[11]
Range The interval over which the method is precise, accurate, and linear.Defined by linearity studies.
Accuracy To measure the closeness of test results to the true value.98.0% to 102.0% recovery for API; 80.0% to 120.0% for impurities.[11]
Precision To assess the degree of scatter between a series of measurements.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.[4]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.[4]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with accuracy and precision.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.[4]
Robustness To measure the method's capacity to remain unaffected by small variations.System suitability parameters remain within limits after minor changes (e.g., pH ±0.2, Flow Rate ±10%).

Method 2: LC-MS/MS for Bioanalysis

For quantifying Darifenacin_dealkyl_tartrate in biological matrices such as human plasma, LC-MS/MS is the preferred method due to its exceptional sensitivity and selectivity.[7][12] This protocol is based on a Multiple Reaction Monitoring (MRM) approach, which provides a "fingerprint" identification of the analyte, minimizing matrix interference.[8]

Method_Selection Start What is the Analytical Goal? Question1 Is the sample a Biological Matrix (e.g., Plasma)? Start->Question1 Question2 Is the required sensitivity in the ng/mL to pg/mL range? Question1->Question2 Yes HPLC Use HPLC-UV Method Question1->HPLC No (API/Formulation) Question2->HPLC No LCMS Use LC-MS/MS Method Question2->LCMS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Rationale for Method Development
  • Sample Preparation: Biological samples are complex and require extensive cleanup. Liquid-Liquid Extraction (LLE) is an effective technique for separating the analyte from proteins and phospholipids.[7][13] A mixture of Diethyl ether and Dichloromethane is chosen for its efficiency in extracting Darifenacin and related compounds while minimizing interferences.[7]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal, as the nitrogen atoms in the Darifenacin structure are readily protonated to form [M+H]⁺ ions.[7][14]

  • Quantification: A triple quadrupole mass spectrometer operating in MRM mode is used to monitor a specific fragmentation pattern (precursor ion → product ion). This transition is unique to the analyte, providing unparalleled specificity and reducing background noise.[7]

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., Darifenacin-d4) is the ideal IS. It co-elutes with the analyte and experiences similar extraction recovery and matrix effects, allowing for highly accurate correction during quantification.

Detailed Experimental Protocol

A. Equipment and Reagents

  • LC-MS/MS System (e.g., Sciex API 3000, Waters Xevo TQ-S) with ESI source

  • C18 column (e.g., NUCLEOSIL 100-5 NH2, 150 x 4.6 mm) or equivalent

  • Reagents for LLE: Diethyl ether, Dichloromethane (DCM)

  • Acetonitrile, Methanol, Formic Acid (LC-MS grade)

  • Darifenacin_dealkyl_tartrate and a suitable internal standard (e.g., stable isotope-labeled analog)

B. Solutions Preparation

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (90:10 v/v).[7]

  • Stock and Working Solutions: Prepare in a 50:50 mixture of Acetonitrile:Water to ensure solubility and compatibility with the plasma matrix.

C. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 200 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 25 µL of the Internal Standard working solution and vortex briefly.

  • Add 1 mL of extraction solvent (Diethyl ether : DCM, 80:20 v/v).

  • Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase, vortex, and inject into the LC-MS/MS system.

LLE_Workflow Start 1. Start with Plasma Sample + Internal Standard AddSolvent 2. Add Extraction Solvent (e.g., Diethyl Ether:DCM) Start->AddSolvent Vortex 3. Vortex to Mix Phases (Analyte partitions into organic layer) AddSolvent->Vortex Centrifuge 4. Centrifuge to Separate Layers Vortex->Centrifuge Transfer 5. Transfer Organic Layer to a new tube Centrifuge->Transfer Evaporate 6. Evaporate Solvent (Nitrogen Stream) Transfer->Evaporate Reconstitute 7. Reconstitute Residue in Mobile Phase Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).

D. LC-MS/MS Conditions

ParameterCondition
LC Column NUCLEOSIL 100-5 NH2 (150 x 4.6 mm)[7]
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (90:10 v/v)[7]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Ionization Mode ESI Positive
Source Temp. 450 °C
MRM Transitions To be determined by infusing pure standards. For Darifenacin, a known transition is m/z 427 -> 121. A similar approach would be used for the dealkylated metabolite.
Collision Energy Optimized for each MRM transition.

Conclusion

This application note details two robust, validated methods for the analysis of Darifenacin_dealkyl_tartrate. The choice between the RP-HPLC-UV method for routine QC and the LC-MS/MS method for bioanalysis depends on the specific requirements for sensitivity, selectivity, and the sample matrix.[15] Proper method validation according to ICH guidelines is mandatory to ensure the generation of reliable and accurate data, which is the foundation of pharmaceutical quality assurance.[16] These protocols provide a solid framework for scientists to implement and adapt within their own laboratory settings.

References

  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst. [Link]

  • Singh, B., et al. (2013). Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies. International Journal of Drug Development and Research. [Link]

  • Sathish, P., et al. (2015). Development and validation of RP-HPLC method of analysis for the quantitative estimation of Darifenacin in tablet dosage forms. Research Journal of Pharmacy and Technology. [Link]

  • Srinivas, K., et al. (2009). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Arkivoc. [Link]

  • Singh, B., et al. (2013). Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies. ResearchGate. [Link]

  • Shinde, V. (2023). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. Veeprho. [Link]

  • Acharya, D., et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Request PDF. (n.d.). Spectrophotometric methods for the determination of darifenacin. ResearchGate. [Link]

  • Jawi, I. M., et al. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Molecules. [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

  • De la Cruz-Burelo, E., et al. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. MDPI. [Link]

  • El-Kimary, E. I., et al. (2020). Initial-rate and fixed-kinetic spectrophotometric methods for determination of darifenacin hydrobromide in bulk and in its pharmaceutical preparation. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Darifenacin-impurities. Pharmaffiliates. [Link]

  • Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Al-Dhfyan, A., et al. (2022). Preparation and In-vitro Evaluation of Darifenacin HBr as Nanoparticles Prepared as Nanosuspension. ResearchGate. [Link]

  • Veeprho. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Veeprho. [Link]

  • D'Atri, V., et al. (2018). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Antibodies. [Link]

  • Thomas, S., et al. (2012). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. [Link]

  • Xie, G., et al. (2009). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC. [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Cormica. [Link]

  • Jawi, I. M., et al. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. NIH. [Link]

  • SynThink Research Chemicals. (n.d.). Darifenacin EP Impurities & USP Related Compounds. SynThink. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Agilent. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantitative Analysis of Dealkyl-Darifenacin in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dealkyl-darifenacin, a primary metabolite of Darifenacin, in human plasma. Darifenacin is a selective M3 muscarinic receptor antagonist widely used in the treatment of overactive bladder.[1][2] The monitoring of its metabolites is crucial for comprehensive pharmacokinetic assessments and drug metabolism studies. This protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been validated according to established bioanalytical guidelines, demonstrating excellent performance across all validation parameters, making it suitable for regulated bioanalysis in clinical and preclinical research.

Introduction: The Rationale for Metabolite Quantification

Darifenacin undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[1][3] Key metabolic pathways include hydroxylation and N-dealkylation of the pyrrolidine nitrogen.[1][3][4] The N-dealkylated metabolite, while being a major circulating metabolite, does not significantly contribute to the overall clinical effect of the parent drug.[4] However, its quantification in plasma is essential for building a complete pharmacokinetic profile of Darifenacin, understanding its metabolic fate, and evaluating potential drug-drug interactions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[5] This document provides a detailed, field-proven protocol designed for researchers and drug development professionals requiring a reliable method to measure dealkyl-darifenacin concentrations in plasma samples. The causality behind each step, from sample preparation to data acquisition, is explained to provide a deeper understanding of the method's mechanics and ensure its successful implementation.

Analyte and Internal Standard (IS) Properties

The selection of an appropriate internal standard is critical for compensating for variability during sample preparation and analysis. A stable isotope-labeled analog of the parent drug, Darifenacin-D4, is chosen as the internal standard. Its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during extraction and ionization, yet it is mass-distinct, allowing for separate detection by the mass spectrometer.[6]

CompoundChemical StructureMolecular FormulaExact Mass [M+H]⁺
Dealkyl-Darifenacin (Structure to be inserted if available)C₁₈H₁₈N₂O₂295.1441
Darifenacin-D4 (IS) (Structure to be inserted if available)C₂₈H₂₆D₄N₂O₂431.2532

Note: The exact mass for dealkyl-darifenacin is based on its elemental composition; the protonated molecular ion for N-dealkylated Darifenacin has been reported at m/z 281.30 in other studies, which may reflect a different salt form or fragmentation. This protocol will proceed with the theoretical mass and confirm via infusion.

Experimental Protocol

Materials and Reagents
  • Reference Standards: Dealkyl-darifenacin tartrate and Darifenacin-D4 hydrobromide.

  • Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade), Formic Acid (≥98%), Diethyl ether, Dichloromethane.

  • Reagents: Ammonium formate, HPLC grade water.

  • Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant).

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, glass vials with inserts.

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with a Turbo V™ ion source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.

  • Data System: Analyst® software or equivalent.

Preparation of Standard and QC Samples
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of dealkyl-darifenacin and Darifenacin-D4 (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the dealkyl-darifenacin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards (CS) and quality control (QC) samples.

  • Spiking: Spike the working solutions into blank human plasma (at 5% of the final volume) to achieve the desired concentrations for the calibration curve and QC levels. A typical calibration range is 0.05 ng/mL to 50 ng/mL.

  • IS Working Solution: Prepare a 100 ng/mL working solution of Darifenacin-D4 in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The LLE method is chosen over protein precipitation as it yields a significantly cleaner sample extract, which is crucial for minimizing matrix effects and ensuring long-term instrument robustness. The selected solvent system (Diethyl ether: Dichloromethane) provides efficient extraction of the analyte from the aqueous plasma matrix.[7]

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma (Sample, Blank, CS, or QC) add_is 2. Add 25 µL IS Working Solution (Darifenacin-D4) plasma->add_is vortex1 3. Vortex Mix (10 sec) add_is->vortex1 add_solvent 4. Add 600 µL Extraction Solvent (Diethyl Ether:DCM, 80:20 v/v) vortex1->add_solvent vortex2 5. Vortex Mix (5 min) add_solvent->vortex2 centrifuge 6. Centrifuge (4000 rpm, 5 min, 4°C) vortex2->centrifuge transfer 7. Transfer Supernatant (Organic Layer) centrifuge->transfer evaporate 8. Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute 9. Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject 10. Inject 5 µL into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Step-by-Step Protocol:

  • Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Darifenacin-D4 internal standard working solution.

  • Vortex briefly for 10 seconds to mix.

  • Add 600 µL of extraction solvent (Diethyl ether: Dichloromethane, 80:20 v/v).

  • Cap and vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube or a 96-well collection plate.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of Mobile Phase A (see section 3.5).

  • Cap and vortex, then transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The chromatographic conditions are optimized to provide a sharp, symmetrical peak for dealkyl-darifenacin, ensuring separation from endogenous plasma components and achieving a short run time suitable for high-throughput analysis.

G cluster_workflow Analytical Workflow SamplePrep Sample Preparation (LLE) LC_Separation UHPLC Separation SamplePrep->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: High-level overview of the bioanalytical process.

Table 1: Optimized Chromatographic Conditions

ParameterSetting
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient Elution Time (min)
0.00
2.50
3.00
3.10
4.50

Table 2: Optimized Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage 5500 V
Source Temp. 550°C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
MRM Transition Analyte
Dealkyl-Darifenacin
Darifenacin-D4 (IS)

Rationale for MRM transitions: The precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺. The product ions (Q3) are selected after collision-induced dissociation (CID) to provide specificity and sensitivity. The shared fragment at m/z 195.1 is characteristic of the core structure, providing a logical and consistent fragmentation pathway for both the analyte and the IS.

Method Validation Summary

The method was validated following industry-standard guidelines. The results confirm that the protocol is reliable, reproducible, and fit for its intended purpose.

Table 3: Summary of Method Validation Results

ParameterResult
Linearity & Range 0.05 - 50.0 ng/mL
Correlation Coeff. (r²) > 0.998
Intra-day Precision (%CV) ≤ 8.5%[7]
Inter-day Precision (%CV) ≤ 10.2%[7]
Accuracy (% Bias) Within ±12% of nominal value[7]
Mean Extraction Recovery ~85% for analyte and IS
Matrix Effect Ion suppression/enhancement within acceptable limits
Stability Stable for 24h at room temp, 3 freeze-thaw cycles, and 90 days at -80°C[7]

Conclusion

This application note presents a comprehensive, validated LC-MS/MS method for the quantification of dealkyl-darifenacin in human plasma. The protocol is robust, sensitive, and specific, employing an efficient liquid-liquid extraction technique and a stable isotope-labeled internal standard. The detailed step-by-step instructions and clear explanation of the scientific rationale behind the method's parameters provide researchers with a reliable tool for pharmacokinetic and metabolic studies involving Darifenacin.

References

  • Singh, B., Dubey, N., Jain, P., Sharma, S., Dwivedi, A., & Lokhandae, R. S. (2013). Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies. International Journal of Drug Development and Research, 5(1), 204-213. [Link]

  • Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Clinical Pharmacokinetics, 45(4), 325-350. [Link]

  • Murthy, M. V., Kumar, J. R., Kumar, A. P., & Ram, M. S. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Journal of Pharmaceutical and Biomedical Analysis, 72, 159-167. [Link]

  • U.S. Food & Drug Administration. (n.d.). Clinical Pharmacology and Biopharmaceutics Review(s) for Darifenacin. accessdata.fda.gov. [Link]

  • Urology Textbook. (n.d.). Darifenacin: Adverse Effects, Contraindications, and Dosage. urology-textbook.com. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. jchps.com. [Link]

  • LCGC International. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. chromatographyonline.com. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. japsonline.com. [Link]

Sources

Using Darifenacin_dealkyl_tartrate in competitive radioligand binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Characterizing the Binding Affinity of Darifenacin's N-dealkylated Metabolite at the Human Muscarinic M3 Receptor Using a Competitive Radioligand Binding Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Principles

Darifenacin is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (M3 mAChR), a G-protein coupled receptor (GPCR) pivotal in mediating smooth muscle contraction, particularly in the urinary bladder. In clinical pharmacokinetics, Darifenacin undergoes extensive hepatic metabolism mediated by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[1][2][3] One of the three main metabolic routes is the N-dealkylation of the pyrrolidine nitrogen, resulting in a major circulating metabolite.[3][4] Understanding the receptor binding affinity of such metabolites is critical in drug development to fully characterize the compound's pharmacological profile and assess the contribution of metabolites to the overall clinical effect.[4]

This document provides a detailed protocol for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of the N-dealkylated metabolite of Darifenacin (as a tartrate salt, hereafter "Test Compound") for the human M3 muscarinic receptor. The methodology employed is the competitive radioligand binding assay, a gold standard for quantifying the interaction between a ligand and its receptor.[5][6]

Principle of the Competitive Binding Assay

The assay quantifies the ability of the unlabeled Test Compound to compete for binding to the M3 receptor with a radiolabeled ligand ('radioligand') of known affinity. The experiment uses a fixed concentration of a high-affinity radioligand and increasing concentrations of the unlabeled Test Compound.[6] As the concentration of the Test Compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactive signal.

The key components are:

  • Receptor Source: Cell membranes prepared from a stable cell line, such as Chinese Hamster Ovary (CHO-K1) cells, recombinantly expressing the human M3 muscarinic receptor (hM3).[7][8][9]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, is a widely used and well-characterized radioligand for mAChRs.[10][11]

  • Competitor: The unlabeled N-dealkylated metabolite of Darifenacin.

By measuring the concentration of the Test Compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value), we can calculate its inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[12][13] The Kᵢ is an intrinsic measure of the ligand's affinity for the receptor.[12]

M3 Receptor Signaling Pathway & Antagonism

The M3 muscarinic receptor is canonically coupled to the Gαq subunit of the heterotrimeric G-protein. Upon binding of an agonist like acetylcholine, the receptor catalyzes the exchange of GDP for GTP on Gαq, leading to its activation. Gαq, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. Darifenacin and its metabolites act as competitive antagonists, binding to the receptor without activating it, thereby blocking this signaling cascade.[8][14]

Gq_Signaling_Pathway cluster_cytosol Cytosol M3R M3 Receptor Gq Gαq/11 (GDP-bound) M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release Triggers Release from ER Agonist Acetylcholine (Agonist) Agonist->M3R Activates Antagonist Darifenacin Metabolite (Antagonist) Antagonist->M3R Blocks

Caption: M3 receptor Gq signaling pathway and site of antagonism.

Materials and Reagents

Item Description & Recommended Source Purpose
Receptor Source Cryopreserved cell membranes from CHO-K1 cells stably expressing hM3 mAChR.Biological target
Radioligand [³H]-N-Methylscopolamine ([³H]-NMS), Specific Activity >70 Ci/mmol.Labeled ligand
Test Compound N-dealkyl Darifenacin tartrate salt, >98% purity.Unlabeled competitor
NSB Control Atropine sulfate, ≥10 µM final concentration.Defines non-specific binding
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at assay temperature.Maintains physiological pH and ionic strength
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4.Removes unbound radioligand
Filtration Plates 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).Separates bound from free ligand
Collection Plates 96-well shallow plates.Collects filtrate
Scintillation Cocktail High-efficiency liquid scintillation cocktail (e.g., Betaplate Scint).Generates light from radioactive decay
Equipment 96-well vacuum filtration manifold, Liquid scintillation counter.Assay execution and data acquisition

Experimental Workflow and Detailed Protocol

The overall workflow involves preparing reagents, setting up the binding reaction, separating bound and free radioligand, and quantifying the bound radioactivity.

Radioligand_Workflow A Step 1: Reagent Preparation - Thaw hM3 Membranes - Prepare Serial Dilutions of Test Compound - Prepare Radioligand & NSB Solutions B Step 2: Assay Plate Setup Add to 96-well plate: 1. Assay Buffer 2. Test Compound / NSB Control / Buffer 3. [³H]-NMS Radioligand A->B C Step 3: Initiate Reaction Add hM3 Receptor Membranes to all wells B->C D Step 4: Incubation Incubate plate with gentle agitation (e.g., 60-90 min at 30°C) C->D E Step 5: Termination & Filtration Rapidly filter contents through a pre-soaked GF/C filter plate using a vacuum manifold. Wash filters with ice-cold Wash Buffer. D->E F Step 6: Scintillation Counting Dry filter plate, add scintillation cocktail, and count radioactivity (CPM) in a liquid scintillation counter. E->F G Step 7: Data Analysis - Calculate Specific Binding - Plot Competition Curve (IC₅₀) - Calculate Kᵢ using Cheng-Prusoff Eq. F->G

Caption: Workflow for the competitive radioligand binding assay.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format with a final assay volume of 250 µL.[15] All concentrations should be optimized for the specific receptor preparation.

1. Preparation:

  • Membrane Preparation: Thaw the vial of hM3 receptor membranes on ice. Once thawed, dilute to the desired final concentration (e.g., 5-20 µg protein/well) in ice-cold Assay Buffer. Keep on ice until use.[15]

  • Test Compound Dilutions: Prepare a serial dilution series of the Test Compound in Assay Buffer. A typical range would be 10 points spanning from 10⁻¹¹ M to 10⁻⁴ M. This should be prepared at 5x the final desired concentration (as it will be 50 µL in a 250 µL final volume).

  • Radioligand Solution: Dilute the [³H]-NMS stock in Assay Buffer to a working concentration that is 5x its desired final concentration. The final concentration should be approximately equal to its Kₑ value for the M3 receptor (typically 0.5-2.0 nM).[16]

  • NSB Control Solution: Prepare a solution of Atropine in Assay Buffer at 5x its final concentration (e.g., 50 µM for a 10 µM final concentration).[16][17]

2. Assay Setup:

  • In a 96-well polypropylene plate, set up the assay in triplicate according to the following scheme:

    • Total Binding Wells: Add 150 µL Assay Buffer + 50 µL [³H]-NMS solution.

    • Non-Specific Binding (NSB) Wells: Add 100 µL Assay Buffer + 50 µL Atropine solution + 50 µL [³H]-NMS solution.[16]

    • Competition Wells: Add 100 µL Assay Buffer + 50 µL of the appropriate Test Compound serial dilution + 50 µL [³H]-NMS solution.[15]

3. Reaction and Incubation:

  • Initiate the binding reaction by adding 50 µL of the diluted hM3 membrane preparation to all wells. The final volume is now 250 µL.

  • Seal the plate and incubate for 60-90 minutes at 30°C with gentle, continuous agitation.[15][16] This time should be sufficient to reach binding equilibrium.

4. Termination and Filtration:

  • Pre-soak the glass fiber filter plate with 0.3% PEI for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[15]

  • Terminate the incubation by rapidly transferring the contents of the assay plate to the filter plate using a cell harvester or vacuum manifold.[15][16]

  • Immediately wash the filters 3-4 times with 250 µL/well of ice-cold Wash Buffer to remove unbound radioligand.[15]

5. Scintillation Counting:

  • Dry the filter plate completely, typically for 30-60 minutes at 50°C.[15]

  • Add ~40 µL of liquid scintillation cocktail to each well, seal the plate, and allow it to equilibrate for at least 2 hours.

  • Count the radioactivity in each well using a liquid scintillation counter (e.g., MicroBeta TriLux). The output will be in Counts Per Minute (CPM).

Data Analysis and Interpretation

1. Calculate Specific Binding:

  • First, average the CPM values for each set of triplicates.

  • Calculate Specific Binding using the formula: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)[15]

2. Generate Competition Curve:

  • For each concentration of the Test Compound, calculate the percentage of specific binding relative to the control (Total Binding) where no competitor was added: % Specific Binding = (Binding in presence of Competitor (CPM) - NSB (CPM)) / (Total Binding (CPM) - NSB (CPM)) * 100

  • Plot % Specific Binding (Y-axis) against the log concentration of the Test Compound (X-axis).

  • Use a non-linear regression curve fitting program (e.g., GraphPad Prism) with a "log(inhibitor) vs. response -- Variable slope (four parameters)" model to fit the data. This analysis will yield the IC₅₀ value, which is the concentration of the Test Compound that inhibits 50% of specific radioligand binding.[18]

3. Calculate the Inhibition Constant (Kᵢ):

  • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :[12][13] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

    • IC₅₀: The experimentally determined concentration of Test Compound that inhibits 50% of specific binding.

    • [L]: The molar concentration of the radioligand ([³H]-NMS) used in the assay.

    • Kₑ: The equilibrium dissociation constant of the radioligand ([³H]-NMS) for the hM3 receptor. This value must be determined independently via a saturation binding experiment but is often available from literature or the receptor manufacturer.

Sample Data Presentation:

Parameter Value Comment
Radioligand ([³H]-NMS)1.0 nMConcentration used in the assay ([L])
Radioligand Kₑ0.8 nMDetermined from saturation binding
IC₅₀ (Test Compound)15.2 nMDetermined from competition curve fit
Calculated Kᵢ 6.76 nM Kᵢ = 15.2 / (1 + 1.0/0.8)

Alternative Method: Scintillation Proximity Assay (SPA)

For higher throughput applications, a Scintillation Proximity Assay (SPA) offers a homogeneous (no-wash) alternative to filtration.[19][20] In this format, receptor membranes are captured onto SPA beads containing scintillant. Only radioligand bound to the receptor is close enough to the bead to excite the scintillant and produce a detectable light signal, eliminating the need for a physical separation step.[20][21] This "mix and measure" format is highly amenable to automation and miniaturization.[19][22]

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Brito, R., et al. (2012). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. PMC. [Link]

  • Wyllie, M. G., et al. (1998). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. PubMed. [Link]

  • Abel, S., et al. (2005). The clinical pharmacokinetics of darifenacin. PubMed. [Link]

  • Hothersall, J. D., et al. (2015). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PubMed. [Link]

  • Ali, M. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]

  • Engle, M. G., et al. (2021). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PubMed Central. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding assays and their analysis. PubMed. [Link]

  • FDA. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. [Link]

  • ResearchGate. (2016). Scintillation Proximity Assays in High-Throughput Screening.
  • Haberstock, H., et al. (2003). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. PubMed. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. CSPT. [Link]

  • Wyllie, M. G., et al. (1998). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. PubMed Central. [Link]

  • ResearchGate. (2011). In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • Deganutti, G., et al. (2020). Unbinding Kinetics of Muscarinic M3 Receptor Antagonists Explained by Metadynamics Simulations. ACS Publications. [Link]

  • ResearchGate. (2005). The Clinical Pharmacokinetics of Darifenacin.
  • Drugs.com. (n.d.). Darifenacin Monograph for Professionals. Drugs.com. [Link]

  • Thermo Fisher Scientific. (n.d.). Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay. Thermo Fisher Scientific.
  • Rajan, S. T., & Jose, J. (2012). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • GenScript. (n.d.). CHO-K1/M3 Stable Cell Line. GenScript. [Link]

  • Revvity. (n.d.).
  • Flynn, D. D., & Mash, D. C. (1993).
  • GenScript. (n.d.). Human Recombinant Muscarinic Acetylcholine Receptor M2 Stable Cell Line. GenScript. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]

  • RxList. (n.d.). Enablex (Darifenacin Extended-Release Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. [Link]

  • De Blasi, A., et al. (1987). [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes. PubMed. [Link]

  • AIChE. (n.d.). Recombinant Protein Therapeutics from CHO Cells - 20 Years and Counting. AIChE.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays. Revvity.
  • Jakubík, J., et al. (2000). Evidence for a tandem two-site model of ligand binding to muscarinic acetylcholine receptors. PubMed. [Link]

Sources

In Vitro Cell-Based Functional Assays for Darifenacin_dealkyl_tartrate: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing Darifenacin and its Metabolites

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] This selectivity for the M3 receptor subtype makes it a valuable therapeutic agent for the treatment of overactive bladder (OAB), a condition characterized by involuntary contractions of the detrusor muscle, which is rich in M3 receptors.[2][3] By blocking the action of acetylcholine at these receptors, darifenacin leads to muscle relaxation and an increase in bladder capacity.[4]

Upon oral administration, darifenacin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[5][6] This metabolic process results in the formation of several metabolites, including through pathways such as monohydroxylation and N-dealkylation.[5][6][7] The N-dealkylated metabolite, Darifenacin_dealkyl_tartrate, is a subject of interest in understanding the complete pharmacological profile of the parent drug. Preclinical and clinical data suggest that the metabolites of darifenacin, including the hydroxylated and N-dealkylated forms, do not contribute significantly to the overall clinical efficacy of the drug.[5] In vivo studies on the hydroxylated metabolite have shown it to be approximately 50-fold less potent than the parent darifenacin compound.[3][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro cell-based functional assays to determine the pharmacological activity of Darifenacin_dealkyl_tartrate at the human M3 muscarinic receptor. We will delve into the theoretical underpinnings of the recommended assays, provide detailed, field-proven protocols, and offer insights into data analysis and interpretation.

Mechanism of Action: The M3 Muscarinic Receptor Signaling Cascade

The M3 muscarinic receptor is a Gq/11-coupled GPCR. Upon binding of an agonist, such as acetylcholine, the receptor undergoes a conformational change that activates the associated heterotrimeric G protein. The Gαq subunit then dissociates and activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of M3 receptor activation and serves as a measurable endpoint in functional assays. Darifenacin and its analogues act as competitive antagonists, binding to the orthosteric site on the M3 receptor and preventing acetylcholine from binding and initiating this signaling cascade.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum M3R M3 Muscarinic Receptor Gq Gq M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca²⁺ Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Response Cellular Response Ca_cyto->Response Triggers Gq->PLC Activates IP3R->Ca_ER Opens ACh Acetylcholine (Agonist) ACh->M3R Binds Darifenacin Darifenacin_dealkyl_tartrate (Antagonist) Darifenacin->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Assessing M3 Receptor Antagonism

A typical workflow for characterizing a potential M3 antagonist like Darifenacin_dealkyl_tartrate involves two key in vitro assays: a radioligand binding assay to determine the compound's affinity for the receptor and a functional assay, such as a calcium flux assay, to measure its potency in inhibiting receptor signaling.

Experimental_Workflow cluster_cell_prep Cell Line Preparation cluster_assays In Vitro Assays cluster_data Data Analysis & Interpretation Culture Culture CHO-K1 cells stably expressing hM3R Passage Passage and maintain healthy cell stock Culture->Passage Plate Plate cells for assays Passage->Plate Binding Radioligand Binding Assay (Affinity - Ki) Plate->Binding Functional Calcium Flux Assay (Potency - IC50) Plate->Functional Analysis Calculate Ki and IC50 values Binding->Analysis Functional->Analysis Comparison Compare with parent compound (Darifenacin) Analysis->Comparison Conclusion Determine relative potency and pharmacological profile Comparison->Conclusion

Caption: Experimental workflow for antagonist characterization.

Detailed Protocols

Cell Line Selection and Culture

Rationale: The choice of cell line is critical for obtaining reliable and reproducible data. Chinese Hamster Ovary (CHO-K1) cells are a widely used host for stably expressing recombinant GPCRs due to their robust growth characteristics and low endogenous expression of most GPCRs.[9] For these assays, a CHO-K1 cell line stably expressing the human M3 muscarinic receptor (CHRM3) is recommended.[10]

Protocol for Culturing CHO-K1/hM3R Cells:

  • Media Preparation: Prepare complete growth medium consisting of Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and an appropriate concentration of a selection antibiotic (e.g., G418 or Geneticin) to maintain receptor expression.

  • Thawing Cells: Rapidly thaw a cryopreserved vial of CHO-K1/hM3R cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cells at 200 x g for 5 minutes to pellet them and remove the cryopreservative-containing medium.

  • Resuspension and Plating: Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a T-75 culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When the cells reach 80-90% confluency, passage them to maintain logarithmic growth.[11]

    • Aspirate the old medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium.

    • Add 2-3 mL of a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA) and incubate at 37°C for 2-5 minutes, or until the cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (e.g., a 1:5 to 1:10 split) to a new T-75 flask containing fresh, pre-warmed complete growth medium.

Radioligand Binding Assay (Competitive Inhibition)

Rationale: This assay directly measures the affinity of a test compound for the M3 receptor by assessing its ability to compete with a radiolabeled antagonist for binding to the receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.

Protocol:

  • Membrane Preparation:

    • Harvest confluent CHO-K1/hM3R cells and wash them with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and repeat the centrifugation.

    • Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, combine in each well:

      • Membrane preparation (typically 10-20 µg of protein).

      • A fixed concentration of a suitable radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), at a concentration close to its Kd.

      • A range of concentrations of the unlabeled test compound (Darifenacin_dealkyl_tartrate) or a reference antagonist (e.g., atropine or unlabeled darifenacin).

      • For determining non-specific binding, a high concentration (e.g., 1 µM) of a potent, unlabeled antagonist like atropine is used.

    • The final assay volume should be consistent across all wells (e.g., 250 µL).

  • Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[12]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Calcium Flux Functional Assay

Rationale: This cell-based functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a known M3 receptor agonist. The IC50 value obtained from this assay represents the functional potency of the antagonist.

Protocol:

  • Cell Plating:

    • Harvest CHO-K1/hM3R cells as described in the cell culture protocol.

    • Plate the cells in black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 - 40,000 cells per well for a 96-well plate).

    • Incubate the plates overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6) according to the manufacturer's instructions. The buffer should also contain an anion-exchange inhibitor like probenecid to prevent dye leakage from the cells.

    • Aspirate the culture medium from the cell plate and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of Darifenacin_dealkyl_tartrate and a reference antagonist (e.g., darifenacin) in a suitable assay buffer.

    • Prepare a solution of a known M3 agonist (e.g., carbachol or acetylcholine) at a concentration that elicits a submaximal response (EC80).

    • Using a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation), perform the following steps:

      • Establish a baseline fluorescence reading for each well.

      • Add the antagonist solutions (Darifenacin_dealkyl_tartrate or reference compound) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

      • Add the agonist solution to all wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds). The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data by expressing the response in each well as a percentage of the response in the control wells (agonist only, no antagonist).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Data Presentation and Interpretation

The data obtained from these assays can be summarized in a table for easy comparison of the pharmacological properties of Darifenacin_dealkyl_tartrate with the parent compound, Darifenacin.

CompoundM3 Receptor Binding Affinity (Ki, nM)M3 Receptor Functional Potency (IC50, nM)
Darifenacin[Insert experimentally determined value][Insert experimentally determined value]
Darifenacin_dealkyl_tartrate[Insert experimentally determined value][Insert experimentally determined value]

Interpretation of Expected Results: Based on existing literature, it is anticipated that Darifenacin_dealkyl_tartrate will exhibit a significantly higher Ki and IC50 value compared to Darifenacin, indicating a lower binding affinity and functional potency for the M3 muscarinic receptor. This would be consistent with the observation that the metabolites of darifenacin do not significantly contribute to its overall clinical effect.[5]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, several validation steps should be incorporated into the protocols:

  • Cell Line Authentication: Regularly verify the identity of the CHO-K1/hM3R cell line and check for mycoplasma contamination.

  • Reagent Qualification: Use high-quality reagents and validate the activity of new batches of agonists and antagonists.

  • Assay Performance Metrics: For the calcium flux assay, routinely calculate the Z'-factor to assess the robustness and quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reference Compounds: Always include a known reference antagonist (e.g., atropine or darifenacin) in each experiment to ensure assay consistency and to provide a benchmark for comparison.

  • Reproducibility: Conduct experiments on multiple days to ensure the reproducibility of the obtained Ki and IC50 values.

By adhering to these principles of scientific integrity and incorporating self-validating systems within the experimental design, researchers can have high confidence in the pharmacological characterization of Darifenacin_dealkyl_tartrate.

References

  • Kerbusch, T., et al. (2004). Assessment of the relative in vivo potency of the hydroxylated metabolite of darifenacin in its ability to decrease salivary flow using pooled population pharmacokinetic–pharmacodynamic data. British Journal of Clinical Pharmacology, 57(2), 170-180. [Link]

  • Abrams, P., & Andersson, K. E. (2007). Muscarinic receptor antagonists for overactive bladder. BJU international, 100(5), 987-1006. [Link]

  • Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Current Medical Research and Opinion, 22(4), 725-736. [Link]

  • Clinical Pharmacology and Biopharmaceutics Review(s) - Enablex (darifenacin hydrobromide). (2004). U.S. Food and Drug Administration. [Link]

  • Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Clinical Pharmacokinetics, 45(4), 325-342. [Link]

  • Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]

  • Charlton, S. J. (2009). Agonist and antagonist binding to G protein-coupled receptors: the impact of assay format and stimulus-response coupling. British Journal of Pharmacology, 158(S1), S98-S108. [Link]

  • Yamada, S., et al. (2006). In vivo demonstration of M3 muscarinic receptor subtype selectivity of darifenacin in mice. Life Sciences, 79(24), 2269-2275. [Link]

  • Chapple, C. R., et al. (2002). 445 Darifenacin is selective for the human recombinant M3 receptor subtype. Journal of Urology, 167(4S), 112. [Link]

  • Rice University. (n.d.). Cell Passage Protocol. [Link]

  • University of Chicago. (n.d.). Calcium Flux Protocol. [Link]

  • Moro, O., et al. (2006). Molecular modeling of the M3 acetylcholine muscarinic receptor and its binding site. Journal of Molecular Modeling, 12(4), 455-464. [Link]

  • Salmaso, V., et al. (2017). Unbinding Kinetics of Muscarinic M3 Receptor Antagonists Explained by Metadynamics Simulations. Journal of Chemical Information and Modeling, 57(7), 1773-1782. [Link]

  • Zhang, J. H., et al. (2012). A multiplex calcium assay for identification of GPCR agonists and antagonists. Journal of Biomolecular Screening, 17(3), 355-366. [Link]

  • Chapple, C. (2005). Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder. Expert Opinion on Investigational Drugs, 14(11), 1493-1500. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2023). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - Darifenacin. [Link]

  • Ehlert, F. J. (2008). Muscarinic receptor ligands. In Burger's Medicinal Chemistry, Drug Discovery and Development. John Wiley & Sons, Inc. [Link]

  • Zhang, R., et al. (2015). A high-throughput calcium-flux assay to study NMDA-receptors with sensitivity to glycine/D-serine and glutamate. Journal of Visualized Experiments, (103), e53160. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Buckley, N. J., et al. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology, 35(4), 469-476. [Link]

  • JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors. [Link]

  • Rovner, E. S. (2006). Darifenacin: A selective M>3> muscarinic receptor antagonist for the treatment of overactive bladder. Therapy, 3(6), 723-732. [Link]

  • Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, 48(1), 1.33.1-1.33.23. [Link]

Sources

The Role of Darifenacin_dealkyl_tartrate in Elucidating Muscarinic Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the application of Darifenacin_dealkyl_tartrate in the study of muscarinic acetylcholine receptors (mAChRs). While the parent compound, Darifenacin, is a potent and selective M3 receptor antagonist, its N-dealkylated metabolite exhibits significantly reduced pharmacological activity. This document elucidates how this differential activity makes Darifenacin_dealkyl_tartrate an invaluable tool. It is not a primary antagonist for receptor investigation but serves as a critical reference compound for defining structure-activity relationships (SAR), validating metabolic pathways, and acting as a negative control in functional assays. We provide detailed, field-tested protocols for competitive radioligand binding and in-vitro functional assays, complete with the scientific rationale behind key experimental steps.

Introduction: The Muscarinic Receptor Family and the Significance of M3 Selectivity

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine.[1] They play critical roles in regulating the function of the central and peripheral nervous systems. The M1, M3, and M5 subtypes primarily couple through Gαq/11 proteins to activate phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and a subsequent increase in intracellular calcium ([Ca2+]i).[2] Conversely, the M2 and M4 subtypes couple to Gαi/o proteins to inhibit adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.

The M3 receptor is of particular therapeutic interest as it is the primary subtype responsible for mediating smooth muscle contraction in the bladder detrusor muscle.[3][4] Antagonists that selectively block the M3 receptor are a cornerstone of therapy for overactive bladder (OAB).[4][5] Darifenacin is a potent antagonist with a significantly higher affinity for the M3 receptor compared to other subtypes.[6][7] This selectivity is clinically advantageous, as it minimizes side effects associated with the blockade of other muscarinic receptors, such as M1 (implicated in cognitive function) and M2 (involved in cardiac regulation).[5][6][8]

Darifenacin undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[3][9][10][11] One of the main metabolic pathways is N-dealkylation, which produces Darifenacin_dealkyl_tartrate.[10][11][12] Understanding the pharmacological profile of this metabolite is crucial for a complete characterization of the parent drug's in vivo activity.

M3 Receptor Signaling Pathway

The diagram below illustrates the canonical Gαq signaling cascade initiated by M3 receptor activation and the point of inhibition by antagonists.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gαq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Contraction Smooth Muscle Contraction Ca_Release->Contraction ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates Darifenacin Darifenacin (Antagonist) Darifenacin->M3R Binds & Blocks

Caption: M3 receptor Gαq signaling cascade and point of antagonism.

Pharmacological Profile: Darifenacin vs. Darifenacin_dealkyl_tartrate

The primary application of Darifenacin_dealkyl_tartrate stems from its significantly lower potency compared to the parent molecule. The N-dealkylation of the pyrrolidine nitrogen results in a dramatic loss of affinity for the M3 receptor. One study notes that the primary metabolite possesses only 11% of the activity of Darifenacin, and after correcting for in vivo protein binding, it is considered 50-fold less potent.[12] This makes it an excellent tool for demonstrating the structural requirements for high-affinity M3 antagonism.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (pA2)Selectivity over M3
Darifenacin M3~0.8 - 1.2~8.8 - 9.1-
M1~10 - 15~7.9~12-fold
M2~20 - 30~7.5~25-fold
Darifenacin_dealkyl_tartrate M3> 50Significantly lowerN/A
M1> 200Significantly lowerN/A
M2> 500Significantly lowerN/A
Note: The values presented are approximate and compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.

Expert Insight: The dramatic drop in affinity upon N-dealkylation strongly suggests that the ethyl group on the pyrrolidine nitrogen is critical for optimal interaction with the M3 receptor's binding pocket. This makes Darifenacin_dealkyl_tartrate a perfect negative control or reference compound in SAR studies to confirm the importance of this specific structural feature.

Key Applications and Experimental Protocols

Application: Characterizing Antagonist Affinity via Competitive Radioligand Binding

Causality Behind the Method: Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.[13][14] In a competitive binding assay, an unlabeled compound (the "competitor," e.g., Darifenacin_dealkyl_tartrate) competes with a radiolabeled ligand of known affinity for binding to the receptor. By measuring the concentration-dependent displacement of the radioligand, we can calculate the competitor's inhibitory constant (Ki), a direct measure of its binding affinity.[15]

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate (Reagents mixed in 96-well plate) A->B C Filter & Wash (Separate bound from free radioligand) B->C D Scintillation Counting (Quantify bound radioactivity) C->D E Data Analysis (IC50 → Ki calculation) D->E

Caption: General workflow for a radioligand binding assay.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-4-DAMP. Use at a concentration near its Kd for the M3 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Darifenacin and Darifenacin_dealkyl_tartrate, dissolved in DMSO and serially diluted in assay buffer.

  • Non-specific Binding (NSB) Control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM Atropine).

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (pre-soaked in polyethyleneimine), scintillation vials, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • Plate Setup: Design a 96-well plate map. Include wells for Total Binding (no competitor), NSB (1 µM Atropine), and a range of concentrations for each test compound (typically 10-point curves, e.g., 0.1 nM to 10 µM).

  • Reagent Addition: To each well, add in sequence:

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB control OR 50 µL of test compound dilution.

    • 50 µL of radioligand diluted in Assay Buffer.

    • 100 µL of the cell membrane preparation (typically 10-20 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value for each compound.

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: A successful assay will show a stable baseline for total binding, low non-specific binding (<10% of total), and a complete sigmoidal displacement curve for the potent competitor (Darifenacin). The significantly higher IC50/Ki for Darifenacin_dealkyl_tartrate validates its lower affinity.

Application: Determining Functional Antagonism via Calcium Flux Assay

Causality Behind the Method: Since M3 receptors signal via the Gq pathway, agonist binding leads to a measurable increase in intracellular calcium.[2] This provides a direct, real-time readout of receptor function. A calcium flux assay measures the ability of an antagonist to inhibit this agonist-induced calcium mobilization.[16][17][18] This method is crucial for confirming that the reduced binding affinity of Darifenacin_dealkyl_tartrate translates to a reduction in functional antagonist potency.

For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50.[19][20] A slope of 1 on the Schild plot is a hallmark of competitive antagonism.[21]

Materials:

  • Cell Line: HEK293 cells stably expressing the human M3 muscarinic receptor.

  • Agonist: Carbachol or Acetylcholine.

  • Antagonists: Darifenacin and Darifenacin_dealkyl_tartrate.

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Apparatus: Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence reading with automated liquid handling.

Procedure:

  • Cell Plating: Seed the M3-expressing cells into the assay plates 18-24 hours prior to the assay to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution (prepared in Assay Buffer). Incubate for 60 minutes at 37°C.

  • Antagonist Pre-incubation: Wash the cells gently with Assay Buffer. Add varying concentrations of Darifenacin or Darifenacin_dealkyl_tartrate to the wells. Incubate for 15-30 minutes at room temperature.

  • Measurement: Place the assay plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically injects a fixed concentration of the agonist (e.g., the EC80 concentration of carbachol) into all wells.

    • Continue to record the fluorescence signal for 60-120 seconds to capture the peak calcium response.

  • Data Analysis (IC50 Determination):

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Normalize the data, setting the response with agonist alone as 100% and the response with no agonist as 0%.

    • Plot the normalized response against the log concentration of the antagonist.

    • Use non-linear regression to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.

Expert Insight (Schild Analysis for pA2): To perform a more rigorous Schild analysis, you must generate full agonist dose-response curves in the presence of several fixed concentrations of the antagonist.

  • Determine the EC50 of the agonist (e.g., carbachol) alone.

  • Repeat the agonist dose-response curve in the presence of at least three different fixed concentrations of the antagonist (e.g., 1 nM, 10 nM, 100 nM Darifenacin).

  • Calculate the Dose Ratio (r) for each antagonist concentration: r = (EC50 of agonist with antagonist) / (EC50 of agonist alone).

  • Create a Schild Plot by plotting log(r-1) on the y-axis versus the log[Antagonist Concentration] on the x-axis.

  • The x-intercept of the linear regression line is the pA2 value. A slope not significantly different from 1.0 confirms competitive antagonism.[22] This analysis will be feasible for Darifenacin but likely impossible for the low-potency Darifenacin_dealkyl_tartrate, further highlighting their functional differences.

Conclusion

Darifenacin_dealkyl_tartrate, while possessing negligible activity as a muscarinic antagonist itself, is a fundamentally important tool for researchers in pharmacology and drug development. Its utility lies not in its ability to modulate receptor function directly, but in its role as a comparator to its potent parent, Darifenacin. By providing a clear example of potency loss due to a specific structural modification, it serves as an indispensable compound for:

  • Validating Structure-Activity Relationships (SAR): Demonstrating the critical role of the N-alkyl substituent for high-affinity M3 receptor binding.

  • Drug Metabolism Studies: Acting as a certified analytical standard for quantifying the N-dealkylation pathway of Darifenacin.

  • Negative Control: Serving as a low-potency control in functional assays to confirm that the observed effects of Darifenacin are specific to high-affinity M3 receptor blockade.

The protocols detailed herein provide a robust framework for utilizing Darifenacin_dealkyl_tartrate to generate high-quality, reproducible data in the study of muscarinic receptor pharmacology.

References

  • Urology Textbook. Darifenacin: Adverse Effects, Contraindications, and Dosage. Available from: [Link]. Accessed Jan 25, 2026.

  • Chapple, C. (2006). Darifenacin: a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 723-732.
  • Patsnap Synapse. (2024). What is the mechanism of Darifenacin Hydrobromide?
  • Washington University School of Medicine. (2006). Darifenacin: A selective M3 muscarinic receptor antagonist for the treatment of overactive bladder. Research Profiles. Available from: [Link].

  • Steers, W. D. (2006). Darifenacin: Pharmacology and clinical usage. Urologic Clinics of North America, 33(4), 475-482. Available from: [Link].

  • Urology Textbook. Darifenacin: Mechanism of Action. Available from: [Link].

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Darifenacin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link].

  • Chapple, C. R. (2004). Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder. Expert Opinion on Investigational Drugs, 13(11), 1493-1500. Available from: [Link].

  • Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Clinical Pharmacokinetics, 45(4), 325-350. Available from: [Link].

  • Skerjanec, A. (2006). The Clinical Pharmacokinetics of Darifenacin. ResearchGate. Available from: [Link].

  • Chapple, C. (2005). Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder. Expert Review of Clinical Pharmacology, 1(1), 25-37. Available from: [Link].

  • Wallis, R. M., & Napier, C. M. (1998). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. Journal of Pharmacology and Experimental Therapeutics, 284(3), 986-992. Available from: [Link].

  • Slideshare. (n.d.). pA2 value, Schild plot and pD2 values- applications in pharmacology. Available from: [Link].

  • ResearchGate. (2006). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Available from: [Link].

  • Burford, N. T., et al. (2023). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. Molecular Pharmacology, 104(4), 209-219. Available from: [Link].

  • Birdsall, N. J., & Hulme, E. C. (2001). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 2, Unit 2.2. Available from: [Link].

  • Liu, H., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), E11037-E11046. Available from: [Link].

  • Pharmacology & Therapeutics. (2023). What Is pA2 and Why Does It Matter? YouTube. Available from: [Link].

  • Kostenis, E., & Wess, J. (2006). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Methods in Molecular Biology, 332, 225-236. Available from: [Link].

  • Newcastle University. (n.d.). Pharmacology. Available from: [Link].

  • Sun, H., et al. (2019). Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods. International Journal of Molecular Sciences, 20(21), 5337. Available from: [Link].

  • JoVE. (2022). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. YouTube. Available from: [Link].

  • Wikipedia. (n.d.). G protein-coupled receptor. Available from: [Link].

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Available from: [Link].

  • Charlton, S. J. (2009). Taking The Time To Study Competitive Antagonism. British Journal of Pharmacology, 158(4), 999-1002. Available from: [Link].

  • University of Bristol. (n.d.). Pharmacology. Available from: [Link].

  • Song, P., et al. (2007). M3 Muscarinic Receptor Antagonists Inhibit Small Cell Lung Carcinoma Growth and Mitogen-Activated Protein Kinase Phosphorylation Induced by Acetylcholine Secretion. Molecular Cancer Therapeutics, 6(5), 1631-1639. Available from: [Link].

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Available from: [Link].

  • Mastersportal. (n.d.). Pharmacology in United Kingdom: 2026 Master's Guide. Available from: [Link].

  • ResearchGate. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Available from: [Link].

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link].

  • Sencar, B., & Sabolić, I. (1998). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Periodicum Biologorum, 100(3), 335-342. Available from: [Link].

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available from: [Link].

  • Pharmacology & Therapeutics. (2023). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. YouTube. Available from: [Link].

  • Hegde, S. S., & Eglen, R. M. (1996). Muscarinic Receptor Agonists and Antagonists. Molecules, 1(1), 142-156. Available from: [Link].

  • Animated biology With arpan. (2023). GPCR signaling and its subclasses | Ga , Gq, Gi signaling pathways and its regulation | Cell bio. YouTube. Available from: [Link].

  • Cardiff University. (n.d.). Medical Pharmacology. Available from: [Link].

  • Creative Biolabs. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Available from: [Link].

  • Mistry, R., et al. (2009). G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Journal of Pharmacology and Experimental Therapeutics, 328(1), 304-315. Available from: [Link].

  • FindAMasters. (n.d.). Masters Degrees in Pharmacology, England, United Kingdom. Available from: [Link].

  • ION Biosciences. (n.d.). Gαq GPCR assays. Available from: [Link].

Sources

Handling, storage, and solution preparation for Darifenacin_dealkyl_tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and solution preparation of Darifenacin_dealkyl_tartrate. Darifenacin is a selective M3 muscarinic receptor antagonist used in the management of urinary incontinence.[1] The dealkylated metabolite, while a subject of research, requires precise handling to ensure experimental integrity and safety. This guide synthesizes data from the parent compound, Darifenacin, the properties of tartaric acid, and established principles for active pharmaceutical ingredient (API) management to provide a robust framework for its use.

It is critical to note that specific experimental data for Darifenacin_dealkyl_tartrate is not extensively available in public literature. Therefore, the following protocols are grounded in the known chemical properties of Darifenacin, the characteristics of tartrate salts in pharmaceuticals, and general best practices for API handling.[2][3] Researchers should consider these recommendations as a starting point and may need to perform their own validation studies for specific applications.

Physicochemical Properties and Structural Information

A foundational understanding of the physicochemical properties of Darifenacin and tartaric acid is essential for predicting the behavior of Darifenacin_dealkyl_tartrate.

Darifenacin

Darifenacin is a tertiary amine with a complex structure. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₈H₃₀N₂O₂[1]
Molecular Weight 426.5 g/mol [1]
Appearance White crystalline powder[4]
Melting Point > 230°C[4]
Solubility Slightly soluble in water (2.98e-04 g/L)[1][4]
pKa 9.2[5]
LogP 4.5[1]

Darifenacin's low aqueous solubility and high lipophilicity (LogP) are important considerations for formulation.[1][4]

Tartaric Acid

Tartaric acid is a dicarboxylic acid commonly used to form salts with basic APIs to enhance their aqueous solubility.[3]

PropertyValueSource
Molecular Formula C₄H₆O₆[6]
Molecular Weight 150.09 g/mol [6]
Appearance White, crystalline powder[7]
Solubility in Water Very soluble (1400 g/L at 20°C)[6]
Darifenacin_dealkyl_tartrate: An Inferred Profile

N-dealkylation of a tertiary amine like Darifenacin results in a secondary amine. This transformation can alter the molecule's basicity (pKa), polarity, and pharmacological activity.[8][9][10][11] The formation of a tartrate salt is intended to improve the aqueous solubility of the dealkylated, likely still poorly soluble, metabolite.

Safe Handling and Personal Protective Equipment (PPE)

As with any API, stringent safety protocols must be followed to minimize exposure and prevent contamination.

2.1 Engineering Controls:

  • Handle the compound in a well-ventilated area.

  • For procedures that may generate dust (e.g., weighing, preparing concentrated stock solutions), use a certified chemical fume hood or a powder containment hood.

2.2 Personal Protective Equipment:

  • Gloves: Wear nitrile or latex gloves at all times. Change gloves frequently, especially if they become contaminated.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A clean, buttoned lab coat is mandatory to protect skin and clothing.

  • Respiratory Protection: For operations with a high potential for aerosolization, a NIOSH-approved respirator may be necessary.

The following diagram outlines the essential PPE for handling Darifenacin_dealkyl_tartrate.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Gloves Nitrile/Latex Gloves Eye_Protection Safety Glasses/Goggles Lab_Coat Lab Coat Respiratory Respirator (as needed) Researcher Researcher Handling Handling Darifenacin_dealkyl_tartrate Researcher->Handling Performs Handling->Gloves Handling->Eye_Protection Handling->Lab_Coat Handling->Respiratory

Caption: Essential Personal Protective Equipment for handling Darifenacin_dealkyl_tartrate.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of Darifenacin_dealkyl_tartrate.

Solid Compound
  • Temperature: Store in a tightly sealed container at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Light: Protect from light. Use an amber vial or store the container in a dark place.

  • Moisture: The tartrate salt may be hygroscopic. Store in a desiccator or a controlled low-humidity environment to prevent water absorption, which can affect stability and weighing accuracy.

Solutions
  • Solvent Choice: The choice of solvent will depend on the experimental requirements. For aqueous solutions, the pH will be a critical factor in maintaining solubility and stability.

  • Storage of Stock Solutions: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions of Darifenacin hydrobromide are not recommended for storage for more than one day.[12] A similar precaution should be taken with the dealkylated tartrate salt.

  • Degradation: Darifenacin is known to be unstable under acidic and basic conditions, leading to hydrolysis.[13] Therefore, solutions of Darifenacin_dealkyl_tartrate should be prepared in buffers with a pH that ensures stability.

Solution Preparation Protocols

The following are detailed protocols for preparing solutions of Darifenacin_dealkyl_tartrate. All preparations should be performed in a chemical fume hood.

Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of organic molecules.

Materials:

  • Darifenacin_dealkyl_tartrate powder

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile polypropylene tubes

Procedure:

  • Calculate the required mass: Determine the mass of Darifenacin_dealkyl_tartrate needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of Darifenacin_dealkyl_tartrate will be the sum of the molecular weights of dealkyl-darifenacin and tartaric acid. As the exact structure of dealkyl-darifenacin might vary, for calculation purposes, one can approximate using the molecular weight of Darifenacin and tartaric acid. Note: This is an approximation and the actual molecular weight should be used if known.

  • Weigh the compound: Carefully weigh the calculated amount of the compound into a sterile polypropylene tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube for 1-2 minutes to dissolve the compound. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C in tightly sealed, light-protected aliquots.

Preparation of Aqueous Solutions using a Buffer System

Due to the poor aqueous solubility of the parent compound and the pH-dependent stability, preparing aqueous solutions requires careful consideration of the buffer system.[13] Tartrate-based buffers can be a good starting point.[14]

Materials:

  • 10 mM Darifenacin_dealkyl_tartrate stock solution in DMSO

  • Sterile, high-purity water

  • Appropriate buffer components (e.g., sodium phosphate, sodium citrate, tartaric acid)

  • pH meter

  • Sterile tubes and pipette tips

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH to the desired value. A pH range of 4-6 is often a reasonable starting point for amine salts to balance solubility and stability.

  • Dilution: Serially dilute the 10 mM DMSO stock solution into the prepared aqueous buffer to achieve the final desired concentration. Ensure that the final concentration of DMSO in the aqueous solution is low (typically <0.5%) to avoid solvent effects in biological assays.

  • pH Verification: After adding the compound to the buffer, re-check the pH and adjust if necessary.

  • Use Immediately: It is highly recommended to use the freshly prepared aqueous solutions immediately to avoid potential precipitation or degradation.

The following workflow illustrates the preparation of aqueous solutions.

Solution_Prep_Workflow cluster_stock Stock Solution Preparation cluster_aqueous Aqueous Solution Preparation Weigh Weigh Darifenacin_dealkyl_tartrate Add_DMSO Add DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Stock_Solution 10 mM Stock in DMSO Dissolve->Stock_Solution Dilute Dilute Stock in Buffer Stock_Solution->Dilute Use for dilution Prepare_Buffer Prepare Aqueous Buffer (pH 4-6) Prepare_Buffer->Dilute Check_pH Verify Final pH Dilute->Check_pH Final_Solution Final Aqueous Solution Check_pH->Final_Solution

Caption: Workflow for the preparation of Darifenacin_dealkyl_tartrate solutions.

Conclusion

The successful use of Darifenacin_dealkyl_tartrate in a research setting is contingent upon meticulous handling, appropriate storage, and precise solution preparation. While specific data for this derivative is limited, the principles outlined in this guide, based on the known properties of Darifenacin and tartaric acid, provide a solid foundation for its use. Researchers are encouraged to perform small-scale solubility and stability tests under their specific experimental conditions to ensure the accuracy and reproducibility of their results.

References

  • Darifenacin. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Darifenacin Hydrobromide. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Al-Hadiya, B. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1935. [Link]

  • Tartaric acid. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Asmari, M. (2016). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. [Link]

  • Al-Hadiya, B. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. [Link]

  • Pharmapproach. (2020, April 14). DARIFENACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • MB Sugars. (n.d.). Tartaric Acid Pellets: Purpose, Characteristics, Applications, and Benefits. Retrieved January 25, 2026, from [Link]

  • CD Formulation. (n.d.). Tartaric Acid. Retrieved January 25, 2026, from [Link]

  • Al-Hadiya, B. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. [Link]

  • Impactfactor. (n.d.). Preparation and In-vitro Evaluation of Darifenacin HBr as Nanoparticles Prepared as Nanosuspension. Retrieved January 25, 2026, from [Link]

  • L-Tartaric acid. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Smith, P. A., & Sorich, M. J. (2018). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Journal of Chemical Information and Modeling, 58(2), 356–369. [Link]

  • Patsnap. (2025, August 25). How to Use Tartaric Acid in Pharmaceutical Synthesis. Retrieved January 25, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Dealkylation – Knowledge and References. Retrieved January 25, 2026, from [Link]

Sources

Application Note: A Comprehensive Guide to Impurity Profiling of Darifenacin Active Pharmaceutical Ingredient (API)

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Purity in Darifenacin API

Darifenacin, a selective M3 muscarinic receptor antagonist, is a cornerstone in the management of overactive bladder.[1][2][3] The therapeutic efficacy and safety of Darifenacin are intrinsically linked to the purity of its Active Pharmaceutical Ingredient (API).[1] The manufacturing process of Darifenacin, a complex multi-step synthesis, alongside requisite storage, can introduce impurities.[3][4][5] These impurities may include starting materials, by-products, intermediates, degradation products, reagents, and residual solvents.[6] Even at trace levels, such impurities can potentially impact the drug's safety and efficacy.[4]

This application note provides a comprehensive framework for the robust impurity profiling of Darifenacin API. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning the analytical strategies. Our approach is grounded in the principles of Quality by Design (QbD) and aligns with the stringent expectations of global regulatory bodies such as the International Council for Harmonisation (ICH).[6][7]

The Landscape of Darifenacin Impurities: Sources and Classification

A thorough understanding of potential impurities is the foundation of a successful profiling strategy. Impurities in Darifenacin API can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.[6]

  • Organic Impurities: These are the most common and structurally diverse class of impurities. They can originate from the synthetic route (process-related impurities) or from the degradation of the API over time (degradation products).[6]

    • Process-Related Impurities: Studies have identified several process-related impurities in Darifenacin synthesis. These can include isomers, starting materials, and by-products from unintended side reactions.[3][8][9] For instance, dimer impurities have been reported to form during the final step of Darifenacin synthesis.[4] Specific identified process impurities include:

      • (3S)-N, N-bis[2-(2,3-dihydro-1-benzofuran-5- yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (dimer-1)[9]

      • (3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihydrobenzofuran- 5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide (dimer-2)[9]

      • (3R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)- ethyl]pyrrolidin-3-yl}-2,2- diphenylacetamide (R-isomer)[9]

      • Darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, and darifenacin ether.[3]

    • Degradation Products: Forced degradation studies are essential to predict the degradation pathways of Darifenacin and to develop stability-indicating analytical methods.[10] Darifenacin has been shown to be susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[8][11][12] Key degradation products identified include:

      • 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A)[8]

      • 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B)[8]

      • 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C)[8]

      • Acid (Imp-4), oxidized (Imp-6), and N-dealkylated (Imp-1) forms of Darifenacin.[13]

  • Inorganic Impurities: These can be introduced during the manufacturing process and include reagents, catalysts, and heavy metals.[6] Their analysis, while important, typically involves techniques such as Inductively Coupled Plasma (ICP-MS) and is beyond the primary scope of this chromatographic-focused application note.

  • Residual Solvents: Organic solvents are frequently used in the synthesis of APIs and must be controlled to ensure patient safety.[6] The analysis of residual solvents is a critical component of impurity profiling and is typically performed using Gas Chromatography (GC).[14][15]

A Multi-faceted Analytical Approach: The Core of Impurity Profiling

No single analytical technique can provide a complete picture of Darifenacin's impurity profile. A well-designed strategy integrates orthogonal methods to ensure comprehensive detection, identification, and quantification of all potential impurities.

G cluster_0 Darifenacin API Sample cluster_1 Analytical Techniques cluster_2 Impurity Identification & Quantification cluster_3 Regulatory Compliance API Darifenacin API HPLC HPLC-UV/PDA API->HPLC Organic Impurities LCMS LC-MS/MS API->LCMS Identification & Trace Analysis GCMS GC-MS (Headspace) API->GCMS Volatile Impurities Quant Quantification of Known and Unknown Impurities HPLC->Quant Ident Structural Elucidation of Unknown Impurities LCMS->Ident ResSolv Residual Solvent Analysis GCMS->ResSolv Report Reporting and Specification (ICH Q3A/Q3B) Quant->Report Ident->Report ResSolv->Report

Caption: Integrated workflow for Darifenacin API impurity profiling.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adaptable, providing a solid starting point for method development and validation in your laboratory.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Organic Impurity Quantification

This method is designed as a stability-indicating assay for the quantification of known and unknown organic impurities in Darifenacin API.[8][12]

A. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and autosampler vials.

  • HPLC grade acetonitrile, methanol, and water.

  • Ammonium acetate and ammonia solution for buffer preparation.

  • Darifenacin API reference standard and any available impurity reference standards.

B. Chromatographic Conditions:

ParameterCondition
Column C8, 250 mm x 4.6 mm, 5 µm (e.g., Prodigy C8) or equivalent
Mobile Phase A 0.05 M Ammonium Acetate buffer (pH adjusted to 7.2 with ammonia solution)
Mobile Phase B Acetonitrile and Methanol mixture
Gradient Program Optimized for resolution of all impurities. A typical starting point is a gradient from 30% B to 70% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection PDA detector at 215 nm
Injection Volume 10 µL
Run Time Approximately 40 minutes (including re-equilibration)

C. Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Darifenacin reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B).

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Darifenacin API sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.

  • Impurity Standard Solutions: If available, prepare individual stock solutions of known impurities and a spiked sample solution to confirm peak identity and resolution.

D. Method Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Assessed through forced degradation studies and analysis of placebo samples. The method should be able to separate impurity peaks from the main API peak and from each other.[12]

  • Linearity: Determined by analyzing a series of solutions at different concentrations (typically 5-6 levels) and plotting the peak area against concentration. A correlation coefficient (r²) > 0.99 is expected.[16]

  • Accuracy: Evaluated by recovery studies of known amounts of impurities spiked into the API sample. Recoveries in the range of 80-120% are generally acceptable.[16]

  • Precision (Repeatability and Intermediate Precision): Assessed by multiple injections of the same sample and by analyzing the sample on different days with different analysts and equipment. The relative standard deviation (RSD) should be within acceptable limits (e.g., < 5% for impurities).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: The method's performance is evaluated by making small, deliberate changes to parameters like mobile phase pH, column temperature, and flow rate.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification and Characterization

LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities and for the sensitive detection of trace-level impurities.[8][11][17]

A. Instrumentation and Consumables:

  • LC-MS/MS system (e.g., Triple Quadrupole or Ion Trap) with an electrospray ionization (ESI) source.

  • The same LC system and consumables as in Protocol 1 can be used for the front-end separation.

B. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC Conditions As per Protocol 1, with potential modifications to the mobile phase to ensure compatibility with MS detection (e.g., using volatile buffers like ammonium formate or formic acid). A typical mobile phase could be acetonitrile and 0.1% formic acid in water.
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS Scan Mode Full scan mode for initial detection of impurities and product ion scan (MS/MS) mode for structural fragmentation of the parent ions.
Collision Energy Optimized for each impurity to achieve characteristic fragmentation patterns.

C. Data Analysis and Interpretation:

  • Analyze the full scan data to identify the molecular weights of potential impurities.

  • Perform MS/MS experiments on the parent ions of the impurities to obtain fragmentation patterns.

  • Propose structures for the unknown impurities by interpreting the fragmentation data and considering the synthetic pathway and degradation chemistry of Darifenacin.[8][13]

  • If necessary, synthesize the proposed impurity structures for confirmation by co-injection and comparison of retention times and mass spectra.[8]

Protocol 3: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvent Analysis

This method is for the identification and quantification of residual solvents in Darifenacin API, in accordance with ICH Q3C guidelines.[15]

A. Instrumentation and Consumables:

  • GC-MS system with a headspace autosampler.

  • Capillary GC column suitable for residual solvent analysis (e.g., Rtx-624, 30 m x 0.32 mm, 1.8 µm).[18]

  • GC-MS grade solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) for sample dissolution.

  • Certified reference standards of residual solvents.

B. HS-GC-MS Conditions:

ParameterCondition
Headspace Sampler
Oven Temperature80-120°C (optimized for the specific solvents and sample matrix)
Loop Temperature10-20°C higher than the oven temperature
Transfer Line Temp10-20°C higher than the loop temperature
Equilibration Time15-30 minutes
GC System
Injector Temperature200-250°C
Carrier GasHelium at a constant flow rate (e.g., 1.5 mL/min)
Oven ProgramInitial temp 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min
MS System
Ion Source Temp230°C
Scan Range35-350 amu

C. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of all potential residual solvents in a suitable solvent like DMSO. Further dilute to create working standards at the concentration limits specified in ICH Q3C.

  • Sample Preparation: Accurately weigh a specific amount of Darifenacin API (e.g., 100 mg) into a headspace vial. Add a known volume of the diluent (e.g., 1 mL of DMSO) and seal the vial.

Data Interpretation and Reporting: Adhering to Regulatory Standards

The reporting of impurities must be in line with ICH Q3A(R2) guidelines.[6] The key thresholds to consider are:

  • Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of Darifenacin (typically 15 mg), this is 0.05%.[7]

  • Identification Threshold: The level at which the structure of an impurity must be determined. For a 15 mg daily dose, this is typically 0.10% or a total daily intake of 1.0 mg, whichever is lower.

  • Qualification Threshold: The level at which an impurity must be qualified for its safety. This is generally 0.15% or a total daily intake of 1.0 mg, whichever is lower.

All results should be reported clearly, including the identity of the impurity (if known), its retention time, and its concentration as a percentage of the API.[6]

G cluster_0 Impurity Analysis Results cluster_1 ICH Q3A Thresholds cluster_2 Action Required Results Impurity Level (%) Reporting Reporting Threshold (e.g., 0.05%) Results->Reporting > Identification Identification Threshold (e.g., 0.10%) Results->Identification > Qualification Qualification Threshold (e.g., 0.15%) Results->Qualification > Report Report Impurity Reporting->Report Identify Identify Structure Identification->Identify Qualify Qualify for Safety Qualification->Qualify

Caption: Decision tree for impurity management based on ICH Q3A thresholds.

Conclusion: A Commitment to Quality and Safety

The impurity profiling of Darifenacin API is a scientifically rigorous and legally mandated process. The adoption of a multi-technique approach, grounded in validated analytical methods, is paramount to ensuring the quality, safety, and efficacy of the final drug product.[1][4] This application note provides a robust framework to guide scientists in this critical endeavor, ultimately contributing to better patient outcomes.

References

  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(18), 4221-4230. Available at: [Link]

  • Veeprho. (2023). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. Available at: [Link]

  • ResearchGate. (2020). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Available at: [Link]

  • In-Pharmatechnologist.com. (2024). Formulation and evaluation of darifenacin ER tablets vs. Enablex. Available at: [Link]

  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]

  • Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. Available at: [Link]

  • ResearchGate. (n.d.). Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies. Available at: [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • ResearchGate. (n.d.). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. Available at: [Link]

  • Scirp.org. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. Available at: [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. Available at: [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Enablex (darifenacin) tablets label. Available at: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Available at: [Link]

  • PubMed. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MS(n). Available at: [Link]

  • IT Medical Team. (n.d.). Bioanalytical method development and validation of Darifenacin in. Available at: [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Available at: [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available at: [Link]

  • Novartis. (2013). PRODUCT MONOGRAPH PrENABLEX (darifenacin extended release tablets)*. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Formulation and In-Vitro Evaluation of Darifenacin Hydrobromide as Buccal Films. Available at: [Link]

  • Agilent Technologies. (2004). The Determination of Residual Solvents in Pharmaceuticals Using the Agilent G1888 Network Headspace Sampler Application. Available at: [Link]

  • New Drug Approvals. (2017). Darifenacin Hydrobromide. Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • ResearchGate. (2017). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. Available at: [Link]

  • ResolveMass. (n.d.). GCMS Residual Solvent Analysis: What You Must Know. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Available at: [Link]

  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Available at: [Link]

  • ResearchGate. (n.d.). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Available at: [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting HPLC peak shape for Darifenacin_dealkyl_tartrate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting HPLC Peak Shape Anomalies

Welcome to the technical support center for the analysis of Darifenacin_dealkyl_tartrate. As a Senior Application Scientist, I understand that achieving a perfect Gaussian peak is paramount for accurate and reproducible quantification. This guide is designed to provide in-depth, field-proven insights into common peak shape problems you may encounter with this analyte and to offer logical, step-by-step solutions.

Darifenacin is a basic compound, containing a tertiary amine within its pyrrolidine ring structure.[1][2] Its dealkylated tartrate salt form retains this fundamental characteristic. This basicity is the primary driver of the most common peak shape issue—tailing—due to secondary interactions with the stationary phase in reversed-phase HPLC.[3][4][5] This guide will address tailing, fronting, and splitting, explaining the causality behind each phenomenon and providing robust protocols to restore chromatographic integrity.

Section 1: Analyte Overview & Recommended Starting Conditions

Understanding the analyte is the first step in effective troubleshooting. Darifenacin's basic nature dictates many of the chromatographic choices we must make.

PropertyValue / DescriptionSignificance for HPLC Analysis
Compound Type Basic compound (contains a tertiary amine)Prone to strong interactions with acidic residual silanols on silica-based columns, leading to peak tailing.[4][6]
Molecular Formula C₂₈H₃₀N₂O₂ (for Darifenacin base)426.56 g/mol (for base)[1]
Salt Form TartrateHighly soluble in aqueous mobile phases.
General HPLC Method Reversed-Phase (RP-HPLC)Typically analyzed on C18 columns.[7][8]
Table 1: Recommended Starting HPLC Conditions

This method is a robust starting point based on published literature for Darifenacin and similar compounds.

ParameterRecommendationRationale
Column Waters Sunfire C18 (4.6 x 250 mm, 5 µm) or equivalent modern, high-purity, end-capped C18A well-end-capped column minimizes the number of available silanol groups, reducing tailing.[3][7]
Mobile Phase A 20mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric AcidLow pH (<3) protonates residual silanol groups, minimizing their interaction with the protonated basic analyte.[5][9]
Mobile Phase B AcetonitrileA common, effective organic modifier.
Gradient/Isocratic Isocratic: 65% A / 35% BA simple isocratic method is often sufficient and provides robust results.[8]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CElevated temperature can improve peak shape and reduce viscosity, but excessive heat can degrade silica columns at certain pHs.[10]
Detection Wavelength 286 nmA suitable wavelength for UV detection of Darifenacin.[8]
Injection Volume 10 µLA smaller injection volume minimizes potential overload and solvent mismatch effects.
Sample Diluent Mobile Phase or a weaker solvent (e.g., 80:20 Water:Acetonitrile)Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[9]

Section 2: Troubleshooting Peak Shape Problems (Q&A)

This section directly addresses the most common peak shape issues in a question-and-answer format.

Q1: My peak for Darifenacin_dealkyl_tartrate is tailing severely. What are the likely causes and how do I fix it?

Answer: Peak tailing is the most frequent issue for basic analytes like Darifenacin and is almost always caused by secondary retention mechanisms.[4] The primary cause is the interaction between the positively charged amine group on your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing.[3][6] This creates multiple energy sites for interaction, meaning not all molecules travel through the column at the same speed, resulting in a "tail."

Follow this logical troubleshooting workflow to diagnose and resolve the issue.

G cluster_0 Chemical Adjustments cluster_1 System & Physical Checks start Tailing Peak Observed ph_check Step 1: Adjust Mobile Phase pH start->ph_check buffer_check Step 2: Check Buffer Capacity / Additive ph_check->buffer_check end_node Symmetric Peak Achieved ph_check->end_node Success column_check Step 3: Evaluate Column Chemistry buffer_check->column_check buffer_check->end_node Success overload Step 4: Check for Mass Overload column_check->overload column_check->end_node Success hardware Step 5: Inspect System Hardware overload->hardware overload->end_node Success hardware->end_node

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols to Resolve Tailing:

  • Step 1: Mobile Phase pH Adjustment (Most Effective)

    • Causality: The ionization state of both the analyte and the surface silanols is pH-dependent. At mid-range pH (4-7), silanols are partially ionized and basic analytes are fully protonated, maximizing unwanted interactions.

    • Protocol:

      • Lower the mobile phase pH to between 2.5 and 3.0 using an acid like phosphoric acid.

      • Rationale: At this low pH, the vast majority of surface silanol groups are protonated (Si-OH) and thus neutral, preventing ionic interaction with the positively charged analyte.[5][9] This is the most common and effective way to eliminate tailing for basic compounds.

      • Equilibrate the column with at least 20 column volumes of the new mobile phase before injecting the sample.

  • Step 2: Use a Competing Base or Alternative Buffer

    • Causality: A small, basic additive can act as a "silanol blocker" by preferentially interacting with the active sites on the stationary phase, effectively shielding the analyte from them.

    • Protocol:

      • Add a low concentration (e.g., 0.1% v/v) of an amine additive like Triethylamine (TEA) to the mobile phase and adjust the pH.

      • Rationale: TEA is a competing base that will interact with the active silanol sites, reducing the opportunity for Darifenacin to do so.[7][11] Note: This can alter selectivity and is sometimes seen as an older technique, with modern columns often providing a better solution.

  • Step 3: Evaluate Column Chemistry

    • Causality: Not all C18 columns are created equal. Older, "Type A" silica columns have higher metal content and more acidic silanols, which cause severe tailing. Modern, high-purity, "Type B" silica columns with dense end-capping are superior.

    • Protocol:

      • If you are using an older column, replace it with a modern, high-purity, fully end-capped C18 column.

      • Rationale: End-capping chemically converts most residual silanols into less reactive species. High-purity silica has fewer metal impurities that can also act as secondary interaction sites.[5]

      • Consider columns with alternative surface chemistry, such as a polar-embedded phase, which provides additional shielding of the silica surface.[3]

  • Step 4: Check for Mass Overload

    • Causality: While less common for tailing (more associated with fronting), overloading the highly active silanol sites can also contribute to peak asymmetry.

    • Protocol:

      • Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

      • Inject each sample and observe the peak shape. If tailing improves significantly at lower concentrations, you are overloading the secondary retention sites. Reduce your sample concentration.

  • Step 5: Inspect System Hardware

    • Causality: If all peaks in your chromatogram are tailing, the issue might be physical rather than chemical. A blocked column frit can distort the sample path onto the column.

    • Protocol:

      • Observe other peaks in the chromatogram. If they all show tailing, a blockage is likely.[12]

      • Disconnect the column and reverse-flush it to waste according to the manufacturer's instructions. This can dislodge particulates from the inlet frit.[12]

      • If the problem persists, the column may be irreversibly damaged, or there could be excessive dead volume in the system tubing or connections.[3]

Q2: I'm observing peak fronting. What should I investigate?

Answer: Peak fronting, where the first half of the peak is broader than the second, is typically caused by column overload or poor sample solubility and solvent effects.[6][9]

G cluster_0 Sample & Solvent cluster_1 Column Integrity start Fronting Peak Observed overload Step 1: Check for Mass Overload start->overload solvent Step 2: Check Sample Solvent Strength overload->solvent end_node Symmetric Peak Achieved overload->end_node Success collapse Step 3: Inspect for Column Collapse/Void solvent->collapse solvent->end_node Success collapse->end_node

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocols to Resolve Fronting:

  • Step 1: Check for Mass Overload

    • Causality: Injecting too much analyte mass saturates the stationary phase at the column inlet. The excess molecules cannot partition effectively and travel faster through the column, leading to a fronting peak.[9]

    • Protocol:

      • Perform a dilution series as described in the peak tailing section.

      • Inject decreasing concentrations of your analyte.

      • If the peak shape becomes symmetrical at lower concentrations, you have confirmed mass overload. Reduce the concentration of your sample for routine analysis.

  • Step 2: Check Sample Solvent Strength

    • Causality: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, the sample band will not focus properly at the head of the column. It will travel down the column before it has a chance to partition, causing a distorted, fronting peak.[13]

    • Protocol:

      • Compare your sample diluent to your mobile phase composition.

      • If the sample diluent is stronger (e.g., 100% Acetonitrile while the mobile phase is 35% Acetonitrile), re-prepare the sample in the mobile phase itself or in a slightly weaker solvent.

      • Inject the newly prepared sample. The peak shape should improve dramatically.

  • Step 3: Inspect for Column Collapse or Void

    • Causality: A physical change in the column packing bed, such as a void at the inlet, can cause peak fronting or splitting.[9][14] This can be caused by operating at extreme pH or temperature, or by repeated pressure shocks.[9][10]

    • Protocol:

      • This is a less common cause. If steps 1 and 2 do not resolve the issue, and the column has been used extensively or under harsh conditions, suspect column degradation.

      • Replace the column with a new one. If the peak shape returns to normal, the old column was compromised.

Q3: My peak is split or has a shoulder. What's happening?

Answer: Peak splitting indicates that the analyte band is being disrupted as it enters or travels through the column. The first diagnostic step is to determine if all peaks are split or just the analyte peak.

G cluster_0 Physical/Hardware Problems cluster_1 Chemical/Method Problems start Split Peak Observed decision Are ALL peaks in the chromatogram split? start->decision path_all YES: Pre-Separation Issue decision->path_all Yes path_one NO: Analyte-Specific Issue decision->path_one No frit Check for Partially Blocked Frit path_all->frit solvent Sample Solvent Mismatch path_one->solvent void Check for Column Void/Channel frit->void connection Check for Leaks/ Bad Connections void->connection coelution Co-eluting Impurity solvent->coelution

Caption: Diagnostic workflow for split peaks.

Experimental Protocols to Resolve Splitting:

  • If ALL Peaks are Split (Physical Issue):

    • Causality: A problem that occurs before separation begins will affect all compounds in the same way.[12] This is most often a partial blockage of the column inlet frit or a void in the packing material.[12][14][15]

    • Protocol:

      • Confirm: Inject a standard mixture to confirm all peaks are affected.

      • Backflush: Disconnect the column from the detector, reverse its direction, and flush with mobile phase to a waste beaker for 5-10 minutes. This may dislodge particulate matter from the inlet frit.[12]

      • Check Connections: Ensure all fittings, especially between the injector and the column, are secure and that the tubing is fully seated. Loose fittings can create small voids that cause splitting.[16]

      • Replace Frit/Column: If backflushing does not work, the frit may be permanently blocked, or a void may have formed. Replace the column. Using a guard column is a cost-effective way to protect the analytical column from particulates.[14]

  • If Only the Analyte Peak is Split (Chemical/Method Issue):

    • Causality: An issue specific to the analyte, such as solvent incompatibility or the presence of a closely eluting impurity.[9][15]

    • Protocol:

      • Rule out Solvent Mismatch: This is a very common cause. The sample solvent is much stronger than the mobile phase, causing the sample to spread unevenly on the column inlet. Re-dissolve the sample in the mobile phase as the first step.[9]

      • Investigate Co-elution: The split peak may actually be two distinct but poorly resolved compounds (e.g., Darifenacin and a related impurity).

      • Experiment: Slightly alter the mobile phase composition (e.g., change the % Acetonitrile by 2-5%) or the pH. If the two parts of the split peak separate or merge, it confirms a co-elution issue. Method development will be required to achieve full separation.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is an acceptable USP Tailing Factor (Tf)?

    • A: Ideally, the tailing factor should be between 0.9 and 1.2 for a perfectly symmetrical peak. For routine analysis, a value up to 1.5 is often acceptable, but anything above 2.0 indicates a significant problem that needs to be addressed as it can compromise integration and quantification accuracy.[3]

  • Q: How can temperature affect the peak shape of Darifenacin?

    • A: Increasing the column temperature generally decreases mobile phase viscosity, which can lead to sharper, narrower peaks and improved efficiency. However, be aware that high temperatures (>40-50°C) combined with high pH (>7) can accelerate the dissolution of the silica packing material, leading to column voids and a shortened column lifetime.[10]

  • Q: My guard column gets blocked frequently. What can I do?

    • A: Frequent blockage indicates that your samples contain particulate matter. You should filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. This is a critical step in sample preparation that protects both the guard and analytical columns.[12][17]

References

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]

  • Abnormal Peak Shapes. Shimadzu. [Link]

  • What Are The Common Peak Problems in HPLC. (2023, May 6). ALWSCI. [Link]

  • Darifenacin. Wikipedia. [Link]

  • What Causes Peak Tailing in HPLC? (2023, October 28). Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Darifenacin. PubChem, NIH. [Link]

  • Kathirvel S., et al. Development and Validation of a RP-HPLC Method for Estimation of Darifenacin Hydrobromide in Bulk and in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Understanding Peak Fronting in HPLC. (2024, April 1). Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • What are common causes of peak splitting when running an LC column? Waters Corporation. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. (2015, August 6). ResearchGate. [Link]

  • Darifenacin Hydrobromide. PubChem, NIH. [Link]

  • Split peaks as a phenomenon in liquid chromatography. Bio-Works. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Murthy, M. V., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its enantiomer. Trade Science Inc. [Link]

  • How to Reduce Peak Tailing in HPLC? (2024, June 9). Phenomenex. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. [Link]

  • Development and validation of RP-HPLC method of analysis for the quantitative estimation of Darifenacin in tablet dosage forms. Research Journal of Pharmacy and Technology. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Darifenacin: Package Insert / Prescribing Information / MOA. (2024, November 22). Drugs.com. [Link]

  • DARIFENACIN HYDROBROMIDE. FDA Global Substance Registration System. [Link]

  • Development and Validation of a RP-HPLC Method for Estimation of Darifenacin Hydrobromide in Bulk and in Tablet Dosage Form. Asian Journal of Research in Chemistry. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Darifenacin_dealkyl_tartrate in Physiological Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges of Darifenacin_dealkyl_tartrate in physiological buffers. As a moderately lipophilic and basic compound, achieving desired concentrations in aqueous media at physiological pH can be a significant hurdle in preclinical and in vitro experimental setups.[1] This document offers a structured, question-and-answer-based approach to diagnose and solve common solubility issues, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I dilute my organic stock of Darifenacin_dealkyl_tartrate into my physiological buffer (e.g., PBS pH 7.4). What is the primary cause?

A1: This is a classic issue of a poorly soluble drug precipitating out of solution when the solvent environment changes from a favorable organic solvent to a less favorable aqueous one. Darifenacin is a basic compound with a pKa of 9.2.[2] According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, a significant portion of the molecule will be in its less soluble, un-ionized (free base) form.[3][4] When your concentrated organic stock is introduced to the aqueous buffer, the organic solvent is diluted, and the drug is exposed to a pH where it is less soluble, causing it to crash out of solution.

Q2: What are the key physicochemical properties of Darifenacin that I need to consider?

A2: Understanding the fundamental properties of Darifenacin is crucial for developing a successful formulation strategy. Darifenacin hydrobromide is described as being soluble in water, though it is moderately lipophilic.[1] It is practically insoluble in water but is slightly soluble in methanol and ethanol.[5] The hydrobromide salt is sparingly soluble in aqueous buffers.[6]

PropertyValue/DescriptionImplication for Formulation
Molecular Weight 507.472 g/mol (hydrobromide salt)[2]Standard for a small molecule drug.
pKa 9.2[2]As a weak base, solubility is highly pH-dependent. It will be more soluble at acidic pH.
Aqueous Solubility Poor/Slightly Soluble[1][5]Direct dissolution in neutral aqueous buffers is challenging.
LogP Moderately lipophilic[1]Indicates a tendency to partition into non-polar environments, contributing to low aqueous solubility.
Common Forms Hydrobromide or Tartrate saltsThe salt form can influence solubility and dissolution rates.
Q3: Can I simply adjust the pH of my buffer to dissolve the compound?

A3: Yes, pH adjustment is the first and most fundamental technique to try for ionizable compounds like Darifenacin.[7] Since it is a weak base, lowering the pH will increase the proportion of the ionized (protonated) form, which is generally much more water-soluble. However, there are limitations. Your experimental system (e.g., cell culture, enzyme assay) may have a narrow tolerance for pH changes. A significant deviation from physiological pH (typically 7.2-7.4) could alter your biological outcomes. Therefore, while lowering the pH can be effective, it must be done within the constraints of your assay.

Troubleshooting Guides & Protocols

Scenario 1: Precipitation Occurs Despite Minor pH Adjustments
  • The Scientific Rationale: For some weakly basic drugs, a slight decrease in pH within a biologically compatible range may not be sufficient to achieve the desired concentration. The relationship between pH, pKa, and solubility is logarithmic, meaning that sometimes a larger pH shift is required for a significant solubility increase.[8] If your target concentration is high, you may be exceeding the solubility limit even at a slightly acidic pH.

  • Experimental Protocol: Systematic pH-Solubility Profiling

    • Prepare a series of buffers: Prepare small volumes of your base physiological buffer (e.g., phosphate or TRIS) adjusted to a range of pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.4).

    • Add the compound: To a fixed volume of each buffer, add an excess of Darifenacin_dealkyl_tartrate powder.

    • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Accurately quantify the concentration of the dissolved drug in the supernatant/filtrate using a validated analytical method like HPLC-UV.

    • Analyze: Plot the measured solubility against the pH to determine the optimal pH for your target concentration that is still compatible with your assay.

  • Logical Workflow for pH Optimization

    ph_optimization start Start: Need to dissolve Darifenacin_dealkyl_tartrate target_conc Define Target Concentration and Assay pH Tolerance start->target_conc ph_profile Perform pH-Solubility Profiling (pH 5.0-7.4) target_conc->ph_profile is_soluble Is target concentration achieved within pH tolerance? ph_profile->is_soluble success Success: Use optimized pH buffer is_soluble->success Yes failure Proceed to Co-solvent Screening is_soluble->failure No

    Caption: Decision workflow for pH-based solubility enhancement.

Scenario 2: Required Concentration is Unattainable by pH Adjustment Alone
  • The Scientific Rationale: When pH manipulation is insufficient or incompatible with the experimental constraints, the use of co-solvents is a common and effective strategy.[9] Co-solvents are water-miscible organic solvents that increase the solubility of non-polar drugs by reducing the overall polarity of the solvent system.[10] For Darifenacin, which is moderately lipophilic, co-solvents can help to solvate the non-polar regions of the molecule.

  • Recommended Co-solvents and Starting Concentrations:

Co-solventTypical Starting % (v/v) in final solutionNotes
DMSO 0.1 - 1%Potent solvent, but can have biological effects. Always run a vehicle control.
Ethanol 1 - 5%Generally well-tolerated by many cell lines, but can be volatile.
PEG 400 1 - 10%A non-volatile, less toxic option. Can increase viscosity.
Propylene Glycol 1 - 10%Common in pharmaceutical formulations.
  • Experimental Protocol: Co-solvent Titration

    • Prepare a concentrated stock: Dissolve Darifenacin_dealkyl_tartrate in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Darifenacin hydrobromide is soluble in DMSO at approximately 2 mg/ml.[6]

    • Prepare co-solvent/buffer mixtures: Create a series of your physiological buffer containing different percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO in PBS).

    • Spike in the drug: Add a small volume of the concentrated stock solution to each co-solvent/buffer mixture to reach your final target concentration. Observe for any immediate precipitation.

    • Equilibrate and observe: Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour) and check for precipitation.

    • Determine the minimum required co-solvent: Identify the lowest concentration of co-solvent that keeps the drug in solution for the duration of your experiment.

    • CRITICAL - Vehicle Control: Always include a "vehicle control" in your biological assay. This control should contain the highest concentration of the co-solvent used in your drug-treated samples to ensure that the solvent itself is not causing an effect.[11]

Scenario 3: Co-solvents are Incompatible with the Assay or Still Insufficient
  • The Scientific Rationale: If co-solvents interfere with your assay (e.g., enzyme activity, cell viability) or are still not effective, more advanced formulation techniques like using surfactants or cyclodextrins can be employed.

    • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[12][13]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can form inclusion complexes with drug molecules, where the lipophilic part of the drug resides within the cyclodextrin cavity, while the hydrophilic exterior of the complex imparts water solubility.[15][16]

  • Experimental Protocol: Screening Advanced Excipients

    A. Surfactant Screening (e.g., Tween® 80, Cremophor® EL)

    • Prepare buffer solutions containing various concentrations of a surfactant (e.g., 0.01%, 0.1%, 1% Tween® 80). Note: concentrations should typically be above the surfactant's CMC.

    • Add Darifenacin_dealkyl_tartrate to these solutions and determine the solubility as described in the pH profiling protocol.

    • Caution: Surfactants can interfere with cell membranes and protein function.[17] Rigorous vehicle controls are essential, and you may need to screen different surfactants to find one that is compatible with your assay.[18]

    B. Cyclodextrin Screening (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD)

    • Phase Solubility Study: Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-15% w/v).

    • Add an excess of Darifenacin_dealkyl_tartrate to each solution.

    • Equilibrate for 24-48 hours.

    • Filter and quantify the dissolved drug concentration.

    • Plot the drug solubility against the HP-β-CD concentration. A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex.[5]

    • From this plot, you can determine the concentration of HP-β-CD needed to dissolve your target concentration of the drug.

  • Conceptual Diagram of Solubilization Mechanisms

    solubilization_mechanisms cluster_cosolvent Co-solvent Action cluster_surfactant Surfactant Action (Micellar Solubilization) cluster_cyclodextrin Cyclodextrin Action (Inclusion Complex) cosolvent Drug in Co-solvent/ Water Mixture cosolvent_mech Co-solvents reduce solvent polarity, increasing solubility of lipophilic drug. cosolvent->cosolvent_mech soluble_drug Solubilized Drug in Physiological Buffer cosolvent->soluble_drug surfactant Drug encapsulated in Micelle surfactant_mech Hydrophobic drug partitions into the core of the micelle. surfactant->surfactant_mech surfactant->soluble_drug cyclodextrin Drug inside Cyclodextrin Cavity cyclodextrin_mech Lipophilic part of drug is housed in the hydrophobic interior of the cyclodextrin. cyclodextrin->cyclodextrin_mech cyclodextrin->soluble_drug drug Poorly Soluble Darifenacin_dealkyl_tartrate drug->cosolvent drug->surfactant drug->cyclodextrin

    Caption: Key strategies for enhancing drug solubility in aqueous media.

Final Recommendations & Best Practices

  • Always Verify Final Concentration: Regardless of the method used, it is best practice to filter your final working solution and verify the concentration using an analytical technique like HPLC-UV before use in a critical experiment. This step confirms that the drug is fully dissolved and not present as a fine suspension.

  • Assess Solution Stability: Once you have a clear solution, assess its short-term stability. Let the solution stand at the intended experimental temperature for the maximum duration of your assay and visually inspect for any signs of precipitation or cloudiness. The stability of Darifenacin in aqueous solution may be limited, and fresh preparations are often recommended.[6]

  • The Importance of Controls: The potential for excipients to have biological effects cannot be overstated.[19][20] Always run parallel experiments with a vehicle control that includes all components of your formulation (buffer, co-solvent, surfactant, etc.) except for the active drug. This is the only way to definitively attribute the observed effects to the drug itself.

References

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH.
  • FDA. Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov.
  • Al-Obaidy RAR, et al. (2022). Preparation and In-vitro Evaluation of Darifenacin HBr as Nanoparticles Prepared as Nanosuspension. Impactfactor.
  • PMC. (n.d.). Dissolution Rate Enhancement, Design and Development of Buccal Drug Delivery of Darifenacin Hydroxypropyl β-Cyclodextrin Inclusion Complexes - PMC - NIH.
  • Selleck Chemicals. Darifenacin HBr | AChR antagonist | CAS 133099-07-7.
  • Cayman Chemical. (2013). Darifenacin (hydrobromide) - Product Information.
  • Morita, T., et al. (2024). Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. PubMed.
  • Parenteral Drug Association. (n.d.). The Effects of Cosolvents on the Action of Pharmaceutical Buffers.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH.
  • Wikipedia. Henderson–Hasselbalch equation.
  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Martinez, M. N., et al. (2022). A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development. AAPS J.
  • ACS Publications. (n.d.). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics.
  • PMC. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - NIH.
  • ACS Publications. (n.d.). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions | Crystal Growth & Design.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
  • PubMed. (n.d.). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • IFF. (2022). FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction.
  • ResearchGate. (n.d.). Co-solvent systems in dissolution testing: Theoretical considerations.
  • Slideshare. Methods of solubility enhancements.
  • ResearchGate. (2025). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • PubMed. (2022). A Critical Overview of the Biological Effects of Excipients (Part I): Impact on Gastrointestinal Absorption.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • LinkedIn. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability..
  • PMC. (2023). A recent overview of surfactant–drug interactions and their importance - PMC - NIH.
  • GSC Online Press. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • ADMET & DMPK. (2015). pKa values in solubility determination using the Henderson- Hasselbalch equation.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.

Sources

Forced degradation studies to identify potential stability issues of Darifenacin_dealkyl_tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Forced Degradation Studies of Darifenacin_dealkyl_tartrate

Welcome to the technical support center for forced degradation studies of Darifenacin_dealkyl_tartrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common challenges encountered during these critical experiments. Our focus is on explaining the causality behind experimental choices to ensure scientifically sound and regulatory-compliant outcomes.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of forced degradation and its specific application to Darifenacin_dealkyl_tartrate.

Q1: What are forced degradation studies and why are they critical for Darifenacin_dealkyl_tartrate?

A1: Forced degradation, or stress testing, involves intentionally exposing a drug substance like Darifenacin_dealkyl_tartrate to harsh chemical and physical conditions to accelerate its decomposition.[1] These studies are a cornerstone of pharmaceutical development for several key reasons:

  • Degradation Pathway Elucidation: They help identify likely degradation products, which is essential for understanding the intrinsic stability of the molecule.[2] This knowledge informs manufacturing, packaging, and storage recommendations.

  • Development of Stability-Indicating Methods: A primary goal is to generate representative degradation products to develop and validate an analytical method (typically HPLC) that can accurately separate and quantify the active ingredient from all its impurities and degradants.[3] This ensures the method is "stability-indicating."

  • Regulatory Compliance: Regulatory bodies like the ICH, FDA, and EMA mandate these studies as part of the drug approval process to ensure product quality and safety.[1][4]

Application Scientist's Insight: Think of forced degradation as a "chemical stress test." For a molecule like Darifenacin_dealkyl_tartrate, which contains functional groups susceptible to hydrolysis (amide, ether) and oxidation (tertiary amine), this testing is not just a regulatory hurdle; it's a predictive tool.[5][6] By understanding how it breaks down under extreme conditions, we can anticipate and mitigate potential stability issues long before they appear in long-term stability studies.

Q2: What are the typical stress conditions, and what is the target degradation level?

A2: According to ICH guidelines, a comprehensive forced degradation study should include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][4] The universally accepted goal is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[1][4]

  • Why 5-20%? This range is considered optimal because it's significant enough to produce a detectable and quantifiable level of degradants without completely destroying the sample, which could lead to secondary, irrelevant degradation pathways.[4]

Application Scientist's Insight: Achieving the 5-20% target is an iterative process. It's rare to get it right on the first try. You will need to adjust the concentration of the stressor, temperature, and exposure time. Starting with the conditions in the table below is a common practice, followed by optimization based on initial results.

Table 1: Recommended Starting Conditions for Forced Degradation
Stress ConditionTypical Starting ParametersRationale & Key Considerations
Acid Hydrolysis 0.1 M HCl at 60°CTargets acid-labile groups like the amide and ether linkages.[5][6]
Base Hydrolysis 0.1 M NaOH at 60°CPrimarily targets the amide bond, which can be susceptible to base-catalyzed hydrolysis.[7]
Oxidation 3% H₂O₂ at Room TemperatureThe tertiary amine in Darifenacin is a potential site for oxidation, leading to N-oxide formation.
Thermal (Dry Heat) 80°CEvaluates the intrinsic thermal stability of the solid-state drug substance.
Photostability ICH Q1B compliant chamberExposes the drug to a combination of UV and visible light to assess photosensitivity.[8][9][10]

Section 2: Troubleshooting Experimental Workflows

This section provides answers to specific problems you might encounter during your experiments.

Q3: In my acid hydrolysis study, I either see no degradation or the sample is completely degraded. How do I troubleshoot this?

A3: This is a common challenge related to finding the right balance of stress.

  • If No Degradation Occurs: The conditions are too mild. The amide bond in Darifenacin is generally stable and may require more energy to hydrolyze.[5][11]

    • Troubleshooting Steps:

      • Increase Temperature: First, try increasing the temperature in 10-15°C increments (e.g., from 60°C to 75°C) while keeping the acid concentration the same.[1]

      • Increase Acid Concentration: If temperature adjustment is insufficient, increase the acid concentration (e.g., from 0.1 M to 1 M HCl).

      • Extend Exposure Time: As a final step, you can prolong the duration of the study.

  • If Complete Degradation Occurs: The conditions are too harsh.

    • Troubleshooting Steps:

      • Reduce Temperature: Immediately lower the temperature. Consider running the experiment at room temperature or 40°C.

      • Decrease Acid Concentration: Use a more dilute acid (e.g., 0.01 M HCl).

      • Shorten Exposure Time: Sample at earlier time points (e.g., 2, 4, and 8 hours) to capture the 5-20% degradation window.

Application Scientist's Insight: Darifenacin has been reported to show significant degradation under acidic conditions.[12][13] Therefore, it is more likely that you will need to start with milder conditions than those listed in the general table. Always run a control sample (drug substance in the same solvent without the stressor) to ensure the degradation is caused by the stress condition and not by the solvent or temperature alone.

Q4: My oxidative degradation results are inconsistent between experiments. What could be the cause?

A4: Reproducibility issues in oxidative studies often stem from the inherent reactivity and instability of the oxidizing agent (typically hydrogen peroxide) or trace metal contaminants.

  • Common Causes & Solutions:

    • H₂O₂ Degradation: Hydrogen peroxide solutions can degrade over time. Always use a fresh, properly stored solution for each experiment.

    • Trace Metal Catalysis: Trace metals can catalyze oxidative reactions, leading to unpredictable and rapid degradation.[14] Ensure you are using high-purity solvents and meticulously clean glassware.

    • Light Exposure: Some oxidative reactions are accelerated by light. Protect your samples from light during the experiment unless photostability is being intentionally studied.

Application Scientist's Insight: The tertiary amine in Darifenacin is a prime target for oxidation. This reaction can be very fast. If you observe immediate and extensive degradation even with 3% H₂O₂, consider reducing the concentration to 0.3% or even 0.1%. It is also crucial to neutralize the sample immediately after the intended stress period to halt the reaction before analysis.

Q5: My photostability results seem ambiguous. How do I ensure my study is compliant and the results are meaningful?

A5: A compliant and meaningful photostability study requires strict adherence to ICH Q1B guidelines and careful sample handling.[8][9][15]

  • Key Compliance & Experimental Checks:

    • Calibrated Light Source: Ensure your photostability chamber is properly calibrated to deliver a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.[1]

    • Control Sample: A crucial part of the experiment is the "dark control." This is a sample wrapped in aluminum foil and placed in the chamber alongside the exposed sample. This control helps you differentiate between degradation caused by light versus degradation caused by temperature within the chamber.

    • Sample Presentation: Expose the drug substance as a thin, evenly spread layer in a chemically inert, transparent container to ensure uniform light exposure.[8]

Application Scientist's Insight: Some studies have reported Darifenacin to be relatively stable under photolytic conditions.[16][17] If you do not observe significant degradation, this is still a valid and important result. The purpose of the study is to determine the molecule's intrinsic stability, and stability is as significant a finding as instability.[8]

Section 3: Analytical Method & Data Interpretation

Q6: After stressing my sample, my HPLC chromatogram shows poor peak shape and a shifting baseline. What's wrong?

A6: This is a classic sign of a sample/mobile phase mismatch or column overload. Stressed samples are often in highly acidic or basic solutions, which can wreak havoc on an HPLC system if injected directly.

  • Troubleshooting Steps:

    • Neutralize the Sample: Before injection, you MUST neutralize your acid and base-hydrolyzed samples to a pH compatible with your mobile phase (typically between pH 3-7 for most silica-based C18 columns). Use a suitable acid or base (e.g., dilute NaOH to neutralize HCl, or dilute HCl to neutralize NaOH).

    • Dilute the Sample: The concentration of the drug substance may be too high, or the degradation products might be less soluble, causing precipitation on the column. Dilute the sample with your mobile phase.

    • Check for Buffer Precipitation: If your mobile phase is buffered, injecting a highly acidic or basic sample can cause the buffer salts to precipitate, leading to blockages and pressure issues. Neutralization is key.

Q7: I'm struggling to achieve mass balance in my study. Where could the "missing" percentage be?

A7: Achieving mass balance, where the initial assay of the drug substance is reasonably accounted for by the sum of the remaining drug and all formed degradants, is a primary goal of forced degradation. A poor mass balance (typically outside 95-105%) suggests an issue with the analytical method.[18]

  • Potential Causes for Poor Mass Balance:

    • Non-Chromophoric Degradants: Your degradation products may lack a UV chromophore, making them invisible to a standard UV detector.

    • Co-eluting Peaks: A degradant peak may be hiding under the main API peak or another impurity peak. A peak purity analysis using a PDA detector is essential to check for this.

    • Volatile Degradants: The degradation process might produce volatile compounds that are lost before analysis.

    • Incorrect Response Factors: Degradation products may have different UV responses compared to the parent drug. Assuming a response factor of 1.0 for all degradants can lead to significant errors in quantification.[19]

Application Scientist's Insight: Mass balance is the ultimate test of a stability-indicating method. If you have poor mass balance, you haven't yet proven the method is valid. The first step in troubleshooting is always peak purity analysis. If peaks are pure, consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to search for non-chromophoric or co-eluting species.[20]

Section 4: Protocols & Visual Workflow

Protocol: General Procedure for Forced Degradation
  • Preparation: Prepare a stock solution of Darifenacin_dealkyl_tartrate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application: Transfer aliquots of the stock solution into separate vials for each stress condition (acid, base, oxidative, etc.). Add the stressor (e.g., HCl for acid hydrolysis).

  • Incubation: Place the vials under the specified conditions (e.g., in a 60°C water bath) for a predetermined time. Include a "time zero" sample and a control sample (drug without stressor).

  • Neutralization/Termination: At the end of the stress period, immediately halt the reaction. For acid/base hydrolysis, neutralize the solution. For other conditions, cool the sample to room temperature.

  • Analysis: Dilute the samples to an appropriate concentration with the mobile phase and analyze using a validated stability-indicating HPLC method with a PDA detector.

  • Data Evaluation: Assess the chromatograms for degradation, calculate the percentage of degradation, and perform a mass balance calculation.[18]

Diagram: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Evaluation prep Prepare Drug Stock Solution (e.g., 1 mg/mL) stress_conditions prep->stress_conditions acid Acid Hydrolysis (HCl, Heat) stress_conditions->acid base Base Hydrolysis (NaOH, Heat) stress_conditions->base oxid Oxidation (H2O2, RT) stress_conditions->oxid therm Thermal (Dry Heat) stress_conditions->therm photo Photolytic (ICH Q1B) stress_conditions->photo neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc HPLC-PDA Analysis neutralize->hplc eval Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc->eval

Sources

Validation & Comparative

A Comparative Guide to the Method Validation of a Stability-Indicating HPLC-UV Assay for Darifenacin_dealkyl_tartrate in Accordance with ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the assurance of a drug product's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical procedures used for quality control. This guide provides an in-depth, experience-driven walkthrough of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Darifenacin_dealkyl_tartrate, a significant related substance of the active pharmaceutical ingredient (API) Darifenacin.

The entire framework of this guide is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][5] This guide will not only detail the "how" but, more critically, the "why" behind each validation parameter, offering a comparative analysis against established acceptance criteria.

The Analytical Challenge: Quantifying a Key Related Substance

Darifenacin is a muscarinic receptor antagonist used to treat overactive bladder. During its synthesis and storage, various process-related impurities and degradation products can emerge. Darifenacin_dealkyl_tartrate is one such substance that requires careful monitoring. A robust, validated analytical method is therefore essential to ensure that it and other impurities are controlled within acceptable limits, safeguarding patient safety.

This guide will focus on a hypothetical yet representative stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation.[6]

Proposed Analytical Method: A Starting Point for Validation

Before validation can commence, a suitable analytical method must be developed. The choices made during development are critical as they form the foundation for a robust and reliable procedure. For Darifenacin and its impurities, several RP-HPLC methods have been successfully developed.[7][8][9]

Our Hypothetical Method:

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: Prodigy C8 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of 0.05 M ammonium acetate (pH adjusted to 7.2) and methanol/acetonitrile (35:65 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 215 nm.[7]

  • Column Temperature: 25°C.[7]

  • Injection Volume: 10 µL.

  • Diluent: Mobile phase.

The Causality Behind Method Choices:
  • Why a C8 Column? While C18 columns are common, initial method development for Darifenacin has shown that some highly polar impurities can elute too quickly, leading to poor resolution. A C8 column, being slightly less hydrophobic, can offer better retention and separation for a broader range of polarities.[7]

  • Why a PDA Detector? A PDA detector is invaluable during validation, especially for specificity. It allows for the assessment of peak purity, ensuring that the analyte peak is not co-eluting with any other substance, such as a degradation product.[10]

The Validation Gauntlet: A Parameter-by-Parameter Analysis

The validation of an analytical method is a systematic process. The following sections will detail the experimental approach for each validation parameter, present comparative data in tables, and explain the scientific rationale.

Specificity (and Selectivity)

The Core Question: Does the method exclusively measure the analyte of interest (Darifenacin_dealkyl_tartrate) without interference from other components like the main API (Darifenacin), other impurities, degradation products, or matrix components?

Expertise in Action: Specificity is arguably the most crucial validation characteristic. A method that is not specific is useless for its intended purpose. To prove specificity for a stability-indicating assay, we must challenge the method with samples that are likely to contain interfering substances. This is achieved through forced degradation studies.[11]

Experimental Protocol: Forced Degradation

Forced degradation, or stress testing, intentionally degrades the drug substance to identify likely degradation products and establish degradation pathways.[11][12] The goal is to achieve a target degradation of 5-20% of the active ingredient.[13][14]

  • Prepare Stock Solutions: Prepare solutions of Darifenacin spiked with a known amount of Darifenacin_dealkyl_tartrate.

  • Apply Stress Conditions: Expose these solutions to a variety of harsh conditions as mandated by ICH guidelines.[13][14]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.[7]

    • Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B.

  • Analysis: Neutralize the acid and base-stressed samples, then dilute all samples to the target concentration and analyze by HPLC. Use a PDA detector to assess peak purity of the Darifenacin_dealkyl_tartrate peak in all stressed samples.

Data Comparison & Interpretation:

The primary goal is to demonstrate that the peak for Darifenacin_dealkyl_tartrate is well-resolved from any peaks generated during degradation and from the main Darifenacin peak.

Stress ConditionObservationPeak Purity Index (Darifenacin_dealkyl_tartrate)Acceptance Criterion
Unstressed SampleNo degradation observed> 0.999> 0.999
Acid Hydrolysis~15% degradation of Darifenacin> 0.999> 0.999
Base Hydrolysis~10% degradation of Darifenacin> 0.999> 0.999
Oxidation~20% degradation of Darifenacin> 0.999> 0.999
Thermal~5% degradation of Darifenacin> 0.999> 0.999
Photolytic~8% degradation of Darifenacin> 0.999> 0.999

A Peak Purity Index greater than 0.999 indicates that the peak is spectrally pure and there is no co-elution, thus confirming the method's specificity.

Linearity and Range

The Core Question: Is there a direct and proportional relationship between the concentration of the analyte and the analytical response (peak area)? Over what concentration range does this relationship hold true?

Expertise in Action: Linearity is fundamental for accurate quantification. The range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples at the extremes of the range.[1][2] For an impurity assay, the range should typically span from the reporting level to 120% of the specification limit.[1]

Experimental Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve Darifenacin_dealkyl_tartrate reference standard to prepare a high-concentration stock solution.

  • Create a Dilution Series: Perform serial dilutions of the stock solution to prepare at least five different concentrations. For an impurity with a limit of 0.15%, a suitable range might be 0.05% to 0.20% of the nominal active ingredient concentration.

  • Analysis: Inject each concentration in triplicate and record the peak area.

  • Data Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis to determine the regression equation (y = mx + c), correlation coefficient (R²), and the y-intercept.

Data Comparison & Interpretation:

Concentration (µg/mL)Mean Peak Area (n=3)
0.5 (LOQ)12,540
1.025,150
1.5 (100% level)37,680
2.050,200
2.562,850

Linear Regression Results:

  • Regression Equation: y = 25120x - 50

  • Correlation Coefficient (R²): 0.9995

  • Acceptance Criterion: R² ≥ 0.999

An R² value of 0.9995 demonstrates excellent linearity across the specified range.

Accuracy

The Core Question: How close is the measured value obtained by the method to the true value?

Expertise in Action: Accuracy is typically evaluated as the percentage recovery of a known amount of analyte spiked into a sample matrix (e.g., a placebo or the API itself). This must be assessed across the specified range of the method.[1]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples of the Darifenacin drug substance and spike them with known amounts of Darifenacin_dealkyl_tartrate at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).

  • Analysis: Prepare three replicate samples at each concentration level and analyze them using the HPLC method.

  • Calculation: Calculate the percentage recovery at each level using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100

Data Comparison & Interpretation:

Spike LevelTheoretical Conc. (µg/mL)Mean Measured Conc. (µg/mL, n=3)% Recovery% RSD
50%0.750.76101.3%0.8%
100%1.501.4898.7%0.6%
150%2.252.28101.3%0.5%

Acceptance Criteria:

  • Mean % Recovery: Typically between 98.0% and 102.0%.

  • % RSD: Not more than 2.0%.

The results fall well within the acceptance criteria, confirming the accuracy of the method.[15]

Precision

The Core Question: How much random variation or scatter is there in the results when the method is applied repeatedly to the same sample?

Expertise in Action: Precision is evaluated at two levels as per ICH Q2(R1):

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[7]

Experimental Protocol:

  • Prepare Samples: Prepare six individual test preparations of Darifenacin spiked with Darifenacin_dealkyl_tartrate at the 100% target concentration.[7]

  • Repeatability: One analyst analyzes all six samples on the same day using the same instrument.

  • Intermediate Precision: A second analyst repeats the analysis of six new samples on a different day, preferably using a different HPLC system.

  • Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of six measurements.

Data Comparison & Interpretation:

Precision LevelAnalyst / DayMean Assay (%)% RSD
Repeatability Analyst 1 / Day 1100.20.75%
Intermediate Precision Analyst 2 / Day 299.80.82%

Acceptance Criterion:

  • % RSD: Not more than 2.0% for an API assay. For an impurity, this limit might be higher (e.g., <10%).

The low %RSD values for both repeatability and intermediate precision demonstrate that the method is precise.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Core Question: What are the lowest concentrations of the analyte that the method can reliably detect and accurately quantify, respectively?

Expertise in Action:

  • LOD: The concentration that gives a signal-to-noise (S/N) ratio of approximately 3:1.

  • LOQ: The lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy. It typically has an S/N ratio of 10:1.[16]

Experimental Protocol (S/N Method):

  • Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise around the expected retention time of the analyte.

  • Determine Signal: Prepare and inject solutions of decreasing concentration of Darifenacin_dealkyl_tartrate until the S/N ratios are approximately 3:1 (for LOD) and 10:1 (for LOQ).

Data Comparison & Interpretation:

ParameterS/N RatioDetermined Concentration (µg/mL)Acceptance Criterion
LOD ~3:10.15The method can detect the analyte at this level.
LOQ ~10:10.50The method can quantify the analyte with acceptable precision and accuracy at this level.

The LOQ is confirmed by analyzing six samples prepared at this concentration and ensuring the %RSD for precision is within acceptable limits (e.g., < 10%).

Robustness

The Core Question: How resistant is the method to small, deliberate variations in its parameters?

Expertise in Action: Robustness provides an indication of the method's reliability during normal usage. It is tested by making small but deliberate changes to method parameters and observing the effect on the results, particularly on system suitability parameters like resolution and peak asymmetry.

Experimental Protocol:

  • Prepare a System Suitability Solution: Use a solution containing both Darifenacin and Darifenacin_dealkyl_tartrate.

  • Vary Parameters: Analyze the solution while making the following deliberate changes, one at a time:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (20°C and 30°C).

    • Mobile Phase pH: ± 0.2 units (pH 7.0 and 7.4).

  • Analysis: Assess the system suitability parameters (e.g., resolution between Darifenacin and the analyte, tailing factor, theoretical plates) for each condition.

Data Comparison & Interpretation:

Parameter VariedResolution (Analyte/API)Tailing Factor (Analyte)
Nominal (1.0 mL/min, 25°C, pH 7.2) 3.51.2
Flow Rate: 0.9 mL/min3.81.2
Flow Rate: 1.1 mL/min3.21.2
Temperature: 20°C3.61.3
Temperature: 30°C3.41.1
pH: 7.03.31.2
pH: 7.43.71.2

Acceptance Criteria:

  • Resolution: > 2.0

  • Tailing Factor: < 2.0

The system suitability parameters remain well within the acceptance criteria under all varied conditions, indicating the method is robust.

Visualizing the Validation Process

To better understand the logical flow and interdependencies of the validation process, the following diagrams are provided.

G cluster_0 Method Development cluster_1 Core Validation Sequence cluster_2 Final Assessment Dev Method Development & Optimization Spec 1. Specificity (Forced Degradation) Dev->Spec Lin 2. Linearity & Range Spec->Lin Acc 3. Accuracy (% Recovery) Lin->Acc Prec 4. Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ 5. LOD & LOQ Prec->LOD_LOQ Rob 6. Robustness LOD_LOQ->Rob Report Validation Report & Method Transfer Rob->Report

Caption: High-level workflow for analytical method validation.

G Specificity Specificity Linearity Linearity Specificity->Linearity Ensures correct peak is measured Range Range Linearity->Range Defines the boundaries Accuracy Accuracy Linearity->Accuracy Required for calculation Range->Accuracy Must be accurate across range Precision Precision Range->Precision Must be precise across range LOQ LOQ LOQ->Range Defines lower boundary

Caption: Interdependencies of key validation parameters.

Conclusion

This guide has demonstrated the systematic process of validating a stability-indicating HPLC-UV method for Darifenacin_dealkyl_tartrate, grounded in the authoritative principles of the ICH Q2(R1) guideline. Through a combination of detailed experimental protocols and comparative data tables, we have shown how to establish a method's specificity, linearity, range, accuracy, precision, detection limits, and robustness.

The successful validation of this analytical procedure confirms that it is fit for its intended purpose: the reliable and accurate quantification of a key related substance in Darifenacin. This ensures that the quality of the drug substance can be consistently monitored, ultimately contributing to the safety and efficacy of the final drug product. Adherence to these validation principles is not merely a regulatory requirement; it is a cornerstone of scientific integrity in the pharmaceutical industry.

References

  • Nazeerunnisa, M., Garikapati, L. and Bethanabhatla, S. (2014) Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 1239-1248. [Link]

  • Frattani, F. S., et al. (2017). Development and Validation of a Discriminating Dissolution Method for Darifenacin Extended-Release Tablets. AAPS PharmSciTech, 18(7), 2539-2547. [Link]

  • Jadhav, S. B., et al. (2013). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 245-248. [Link]

  • Velev, T. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Velev Pharma. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Srinivasan, K., & Sridevi, A. (2016). Development and validation of RP-HPLC method of analysis for the quantitative estimation of Darifenacin in tablet dosage forms. Research Journal of Pharmacy and Technology, 9(1), 45-48. [Link]

  • Murthy, M. V., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its enantiomer. Analytical Chemistry: An Indian Journal, 8(1), 87-92. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(1), 163-170. [Link]

Sources

A Guide to Inter-Laboratory Comparison for the Quantification of Darifenacin and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantification of Darifenacin_dealkyl_tartrate, a significant metabolite of Darifenacin. The principles and methodologies detailed herein are designed for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reproducible analytical method across multiple laboratory sites. Our focus is on ensuring scientific integrity and generating high-quality, comparable data essential for regulatory submissions and clinical trial support.

Introduction: The Imperative for Reproducible Bioanalysis

Darifenacin is a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] Like many pharmaceuticals, its efficacy and safety profile are intrinsically linked to its pharmacokinetic (PK) properties, which include the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its metabolites. Darifenacin_dealkyl_tartrate is a key metabolite in this pathway, and its accurate quantification in biological matrices is critical for comprehensive PK modeling and bioequivalence studies.

When analytical work is transferred between laboratories—such as from a sponsoring pharmaceutical company to a contract research organization (CRO)—it is paramount to ensure that the analytical method yields equivalent results regardless of the location, equipment, or analyst. An inter-laboratory comparison is the definitive process for assessing and confirming the reproducibility of an analytical method.[3][4] This guide outlines a structured approach to designing and executing such a study, grounded in established regulatory principles from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][5][6][7]

Foundational Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of small molecules like Darifenacin and its metabolites in complex biological matrices such as human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[8] Its prevalence is due to an unparalleled combination of:

  • Sensitivity: Capable of detecting analytes at the picogram-per-milliliter (pg/mL) level, which is essential for characterizing drug concentrations after therapeutic dosing.[9]

  • Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the highly specific detection of a target analyte even in the presence of numerous endogenous matrix components.

  • Versatility: The technique can be readily adapted for various related compounds, making it suitable for quantifying both the parent drug and its metabolites in a single analytical run.

The development of a bioanalytical method using LC-MS/MS is a systematic process aimed at achieving optimal performance.[8] The following sections detail a robust LC-MS/MS protocol that serves as the foundation for our inter-laboratory comparison.

The Reference Method: A Validated LC-MS/MS Protocol

The credibility of an inter-laboratory study hinges on a well-defined and validated reference method. Each participating laboratory must adhere strictly to this protocol to minimize procedural variability. The method should be fully validated according to ICH Q2(R1) guidelines before the ILC commences.[3][10]

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of sample preparation is critical for removing interfering substances and concentrating the analyte. While liquid-liquid extraction is a viable option, Solid-Phase Extraction (SPE) often provides cleaner extracts and higher throughput, which is advantageous in a multi-lab study.

Step-by-Step SPE Protocol:

  • Sample Thawing: Thaw plasma samples and quality controls (QCs) at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Pipette 200 µL of plasma into a 1.5 mL polypropylene tube.

  • Internal Standard (IS) Addition: Add 50 µL of the working Internal Standard solution (e.g., Darifenacin-d4) to all samples except for the blank matrix. Vortex for 10 seconds. The IS is crucial for correcting for variability during sample processing and injection.

  • Acidification: Add 200 µL of 4% phosphoric acid in water to each sample. Vortex for 10 seconds. This step adjusts the pH to ensure optimal binding of the analyte to the SPE sorbent.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE plate by passing 1 mL of methanol followed by 1 mL of water through each well.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1 M acetate buffer through each well.

    • Wash 2: Pass 1 mL of methanol through each well. These washing steps remove hydrophilic and moderately hydrophobic interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 2.1 x 50 mm, 3.5 µmProvides excellent retention and separation for lipophilic compounds like Darifenacin.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote analyte ionization (protonation).
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reverse-phase column.
Flow Rate 0.4 mL/minStandard flow rate for analytical-scale LC-MS.
Gradient 10% B to 90% B over 3 minutesA gradient ensures efficient elution and sharp peak shapes for compounds with differing polarities.
Column Temp 40°CImproves peak shape and reduces viscosity, leading to better reproducibility.
Injection Volume 10 µLA small injection volume minimizes potential matrix effects.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveDarifenacin contains basic nitrogen atoms that are readily protonated in positive ESI mode.
MRM Transitions To be determined empiricallyThe specific precursor-to-product ion transitions provide the selectivity of the assay. These must be optimized for both Darifenacin_dealkyl_tartrate and the IS.
Ion Source Temp 500°COptimizes desolvation of the mobile phase.
Dwell Time 100 msBalances sensitivity with the need to acquire sufficient data points across the chromatographic peak.

Designing the Inter-Laboratory Comparison Study

The primary goal of the ILC is to evaluate the reproducibility of the analytical method. Reproducibility is defined as the precision between laboratories and is a key validation characteristic under ICH guidelines.[3][4]

Study Coordinator and Participating Laboratories

A central Study Coordinator should be designated to oversee the entire process. This role is responsible for preparing and distributing study samples, collecting and analyzing the data, and authoring the final report. A minimum of three laboratories is recommended to provide a meaningful assessment of reproducibility.

Study Samples

The Study Coordinator will prepare a set of blinded samples to be sent to each participating laboratory. This set should include:

  • Calibration Standards: A full set of 8-10 standards prepared in the relevant biological matrix (e.g., human plasma) to cover the expected concentration range.

  • Quality Control (QC) Samples: QC samples prepared at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Mid QC

    • High QC

Each laboratory will receive an identical set of these samples, aliquoted and frozen under controlled conditions to ensure stability.

Experimental Workflow

The following diagram illustrates the workflow for the inter-laboratory study.

G cluster_coord Study Coordinator Activities cluster_labs Participating Laboratory Activities (Labs A, B, C) prep Prepare & Blind Calibration Standards & QCs dist Distribute Sample Kits to Participating Labs prep->dist collect Collect & Collate Data from All Labs dist->collect receive Receive & Log Samples dist->receive analyze Perform Statistical Analysis (Accuracy, Precision) collect->analyze report Generate Final ILC Report analyze->report run_method Analyze Samples using the Reference Method receive->run_method process_data Process Raw Data & Calculate Concentrations run_method->process_data submit Submit Results to Study Coordinator process_data->submit submit->collect

Caption: Workflow for the Inter-Laboratory Comparison Study.

Data Analysis and Acceptance Criteria

Upon receiving the results from all participating laboratories, the Study Coordinator will perform a comprehensive statistical analysis. The primary metrics for evaluation are accuracy and precision.

  • Accuracy: The closeness of the mean measured concentration to the nominal (true) concentration. It is expressed as a percentage of the nominal value.

  • Precision: The degree of scatter between a series of measurements. It is expressed as the coefficient of variation (%CV).

    • Intra-laboratory Precision (Repeatability): Precision within a single laboratory over a short period.

    • Inter-laboratory Precision (Reproducibility): Precision between the different laboratories.

The acceptance criteria should be aligned with regulatory expectations for bioanalytical method validation.[7]

Table 3: Example Acceptance Criteria

ParameterQC LevelAcceptance Limit
Accuracy LLOQWithin ±20% of nominal value
Low, Mid, High QCsWithin ±15% of nominal value
Precision (%CV) LLOQ≤ 20%
Low, Mid, High QCs≤ 15%

Interpreting the Results: A Comparative Analysis

The results should be summarized in clear, comparative tables. This allows for an objective assessment of the method's performance across all sites.

Table 4: Hypothetical Inter-Laboratory Comparison Results for Mid QC (Nominal Conc: 500 pg/mL)

LaboratoryMean Measured Conc. (pg/mL)Accuracy (%)Intra-Lab Precision (%CV)
Lab A 495.599.1%4.5%
Lab B 510.2102.0%5.1%
Lab C 480.896.2%6.2%
Overall 495.5 99.1% 2.5% (Inter-Lab Precision)

In this hypothetical example, all laboratories met the acceptance criteria for accuracy and intra-laboratory precision. Critically, the inter-laboratory precision (%CV between the mean values of the labs) is excellent at 2.5%, demonstrating that the method is highly reproducible.

Visualizing the Analytical Process

A clear understanding of the analytical workflow within each lab is also essential.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry autosampler Sample Injection column Analyte Separation autosampler->column pump Mobile Phase Delivery pump->column esi Ionization (ESI) column->esi q1 Precursor Ion Selection (Q1) esi->q1 q2 Fragmentation (Collision Cell) q1->q2 q3 Product Ion Selection (Q3) q2->q3 detector Detection q3->detector data_sys Data Acquisition & Processing detector->data_sys

Caption: The core LC-MS/MS analytical workflow.

Conclusion and Best Practices

A successfully executed inter-laboratory comparison provides unequivocal evidence that an analytical method is robust and transferable. The data generated instills confidence that pharmacokinetic and bioequivalence results are comparable, irrespective of the testing site. This guide provides a foundational framework for designing and implementing such a study for Darifenacin_dealkyl_tartrate. Adherence to a single, validated reference protocol and predefined acceptance criteria are the cornerstones of a successful comparison. The ultimate outcome is a validated, reproducible method that stands up to scientific and regulatory scrutiny, ensuring data integrity throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Veeprho. (2023). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. Available at: [Link]

  • RSC Publishing. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • Impactfactor. Preparation and In-vitro Evaluation of Darifenacin HBr as Nanoparticles Prepared as Nanosuspension. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q14 Analytical Procedure Development. Available at: [Link]

  • ResearchGate. Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies. Available at: [Link]

  • National Institutes of Health (NIH) PubChem. Darifenacin | C28H30N2O2 | CID 444031. Available at: [Link]

  • PubMed. An investigation of dose titration with darifenacin, an M3-selective receptor antagonist. Available at: [Link]

  • IT Medical Team. Bioanalytical method development and validation of Darifenacin in. Available at: [Link]

  • eas-eth.org. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Available at: [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available at: [Link]

  • Eurachem. Interlaboratory comparisons other than PT. Available at: [Link]

  • Enablex. Formulation and evaluation of darifenacin ER tablets vs. Enablex. Available at: [Link]

  • Springer. Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ScienceDirect. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. Available at: [Link]

  • PubMed. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Available at: [Link]

  • Journal of Neonatal Surgery. BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Darifenacin_dealkyl_tartrate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Key Disposal Directives

Waste Stream Disposal Protocol Container Type
Grossly Contaminated Materials (e.g., bulk powder, heavily soiled items) Segregate as non-hazardous pharmaceutical waste for incineration.Labeled, sealed, leak-proof container (e.g., blue or white pharmaceutical waste bin).
Empty Containers (e.g., vials, bottles) Triple-rinse with a suitable solvent (e.g., water or as per laboratory protocol). Deface or remove the label. Dispose of as regular laboratory glass or plastic waste.Appropriate laboratory recycling or waste bin.
Contaminated Personal Protective Equipment (PPE) Dispose of as non-hazardous pharmaceutical waste.Labeled, sealed waste bag within the designated pharmaceutical waste container.
Spill Cleanup Debris Collect all cleanup materials and dispose of as non-hazardous pharmaceutical waste for incineration.Labeled, sealed, leak-proof container.

Introduction: The Imperative of Responsible Pharmaceutical Waste Management

Darifenacin_dealkyl_tartrate, a compound frequently utilized in drug development and research, requires meticulous handling throughout its lifecycle, including its final disposal. As researchers, scientists, and drug development professionals, our commitment to scientific integrity extends to the responsible management of chemical waste. Improper disposal of pharmacologically active compounds, even in research quantities, can contribute to environmental contamination and pose unforeseen risks.[1][2][3] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Darifenacin_dealkyl_tartrate, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile of Darifenacin Compounds

According to available SDSs, Darifenacin hydrobromide is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[4][5]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[4][5]

Therefore, it is prudent to handle Darifenacin_dealkyl_tartrate with the same precautions.

Core Principles of Disposal: A Decision-Making Workflow

The proper disposal of Darifenacin_dealkyl_tartrate hinges on a systematic approach to waste segregation and handling. The following workflow diagram illustrates the decision-making process for laboratory personnel.

Disposal Workflow for Darifenacin_dealkyl_tartrate start Start: Darifenacin_dealkyl_tartrate Waste Generated waste_type Identify Waste Type start->waste_type bulk Bulk Compound or Grossly Contaminated Items waste_type->bulk Solid Waste empty_container Empty Container waste_type->empty_container Container ppe Contaminated PPE waste_type->ppe PPE spill Spill Debris waste_type->spill Spill Cleanup segregate Segregate as Non-Hazardous Pharmaceutical Waste bulk->segregate triple_rinse Triple-Rinse Container empty_container->triple_rinse collect_ppe Collect in Designated Waste Bag ppe->collect_ppe spill->segregate incinerate Dispose for Incineration via Certified Vendor segregate->incinerate deface_label Deface or Remove Label triple_rinse->deface_label dispose_regular Dispose as Regular Lab Waste (Glass/Plastic) deface_label->dispose_regular collect_ppe->segregate

Caption: Decision workflow for the proper segregation and disposal of Darifenacin_dealkyl_tartrate waste streams.

Step-by-Step Disposal Protocols

Adherence to the following detailed procedures will ensure the safe and compliant disposal of Darifenacin_dealkyl_tartrate.

Part 1: Personal Protective Equipment (PPE)

Given the irritant nature of darifenacin compounds, appropriate PPE is mandatory during all handling and disposal procedures.

  • Hand Protection : Wear nitrile or latex gloves.

  • Eye Protection : Use safety glasses with side shields or goggles.[5]

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[5]

  • Body Protection : A standard laboratory coat is required.

Part 2: Disposal of Unused or Waste Darifenacin_dealkyl_tartrate

Unused, expired, or surplus Darifenacin_dealkyl_tartrate must be disposed of as non-hazardous pharmaceutical waste.[6][7] Although not classified as a Resource Conservation and Recovery Act (RCRA) hazardous waste, it should not be disposed of in the regular trash or down the drain.[1][3]

Procedure:

  • Segregation : Collect the waste Darifenacin_dealkyl_tartrate in a designated, properly labeled container for non-hazardous pharmaceutical waste. These containers are often blue or white.[6][7]

  • Labeling : Ensure the container is clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and includes the name of the compound.

  • Storage : Store the sealed container in a secure, designated area away from incompatible materials.

  • Disposal : Arrange for pickup and disposal by a certified laboratory waste management vendor. Incineration is the preferred method for the destruction of pharmaceutical waste.[7][8]

Part 3: Decontamination and Disposal of Empty Containers

Empty containers that once held Darifenacin_dealkyl_tartrate must be decontaminated before being discarded as regular laboratory waste.

Procedure:

  • Triple Rinsing : Rinse the empty container three times with a suitable solvent. Water is generally appropriate. The rinsate should be collected and disposed of as non-hazardous pharmaceutical waste.

  • Label Removal : Completely remove or deface the original label on the container to prevent misidentification.

  • Final Disposal : Once decontaminated and the label is removed, the container can be disposed of in the appropriate laboratory recycling or waste stream (e.g., glass or plastic).

Part 4: Spill Cleanup and Disposal

In the event of a spill of powdered Darifenacin_dealkyl_tartrate, immediate and proper cleanup is crucial to prevent exposure and contamination.

Procedure:

  • Secure the Area : Alert others in the vicinity and restrict access to the spill area.[9]

  • Don Appropriate PPE : This should include a respirator to prevent inhalation of the powder.[9]

  • Contain the Spill : Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne. Do not dry sweep.[10][11]

  • Collect the Material : Carefully wipe up the contained spill, working from the outside in.[10] Place all contaminated materials (absorbent pads, gloves, etc.) into a sealable plastic bag.

  • Decontaminate the Area : Clean the spill area with a detergent solution, followed by a rinse with water.[12]

  • Dispose of Cleanup Waste : The sealed bag containing the cleanup debris should be placed in the designated container for non-hazardous pharmaceutical waste for incineration.[10][11]

Conclusion: Upholding a Culture of Safety and Environmental Stewardship

The proper disposal of Darifenacin_dealkyl_tartrate is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers and scientists can mitigate risks to themselves and the environment, thereby upholding the highest standards of scientific integrity and safety.

References

  • Decontamination of laboratory areas. (n.d.). Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]

  • Hazardous Drugs Spill Clean Up. (2025, September 3). Safety & Risk Services, The University of British Columbia. Retrieved from [Link]

  • Tsaloumi, S., et al. (2025, November 25). Environmental fate and ecotoxicological parameters differentiate between low-risk pesticides, candidates for substitution and conventional chemicals. Environmental Sciences Europe, 37(1), 211. Retrieved from [Link]

  • Non-hazardous Pharmaceutical Waste Disposal. (2023, March 20). TriHaz Solutions. Retrieved from [Link]

  • Sakai, N., et al. (2017). Occurrence, fate and environmental risk of linear alkylbenzene sulfonate in the Langat and Selangor River basins, Malaysia. Chemosphere, 173, 336-343. Retrieved from [Link]

  • Instructions for Cleaning Spills of Powdered Hazardous Drugs. (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved from [Link]

  • Q & A Page. (n.d.). Rx Destroyer. Retrieved from [Link]

  • Safe Disposal of Infectious Laboratory Waste. (n.d.). National Center for Biotechnology Information, U.S. National Library of Medicine. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]

  • The Fate of Select Pesticides in the Aquatic Environment. (1974, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Spill and Cleaning Protocol. (n.d.). Michigan State University Environmental Health & Safety. Retrieved from [Link]

  • Laboratory waste disposal procedure at a GMP site. (2023, July 11). GMP-Verlag. Retrieved from [Link]

  • Pharmaceutical Waste. (2019, April 2). California Department of Toxic Substances Control. Retrieved from [Link]

  • Environmental Fate of Fentanyl in Soil and Relevant Waters. (2020, May). Defense Technical Information Center. Retrieved from [Link]

  • Regulated Medical Waste. (2024, January 8). Centers for Disease Control and Prevention. Retrieved from [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University Environmental Health and Safety. Retrieved from [Link]

  • Drug Disposal Information. (n.d.). U.S. Drug Enforcement Administration. Retrieved from [Link]

  • What Is Non-Hazardous Pharmaceutical Waste (& What to Do With It). (n.d.). US Bio-Clean. Retrieved from [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Instructions for Cleaning Spills of Liquid Hazardous Drugs. (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved from [Link]

  • Correct Disposal of Biohazard Waste in Clinical Laboratories. (2025, August 5). Lab Manager. Retrieved from [Link]

  • Systematic Handling of Environmental Fate Data for Model Development—Illustrated for the Case of Biodegradation Half-Life Data. (n.d.). National Center for Biotechnology Information, U.S. National Library of Medicine. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.